4-chloro-6-(trifluoromethyl)-1H-benzimidazole
Description
Properties
IUPAC Name |
4-chloro-6-(trifluoromethyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-5-1-4(8(10,11)12)2-6-7(5)14-3-13-6/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRPZDBFYQLJPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371522 | |
| Record name | 4-Chloro-6-(trifluoromethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-13-4 | |
| Record name | 4-Chloro-6-(trifluoromethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-chloro-6-(trifluoromethyl)-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-chloro-6-(trifluoromethyl)-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry. This document details the primary synthetic pathway, experimental protocols, and relevant biological context, with a focus on providing actionable information for professionals in the field of drug discovery and development.
Introduction
Benzimidazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide spectrum of biological activities, including anthelmintic, antiviral, antifungal, antihypertensive, and anticancer properties. The introduction of a trifluoromethyl group and a chlorine atom into the benzimidazole scaffold can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity. This compound is a structurally important molecule within this class, and understanding its synthesis is crucial for the exploration of its therapeutic potential.
The primary mechanism of action for many anthelmintic benzimidazoles is the disruption of microtubule polymerization in parasites.[1][2][3] By binding to the β-tubulin subunit, these compounds inhibit the formation of microtubules, which are essential for various cellular functions, including cell division, motility, and nutrient absorption.[4][5] This targeted disruption provides a basis for the selective toxicity of benzimidazoles against parasites.
Synthetic Pathway
The most direct and widely employed method for the synthesis of this compound is the Phillips-Ladenburg reaction. This involves the condensation of a substituted o-phenylenediamine with a one-carbon synthon, typically formic acid.
The key starting material for this synthesis is 3-chloro-5-(trifluoromethyl)benzene-1,2-diamine . This precursor undergoes cyclization with formic acid, usually under acidic conditions and with heating, to yield the target benzimidazole.
Caption: Synthetic route to this compound.
Experimental Protocols
General Procedure for the Synthesis of this compound:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-chloro-5-(trifluoromethyl)benzene-1,2-diamine (1.0 eq) and formic acid (excess, e.g., 5-10 eq). The use of an additional acid catalyst, such as 4N HCl, can facilitate the reaction.[6]
-
Heating: Heat the reaction mixture to reflux (typically 100-110 °C) for a period of 2-4 hours.[6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess acid by the slow addition of an aqueous base, such as 10% sodium hydroxide or ammonium hydroxide, until the pH is neutral to slightly alkaline.[7]
-
Isolation: The crude product will precipitate out of the solution upon neutralization. Collect the solid by vacuum filtration and wash it with cold water to remove any remaining salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone, to yield the pure this compound.[6][7]
Caption: General experimental workflow for benzimidazole synthesis.
Data Presentation
Quantitative data for the synthesis of this compound is not extensively reported. The following table provides expected and analogous data based on the synthesis of similar benzimidazole derivatives.
| Parameter | Expected/Analogous Value | Reference/Comment |
| Molecular Formula | C₈H₄ClF₃N₂ | - |
| Molecular Weight | 220.58 g/mol | - |
| Yield | 70-95% | Based on general benzimidazole syntheses.[6][8] |
| Appearance | White to off-white solid | Typical for benzimidazole derivatives. |
| Melting Point (°C) | Not reported | Highly dependent on purity. |
| ¹H NMR (DMSO-d₆, δ ppm) | ~12.5 (s, 1H, NH), 8.3-7.5 (m, 3H, Ar-H) | Predicted based on similar structures.[9][10][11] |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~150-110 (Ar-C), ~124 (q, CF₃) | Predicted based on similar structures.[10][12][13] |
Mechanism of Action: Anthelmintic Activity
The primary mode of action for many anthelmintic benzimidazoles is the inhibition of tubulin polymerization. This process is crucial for the formation and maintenance of microtubules, which are vital for the parasite's cellular integrity and function.
Caption: Mechanism of action for anthelmintic benzimidazoles.
Conclusion
The synthesis of this compound can be readily achieved through the condensation of 3-chloro-5-(trifluoromethyl)benzene-1,2-diamine and formic acid. While specific experimental data for this exact molecule is sparse in the literature, the general procedures for benzimidazole synthesis provide a solid foundation for its preparation. The biological importance of this structural motif, particularly in the context of anthelmintic drug discovery, underscores the value of this synthetic route. Further research into the specific biological activities and optimization of the synthesis of this compound is warranted.
References
- 1. A possible model of benzimidazole binding to beta-tubulin disclosed by invoking an inter-domain movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of benzimidazole anthelmintics with Haemonchus contortus tubulin: binding affinity and anthelmintic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. elar.urfu.ru [elar.urfu.ru]
- 4. The binding and subsequent inhibition of tubulin polymerization in Ascaris suum (in vitro) by benzimidazole anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. rsc.org [rsc.org]
- 10. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzimidazole(51-17-2) 1H NMR spectrum [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Physicochemical Properties of 4-chloro-6-(trifluoromethyl)-1H-benzimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of the heterocyclic compound 4-chloro-6-(trifluoromethyl)-1H-benzimidazole. This molecule is of significant interest in medicinal chemistry due to the established pharmacological importance of the benzimidazole scaffold.
Core Physicochemical Properties
The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data for this compound is not widely available in the public domain, the following table summarizes the known information and provides context based on related structures.
| Property | Value | Remarks |
| Molecular Formula | C₈H₄ClF₃N₂ | |
| Molecular Weight | 220.58 g/mol | |
| Melting Point | 210-212 °C | Experimentally determined. |
| Boiling Point | Not available | Data not found in the reviewed literature. |
| pKa | Not available | Data not found in the reviewed literature. Benzimidazoles are amphoteric, with the imidazole nitrogen being basic and the N-H proton being weakly acidic. The pKa is expected to be influenced by the electron-withdrawing trifluoromethyl and chloro groups. |
| logP (Octanol-Water Partition Coefficient) | Not available | Data not found in the reviewed literature. The presence of the trifluoromethyl and chloro groups is expected to increase the lipophilicity of the molecule. |
| Solubility | Not available | Data not found in the reviewed literature. Expected to have low aqueous solubility and higher solubility in organic solvents. |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not explicitly published. However, the following are established methodologies for characterizing similar benzimidazole derivatives.
Synthesis of this compound
A plausible and widely used method for the synthesis of 2-trifluoromethyl-benzimidazoles is the Phillips cyclocondensation reaction.[1] This involves the reaction of a substituted o-phenylenediamine with trifluoroacetic acid.
Reaction Scheme:
Caption: Synthetic scheme for this compound.
Procedure:
-
To a solution of 3-chloro-5-(trifluoromethyl)-1,2-phenylenediamine (1 equivalent) in a suitable solvent (e.g., 4M HCl), add trifluoroacetic acid (1.1 equivalents).
-
The reaction mixture is heated to reflux for a specified period (typically 2-4 hours), and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base (e.g., ammonium hydroxide) to precipitate the crude product.
-
The precipitate is collected by filtration, washed with water, and dried.
-
Purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Determination of Melting Point
The melting point can be determined using a standard capillary melting point apparatus. A small amount of the dried, purified compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded as the melting point.
Determination of pKa (Potentiometric Titration)
-
A standard solution of this compound is prepared in a co-solvent system (e.g., methanol/water) due to its likely low aqueous solubility.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) to determine the basic pKa, and with a standardized solution of a strong base (e.g., NaOH) to determine the acidic pKa.
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted. The pKa value corresponds to the pH at the half-equivalence point.
Determination of logP (Shake-Flask Method)
-
A solution of this compound is prepared in a biphasic system of n-octanol and water.
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.
-
The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The logP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Potential Biological Activity and Mechanism of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[2][3] The trifluoromethyl and chloro substitutions on the benzimidazole ring can significantly influence this activity.
Proposed Antimicrobial and Anticancer Mechanism: Inhibition of Dihydrofolate Reductase (DHFR)
One of the key mechanisms of action for some antimicrobial and anticancer benzimidazoles is the inhibition of the enzyme dihydrofolate reductase (DHFR).[4][5] DHFR is crucial for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death.
References
- 1. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Chloro-2-methyl-6-(trifluoromethyl)-1H-benzimidazole | 1211010-30-8 | Benchchem [benchchem.com]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-chloro-6-(trifluoromethyl)-1H-benzimidazole
CAS Number: 175135-13-4
This technical guide provides a comprehensive overview of 4-chloro-6-(trifluoromethyl)-1H-benzimidazole, a heterocyclic organic compound of significant interest to researchers, scientists, and drug development professionals. This document outlines its chemical properties, synthesis, and potential therapeutic applications, with a focus on its role in modern medicinal chemistry.
Chemical and Physical Properties
This compound belongs to the benzimidazole class of compounds, which are characterized by a fusion of benzene and imidazole rings. The structural incorporation of a chloro group at the 4-position and a trifluoromethyl group at the 6-position imparts unique physicochemical properties that influence its biological activity.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 4,5,6,7-tetrachloro-2-(trifluoromethyl)-1H-benzimidazole |
| CAS Number | 175135-13-4 | 2338-29-6 |
| Molecular Formula | C₈H₄ClF₃N₂ | C₈HCl₄F₃N₂ |
| Molecular Weight | 220.58 g/mol | 323.9 g/mol [1] |
| XLogP3 | Not Available | 4.4[1] |
| Hydrogen Bond Donor Count | Not Available | 1[1] |
| Hydrogen Bond Acceptor Count | Not Available | 2[1] |
| Rotatable Bond Count | Not Available | 0[1] |
Synthesis
The synthesis of benzimidazole derivatives typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For this compound, a common synthetic approach involves the reaction of 4-chloro-6-(trifluoromethyl)-1,2-phenylenediamine with formic acid or a suitable equivalent.
General Experimental Protocol for Benzimidazole Synthesis
A general method for synthesizing benzimidazole derivatives involves the condensation of o-phenylenediamines with aldehydes.[3] A mixture of the appropriately substituted o-phenylenediamine and an aldehyde in a suitable solvent is stirred, often with the addition of a catalyst or an oxidizing agent, and heated to facilitate cyclization.
Workflow for a Typical Benzimidazole Synthesis:
Caption: General workflow for the synthesis of benzimidazole derivatives.
Biological Activity and Potential Applications
Benzimidazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties. The presence of the trifluoromethyl group is often associated with enhanced biological activity and metabolic stability.
Antimicrobial and Antifungal Activity
Numerous studies have demonstrated the potent antimicrobial and antifungal activities of substituted benzimidazole derivatives. For instance, certain N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have shown significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 2 to 16 μg/mL.[4] Some derivatives also exhibit notable antifungal activity against Candida albicans and Aspergillus niger.[4]
Anticancer Activity
The anticancer potential of benzimidazole derivatives is a significant area of research. Several N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have demonstrated potent anticancer activity against various cell lines, with IC50 values in the low micromolar range.[4] Molecular docking studies suggest that these compounds may exert their effects by targeting key enzymes such as dihydrofolate reductase.[4]
Antiprotozoal Activity
Derivatives of 2-(trifluoromethyl)-1H-benzimidazole have shown promising in vitro activity against protozoa such as Giardia intestinalis and Trichomonas vaginalis.[5] The substitution pattern on the benzimidazole core plays a crucial role in determining the potency and selectivity of these compounds against different parasites.[6]
Signaling Pathways
The precise mechanism of action for this compound is not yet fully elucidated. However, studies on related benzimidazole compounds suggest potential modulation of various signaling pathways. For example, certain benzimidazole derivatives have been shown to act as inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD), an enzyme involved in cellular response to hypoxia.[7] Others have been found to modulate protease-activated receptor 1 (PAR(1)) signaling.[1]
Hypothetical Signaling Pathway Modulation by Benzimidazole Derivatives:
Caption: Potential signaling pathways modulated by benzimidazole derivatives.
Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. Further research is warranted to fully characterize its biological activity profile, elucidate its mechanism of action, and optimize its structure for improved potency and selectivity. Detailed in vitro and in vivo studies, along with comprehensive spectroscopic and crystallographic analysis, will be crucial in advancing this compound from a research tool to a potential clinical candidate.
References
- 1. Modulation of PAR(1) signalling by benzimidazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsm.com [ijpsm.com]
- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and antiprotozoal activity of some 2-(trifluoromethyl)-1H-benzimidazole bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Towards a systematic characterization of the antiprotozoal activity landscape of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of 1-(5-chloro-6-(trifluoromethoxy)-1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid (JNJ-42041935), a potent and selective hypoxia-inducible factor prolyl hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Trifluoromethyl Benzimidazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold, a privileged structure in medicinal chemistry, has been the foundation for numerous therapeutic agents. The incorporation of a trifluoromethyl (CF3) group into this heterocyclic system often enhances its biological activity, metabolic stability, and lipophilicity, making trifluoromethyl benzimidazole derivatives a subject of intense research in drug discovery. This technical guide provides an in-depth overview of the diverse biological activities of these compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.
Anticancer Activity
Trifluoromethyl benzimidazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the disruption of cellular division, induction of programmed cell death, and inhibition of key signaling pathways involved in tumor growth and proliferation.
Quantitative Anticancer Activity Data
The cytotoxic effects of various trifluoromethyl benzimidazole derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting a specific biological or biochemical function, are summarized below.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | A549 (Lung Carcinoma) | 0.377 | [1] |
| A498 (Kidney Carcinoma) | 0.377 | [1] | |
| A375 (Melanoma) | 0.377 | [1] | |
| HeLa (Cervical Cancer) | 0.188 | [1] | |
| HepG2 (Liver Cancer) | 0.188 | [1] | |
| Compound B | A549 (Lung Carcinoma) | 0.354 | [1] |
| A498 (Kidney Carcinoma) | 0.354 | [1] | |
| HeLa (Cervical Cancer) | 0.354 | [1] | |
| A375 (Melanoma) | 0.177 | [1] | |
| HepG2 (Liver Cancer) | 0.177 | [1] | |
| FA-S | HepG2 (Liver Cancer) | Induces ferroptosis | [2] |
| FA16 | HepG2 (Liver Cancer) | Single-digit µM activity (ferroptosis induction) | [2] |
| Various Derivatives | A549, C6, NIH3T3 | 4.56 - 7.34 | [3] |
Key Mechanisms of Anticancer Action
1. Tubulin Polymerization Inhibition:
Several trifluoromethyl benzimidazole derivatives exert their anticancer effects by interfering with microtubule dynamics. Microtubules, essential components of the cytoskeleton, play a crucial role in cell division, intracellular transport, and maintenance of cell shape. By inhibiting the polymerization of tubulin, the building block of microtubules, these compounds arrest the cell cycle in the G2/M phase, leading to apoptotic cell death.
Caption: Inhibition of tubulin polymerization by trifluoromethyl benzimidazole derivatives.
2. Kinase Inhibition:
Protein kinases are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Certain trifluoromethyl benzimidazole derivatives have been designed as potent inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR) and FMS-like Tyrosine Kinase 3 (FLT3), thereby blocking downstream signaling cascades and inhibiting cancer cell proliferation.[4]
Caption: Kinase inhibition by trifluoromethyl benzimidazole derivatives.
3. Induction of Ferroptosis:
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[2] Recent studies have identified trifluoromethyl benzimidazole derivatives that can induce ferroptosis in cancer cells, offering a novel therapeutic strategy, particularly for tumors resistant to traditional apoptosis-inducing agents. These compounds typically function by inhibiting the cystine/glutamate antiporter (system Xc-), leading to glutathione depletion and subsequent accumulation of lethal lipid reactive oxygen species.[2]
Caption: Induction of ferroptosis by trifluoromethyl benzimidazole derivatives.
Experimental Protocols
Anticancer Activity (MTT Assay):
A common method to assess the cytotoxic effects of compounds on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[5]
-
Compound Treatment: Treat the cells with various concentrations of the trifluoromethyl benzimidazole derivatives (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[5]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[6]
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the compound concentration.[5]
References
- 1. acgpubs.org [acgpubs.org]
- 2. Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
The Core Mechanism of Action of Substituted Benzimidazoles: A Technical Guide for Researchers
For Immediate Release
This whitepaper provides an in-depth technical guide on the core mechanism of action of substituted benzimidazoles, a class of potent inhibitors of gastric acid secretion. Tailored for researchers, scientists, and drug development professionals, this document details their molecular interactions, presents comparative quantitative data, outlines key experimental protocols, and visualizes the associated biological and experimental pathways.
Executive Summary
Substituted benzimidazoles are a cornerstone in the management of acid-related gastrointestinal disorders. Their therapeutic efficacy stems from their targeted and covalent inhibition of the gastric H+/K+-ATPase, the proton pump responsible for the final step of acid secretion in parietal cells. These drugs are administered as inactive prodrugs that, upon systemic absorption, accumulate in the acidic environment of the parietal cell secretory canaliculi. The acidic conditions catalyze their conversion into a reactive tetracyclic sulfenamide intermediate. This activated form then establishes a stable disulfide bond with specific cysteine residues on the luminal surface of the H+/K+-ATPase, leading to its irreversible inactivation and a profound and sustained reduction in gastric acid levels.
Signaling Pathway of Gastric Acid Secretion
The secretion of gastric acid by parietal cells is a complex process regulated by multiple signaling pathways. The principal secretagogues are histamine, acetylcholine, and gastrin, which bind to their respective receptors on the basolateral membrane of the parietal cell. Histamine, released from enterochromaffin-like (ECL) cells, is a key stimulant, activating the H2 receptor. This triggers a Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of protein kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, culminating in the translocation and insertion of H+/K+-ATPase-containing tubulovesicles into the apical membrane, thereby activating acid secretion. Substituted benzimidazoles exert their effect at the final step of this pathway by directly inhibiting the H+/K+-ATPase.
Caption: Histamine-stimulated gastric acid secretion pathway in parietal cells.
Quantitative Data on Substituted Benzimidazoles
The inhibitory potency and pharmacokinetic properties of substituted benzimidazoles are critical determinants of their clinical efficacy. The following tables summarize key quantitative data for commonly used proton pump inhibitors.
Table 1: Comparative Inhibitory Potency (IC50) against H+/K+-ATPase
| Compound | IC50 (µM) | Test System | Reference |
| Omeprazole | 2.4 | Isolated gastric vesicles | [1] |
| Lansoprazole | 0.007 | Isolated gastric glands ([¹⁴C]-aminopyrine accumulation) | [2] |
| Pantoprazole | 6.8 | Isolated gastric vesicles | [1] |
| Rabeprazole | 0.018 | Isolated gastric glands ([¹⁴C]-aminopyrine accumulation) | [2] |
Note: IC50 values can vary depending on the specific experimental conditions, such as the source of the H+/K+-ATPase and the assay methodology.
Table 2: Comparative Pharmacokinetic Parameters of Proton Pump Inhibitors
| Parameter | Omeprazole | Lansoprazole | Pantoprazole | Rabeprazole | Esomeprazole |
| Bioavailability (%) | 30-40 | 80 | 77 | 52 | 90 |
| Time to Peak (hours) | 0.5-3.5 | 1.7 | 2.5 | 2-5 | 1.5 |
| Half-life (hours) | 0.5-1 | < 2 | ~1.9 | 1-2 | 1.2-1.5 |
| Protein Binding (%) | 95 | 97 | 98 | 96.3 | 97 |
Experimental Protocols
In Vitro H+/K+-ATPase Inhibition Assay
This protocol outlines the determination of the inhibitory activity of substituted benzimidazoles on the H+/K+-ATPase in isolated gastric vesicles.
Materials:
-
Isolated gastric vesicles enriched in H+/K+-ATPase
-
Test compounds (substituted benzimidazoles) dissolved in a suitable solvent (e.g., DMSO)
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 10 mM KCl
-
ATP solution: 100 mM ATP in water
-
Malachite Green reagent for phosphate detection
-
96-well microplates
-
Incubator
-
Microplate reader
Procedure:
-
Preparation of Gastric Vesicles: Isolate H+/K+-ATPase-enriched membrane vesicles from porcine or rabbit gastric mucosa using differential centrifugation and sucrose gradient centrifugation as previously described.[3][4]
-
Pre-incubation: In a 96-well plate, add 50 µL of the gastric vesicle suspension to each well.
-
Add 5 µL of the test compound at various concentrations to the respective wells. For the control, add 5 µL of the solvent.
-
Pre-incubate the plate at 37°C for 30 minutes to allow for the acid-induced activation of the prodrugs.
-
Initiation of Reaction: Start the ATPase reaction by adding 45 µL of pre-warmed Assay Buffer and 5 µL of ATP solution to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Termination of Reaction: Stop the reaction by adding 50 µL of the Malachite Green reagent.
-
Phosphate Detection: After a 15-minute color development period at room temperature, measure the absorbance at 620 nm using a microplate reader.
-
Calculation of Inhibition: The amount of inorganic phosphate released is proportional to the H+/K+-ATPase activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
References
- 1. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of five antisecretory agents acting via gastric H+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation of H+,K+-ATPase-enriched Membrane Fraction from Pig Stomachs | Springer Nature Experiments [experiments.springernature.com]
- 4. Isolation of H(+),K(+)-ATPase-enriched Membrane Fraction from Pig Stomachs - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Analytical Profile of 4-chloro-6-(trifluoromethyl)-1H-benzimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic and analytical characteristics of 4-chloro-6-(trifluoromethyl)-1H-benzimidazole. Due to the limited availability of public experimental data for this specific compound, this document focuses on predicted spectral data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, based on established principles and data from analogous structures. Detailed, generalized experimental protocols for obtaining such data are provided to guide researchers in their analytical workflows. This guide is intended to serve as a foundational resource for scientists and professionals involved in the research and development of benzimidazole-based compounds.
Introduction
Benzimidazoles are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, antiviral, and antitumor properties. The specific substitution patterns on the benzimidazole scaffold are critical in determining their biological efficacy and safety profiles. This compound is a halogenated derivative of significant interest in medicinal chemistry due to the potential synergistic effects of the chloro and trifluoromethyl substituents, which can enhance membrane permeability, metabolic stability, and target binding affinity.
Accurate structural elucidation and purity assessment are paramount in the drug discovery and development process. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of these molecules. This guide presents a detailed, albeit predicted, spectroscopic profile of this compound to aid researchers in its identification and characterization.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH | ~12.5 - 13.5 | Broad Singlet | - |
| H2 | ~8.3 - 8.5 | Singlet | - |
| H5 | ~7.8 - 8.0 | Singlet | - |
| H7 | ~7.6 - 7.8 | Singlet | - |
Note: The NH proton signal is often broad and its chemical shift can be highly dependent on solvent and concentration.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~142 - 145 |
| C4 | ~125 - 128 |
| C5 | ~120 - 123 |
| C6 | ~128 - 131 (quartet, J ≈ 30-35 Hz) |
| C7 | ~115 - 118 |
| C8 (C3a) | ~140 - 143 |
| C9 (C7a) | ~135 - 138 |
| CF₃ | ~124 - 127 (quartet, J ≈ 270-275 Hz) |
Predicted IR Data
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C=N Stretch | 1610 - 1630 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-F Stretch | 1100 - 1300 | Strong |
| C-Cl Stretch | 700 - 800 | Strong |
Predicted Mass Spectrometry Data
Table 4: Predicted m/z Values for Major Fragments in EI-MS
| Fragment | Predicted m/z |
| [M]⁺ | 220, 222 (isotope pattern) |
| [M-H]⁺ | 219, 221 |
| [M-Cl]⁺ | 185 |
| [M-CF₃]⁺ | 151 |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of benzimidazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol 1: Sample Preparation for ¹H and ¹³C NMR
-
Sample Weighing: Accurately weigh 5-20 mg of the this compound sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for benzimidazoles as it can effectively dissolve the compound and allow for the observation of the N-H proton.
-
Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. A vortex mixer can be used if necessary.
-
Transfer to NMR Tube: Using a Pasteur pipette plugged with a small amount of glass wool, filter the solution directly into a clean, dry 5 mm NMR tube. This removes any particulate matter.
-
Capping and Cleaning: Cap the NMR tube and wipe the exterior with a lint-free tissue dampened with isopropanol or acetone before insertion into the spectrometer.
Infrared (IR) Spectroscopy
Protocol 2: Solid Sample Preparation (Thin Film Method)
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample on a clean, dry agate mortar.
-
Mulling (if necessary): If preparing a Nujol mull, add one to two drops of Nujol (mineral oil) and grind the sample to a fine, uniform paste.
-
Application to Salt Plates: Transfer a small amount of the neat solid or the mull onto the center of a clean, dry IR-transparent salt plate (e.g., KBr, NaCl). Place a second salt plate on top and gently rotate to create a thin, uniform film.
-
Attenuated Total Reflectance (ATR): Alternatively, for ATR-FTIR, place a small amount of the solid sample directly onto the ATR crystal and apply pressure using the instrument's pressure arm to ensure good contact.
-
Data Acquisition: Place the salt plates or the ATR accessory into the sample holder of the IR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
Protocol 3: Electron Ionization (EI) Mass Spectrometry
-
Sample Preparation: Ensure the sample is of high purity. For direct infusion, dissolve a small amount of the compound in a volatile solvent (e.g., methanol, acetonitrile). For GC-MS, prepare a dilute solution of the sample in a suitable solvent.
-
Instrument Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: Typically 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Sample Introduction: Introduce the sample into the ion source. For volatile compounds, a gas chromatography (GC) inlet can be used. For less volatile solids, a direct insertion probe may be employed.
-
Data Acquisition: Acquire the mass spectrum, ensuring a sufficient number of scans are averaged to obtain a good signal-to-noise ratio.
Analytical Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic characterization of a novel benzimidazole derivative.
Caption: General workflow for the synthesis and spectroscopic characterization of a novel benzimidazole.
Conclusion
This technical guide provides a foundational spectroscopic and analytical profile of this compound. While the spectral data presented is predicted, it offers valuable insights for the identification and characterization of this compound. The detailed experimental protocols serve as a practical resource for researchers in obtaining high-quality analytical data. As with any novel compound, it is imperative that predicted data be confirmed with empirical results. This guide is intended to facilitate and streamline the initial stages of research and development involving this and similar benzimidazole derivatives.
Potential Therapeutic Targets of Benzimidazole Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. Its structural similarity to endogenous purines allows it to interact with a broad range of biological targets, making it a versatile platform for the development of novel therapeutics. This technical guide provides a comprehensive overview of the key therapeutic targets of benzimidazole compounds, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.
Protein Kinases: Modulators of Cellular Signaling
Benzimidazole derivatives have emerged as potent inhibitors of various protein kinases, enzymes that play a critical role in cellular signaling pathways regulating cell growth, proliferation, differentiation, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[2][3]
Many benzimidazole-based compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to its substrate.[1] Some derivatives exhibit multi-targeted inhibition, which can be advantageous in overcoming drug resistance and targeting complex diseases driven by multiple signaling pathways.[1][3]
Key Kinase Targets and Quantitative Data
| Compound Class | Target Kinase | IC50 Values | Cell Line/System | Reference |
| Pteridine-7(8H)-one derivatives | CDK4 | 16.7 nM | In vitro assay | [4] |
| CDK6 | 30.5 nM | In vitro assay | [4] | |
| 5-Methoxy-6-substituted-1H-benzimidazole derivatives | PI3K | 1.55 ± 0.18 µM (for compound 4w) | A549 cells | [5] |
| Benzimidazole-linked oxadiazole derivatives | EGFR | 0.08 µM to 0.91 µM | In vitro assay | [6] |
| ErbB2 | 0.08 µM to 0.91 µM | In vitro assay | [6] | |
| Abemaciclib (FDA-approved) | CDK4 | 2 nmol/L | In vitro assay | [7] |
| CDK6 | 10 nmol/L | In vitro assay | [7] | |
| Benzimidazole-triazole hybrids | EGFR | 0.086 µM | In vitro assay | [6] |
| Benzimidazole reverse amides | Pan-RAF kinases | Potent in vitro | - | [8] |
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
This protocol outlines a common method for assessing the inhibitory activity of benzimidazole compounds against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
Materials:
-
Recombinant human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP (500 µM)
-
PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))
-
Test benzimidazole compound
-
DMSO (Dimethyl sulfoxide)
-
96-well white plates
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare a 1x Kinase Buffer by diluting the 5x stock with sterile deionized water.
-
Prepare a stock solution of the test benzimidazole compound in DMSO and create serial dilutions to the desired concentrations. The final DMSO concentration in the assay should be ≤1%.
-
-
Master Mixture Preparation:
-
For each 25 µL reaction, prepare a master mix containing:
-
6 µL of 5x Kinase Buffer
-
1 µL of 500 µM ATP
-
1 µL of PTK substrate
-
17 µL of sterile deionized water
-
-
-
Assay Plate Setup:
-
Add 25 µL of the master mixture to each well of the 96-well plate.
-
Add 5 µL of the diluted test compound to the designated "Test Inhibitor" wells.
-
Add 5 µL of 1x Kinase Buffer with the same DMSO concentration to the "Positive Control" (no inhibitor) and "Blank" (no enzyme) wells.
-
-
Enzyme Addition and Incubation:
-
Add 20 µL of diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells.
-
Add 20 µL of 1x Kinase Buffer to the "Blank" wells.
-
Gently mix the plate and incubate at 30°C for 45 minutes.
-
-
Luminescence Detection:
-
After incubation, add 50 µL of the Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the "Blank" reading from all other readings.
-
Calculate the percentage of kinase activity for each inhibitor concentration relative to the "Positive Control."
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathway Visualization
Caption: VEGFR-2 signaling pathway and point of inhibition by benzimidazole compounds.
Tubulin: Disrupting the Cytoskeleton
Tubulin, the protein subunit of microtubules, is a well-established target for anticancer drugs.[9] Microtubules are dynamic polymers essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[10][11] Benzimidazole derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][12]
Quantitative Data for Tubulin Polymerization Inhibitors
| Compound Class | IC50 (Tubulin Polymerization) | Cell Line | Reference |
| Benzimidazole derivatives (general) | Varies (µM to nM range) | Various cancer cell lines | [9] |
| OAT-449 (2-aminoimidazoline derivative) | 6 to 30 nM (cell death) | Various cancer cell lines | [12] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol describes a common method to assess the effect of benzimidazole compounds on tubulin polymerization in vitro.
Materials:
-
Purified tubulin (e.g., bovine brain tubulin)
-
GTP (Guanosine-5'-triphosphate) solution
-
Polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8)
-
Test benzimidazole compound
-
Control compounds (e.g., nocodazole as an inhibitor, paclitaxel as a stabilizer)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled microplate reader
Procedure:
-
Preparation:
-
Thaw tubulin and GTP on ice.
-
Prepare a stock solution of the test compound and control compounds in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the compounds in polymerization buffer.
-
-
Reaction Setup (on ice):
-
Add the polymerization buffer to the wells of the 96-well plate.
-
Add the test compound or control compounds to the respective wells.
-
Add the tubulin solution to each well to a final concentration of approximately 2-3 mg/mL.
-
Finally, add GTP to each well to a final concentration of 1 mM to initiate polymerization upon warming.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the change in absorbance (turbidity) at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance values against time for each concentration of the test compound and controls.
-
The rate of polymerization can be determined from the initial slope of the curve.
-
The extent of polymerization is represented by the plateau of the curve.
-
Calculate the percentage of inhibition of tubulin polymerization for each concentration of the test compound relative to the control.
-
Determine the IC50 value from the dose-response curve.
-
Workflow Visualization
Caption: Workflow for an in vitro tubulin polymerization assay.
DNA Topoisomerases: Targeting DNA Replication and Repair
DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[13][14] They are critical for cell viability, and their inhibition can lead to the accumulation of DNA damage and cell death, making them attractive targets for anticancer therapy.[4] Benzimidazole derivatives have been shown to inhibit both topoisomerase I and topoisomerase II.[13][14]
-
Topoisomerase I inhibitors stabilize the covalent complex between the enzyme and DNA, leading to single-strand breaks.[14]
-
Topoisomerase II inhibitors interfere with the enzyme's ability to ligate double-strand DNA breaks that it creates.[4]
Quantitative Data for Topoisomerase Inhibitors
| Compound Class | Target | IC50 Values | Reference |
| Benzimidazole-triazole derivatives | Topoisomerase I | 7.34 ± 0.21 μM and 4.56 ± 0.18 μM (for compounds 4b and 4h against A549 cells) | [15] |
| Bis-benzimidazole (DMA) | E. coli Topoisomerase I | Good IC50 values (specific value not stated) | [13] |
| Benzimidazole-triazole hybrids | Topoisomerase II | 2.52 µM | [6] |
Experimental Protocol: DNA Topoisomerase I Inhibition Assay (Relaxation Assay)
This protocol is a common method to assess the inhibition of topoisomerase I activity.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human DNA Topoisomerase I
-
Reaction buffer (e.g., 10 mM Tris-HCl pH 7.9, 150 mM KCl, 0.1 mM EDTA, 0.5 mM DTT, 0.5 mM spermidine, and 5% glycerol)
-
Test benzimidazole compound
-
Camptothecin (positive control)
-
Stop solution/loading dye (e.g., containing SDS and bromophenol blue)
-
Agarose gel
-
Electrophoresis buffer (e.g., TBE or TAE)
-
DNA staining agent (e.g., ethidium bromide or SYBR Safe)
-
Gel documentation system
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, supercoiled plasmid DNA (e.g., 0.5 µg), and the test benzimidazole compound at various concentrations.
-
Add human DNA Topoisomerase I to the reaction mixture.
-
Include a positive control with camptothecin and a negative control without any inhibitor. Also, include a control with DNA only (no enzyme).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
-
Termination of Reaction:
-
Stop the reaction by adding the stop solution/loading dye.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto an agarose gel (e.g., 1%).
-
Run the gel in electrophoresis buffer until the dye front has migrated an adequate distance.
-
-
Visualization and Analysis:
-
Stain the gel with a DNA staining agent.
-
Visualize the DNA bands under UV light using a gel documentation system.
-
Supercoiled DNA will migrate faster than relaxed DNA. Inhibition of topoisomerase I will result in a higher proportion of supercoiled DNA compared to the negative control.
-
Quantify the band intensities to determine the percentage of inhibition and calculate the IC50 value.
-
Logical Relationship Diagram
Caption: Mechanism of action of benzimidazole-based topoisomerase I inhibitors.
Epigenetic Targets: Modifying Gene Expression
Epigenetic modifications, such as DNA methylation and histone acetylation, play a crucial role in regulating gene expression without altering the DNA sequence. Aberrant epigenetic patterns are a common feature of cancer and other diseases. Benzimidazole derivatives have been identified as inhibitors of key epigenetic enzymes, including histone deacetylases (HDACs) and DNA methyltransferases (DNMTs).
-
HDAC inhibitors lead to the accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes.
-
DNMT inhibitors prevent the methylation of DNA, which can also lead to the reactivation of silenced genes.
Quantitative Data for Epigenetic Target Inhibitors
| Compound Class | Target | IC50/Activity | Reference |
| Benzimidazole derivatives | HDACs | Varies | |
| DNMTs | Varies |
Experimental Protocol: In Vitro HDAC Inhibition Assay
This protocol outlines a general method for measuring the inhibition of HDAC activity.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Test benzimidazole compound
-
Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control
-
Developer solution (containing trypsin and a stop solution)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound and positive control in the assay buffer.
-
-
Reaction Setup:
-
Add the assay buffer, diluted HDAC enzyme, and the test compound or control to the wells of the 96-well plate.
-
Include a no-enzyme control (blank) and a no-inhibitor control.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
-
Substrate Addition:
-
Add the fluorogenic HDAC substrate to all wells to start the reaction.
-
Incubate at 37°C for a further period (e.g., 30-60 minutes).
-
-
Development:
-
Stop the reaction by adding the developer solution to each well. The developer solution typically contains an agent like trypsin to digest the enzyme and a known HDAC inhibitor to stop any further reaction.
-
Incubate at room temperature for 15-20 minutes to allow the fluorescent signal to develop.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., excitation ~360 nm, emission ~460 nm).
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of HDAC inhibition for each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve.
-
Antimicrobial and Antiviral Targets
Benzimidazole compounds have a long history of use as anthelmintic agents and also exhibit broad-spectrum antimicrobial and antiviral activities. Their mechanisms of action in these contexts are often distinct from their anticancer effects and typically involve targeting microbial-specific enzymes or processes.
Antimicrobial Targets and Data
| Compound Class | Organism | MIC (Minimum Inhibitory Concentration) | Reference |
| Pyrazole-attached benzimidazoles | S. aureus | 15.62 µg/mL | [3] |
| 2-substituted benzimidazoles | Gram-positive and Gram-negative bacteria | Varies |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test benzimidazole compound
-
Standard antimicrobial agent (positive control)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation:
-
Culture the microbial strain overnight.
-
Dilute the culture in fresh broth to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
-
Compound Dilution:
-
Prepare serial twofold dilutions of the test compound in the broth medium directly in the wells of the microtiter plate.
-
-
Inoculation:
-
Add the standardized microbial inoculum to each well containing the diluted compound.
-
Include a growth control (inoculum without compound) and a sterility control (broth only).
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Alternatively, measure the optical density (OD) at 600 nm to quantify growth.
-
Conclusion
The benzimidazole scaffold represents a highly versatile and valuable starting point for the design and development of novel therapeutic agents. Its ability to interact with a diverse range of biological targets, including protein kinases, tubulin, topoisomerases, and epigenetic enzymes, underscores its broad therapeutic potential. This technical guide has provided an in-depth overview of these key targets, supported by quantitative data, detailed experimental protocols, and visual representations of relevant pathways. It is intended to serve as a valuable resource for researchers and drug development professionals working to harness the full therapeutic potential of benzimidazole compounds. Further exploration of structure-activity relationships and mechanism of action studies will undoubtedly lead to the discovery of new and improved benzimidazole-based drugs for a variety of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents | MDPI [mdpi.com]
- 5. Design, synthesis and antitumor effects of novel benzimidazole derivatives as PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 8. openaccesspub.org [openaccesspub.org]
- 9. bosterbio.com [bosterbio.com]
- 10. mdpi.com [mdpi.com]
- 11. Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 15. Benzimidazole-based structure optimization to discover novel anti-gastric cancer agents targeting ROS/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core of Potency: An In-depth Technical Guide to the Structure-Activity Relationship of Chloro-Trifluoromethyl Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of therapeutic agents. The strategic incorporation of chloro and trifluoromethyl substituents onto this heterocyclic core has proven to be a powerful approach in the development of potent modulators of various biological targets. This technical guide delves into the critical structure-activity relationships (SAR) of chloro-trifluoromethyl benzimidazoles, offering a comprehensive overview of their anticancer, antimicrobial, anthelmintic, and antiviral activities. This document provides a synthesis of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to empower researchers in the rational design of next-generation therapeutics.
Unveiling the Activity: Quantitative Data Summary
The biological efficacy of chloro-trifluoromethyl benzimidazoles is profoundly influenced by the position and nature of substituents on the benzimidazole ring system. The following tables summarize key quantitative data from various studies, providing a comparative landscape of their potency across different therapeutic areas.
Table 1: Anticancer Activity of Chloro-Trifluoromethyl Benzimidazoles
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-(4-chlorophenyl)-6-methyl-N-benzyl | HepG2, MDA-MB-231, MCF7, RMS, C26 | 2.39–10.95 | [1] |
| 2 | 2-(Trifluoromethyl)-5(6)-chloro | Various | Not specified | [2] |
| 3 | 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | Hepatocellular Carcinoma | Not specified | [3] |
| 4 | Benzimidazole/1,2,3-triazole hybrid with 4-chlorophenyl | MCF-7 | 28 | [4] |
| 5 | Benzimidazole/1,2,3-triazole hybrid with 4-chlorophenyl | MCF-7 | 24 | [4] |
Table 2: Antimicrobial Activity of Chloro-Trifluoromethyl Benzimidazoles
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| 6 | 2-(4-chlorophenyl)-N-(4-chlorobenzyl) | MSSA, MRSA | 4–16 | [1] |
| 7 | 2-(4-chlorophenyl)-6-methyl-N-benzyl | Escherichia coli, Streptococcus faecalis | 16 | [1] |
| 8 | 2-(1H-indol-3-yl)-5-chloro-1H-benzo[d]imidazole | Staphylococcus aureus ATCC 25923 | < 1 | [5] |
| 9 | 2-(5-Bromo-1H-indol-3-yl)-5-chloro-1H-benzo[d]imidazole | Staphylococcus aureus ATCC 25923 | < 1 | [5] |
Table 3: Anthelmintic Activity of Chloro-Trifluoromethyl Benzimidazoles
| Compound ID | Substitution Pattern | Parasite | Activity Metric | Value | Reference |
| 10 | 2-(Trifluoromethyl)-5-chloro | Trichinella spiralis | In vitro larvicidal | Not specified | [6][7] |
| 11 | 2-(thiophen-2-yl)-5-chloro-1H-benzo[d]imidazole methanimine | Trichinella spiralis muscle larvae | % Efficacy (100 µg/mL, 48h) | 80.5 | [6] |
| 12 | Albendazole (Reference) | Trichinella spiralis muscle larvae | LC50 (48h) | 81.25 µg/mL | [8] |
Table 4: Antiviral Activity of Chloro-Trifluoromethyl Benzimidazoles
| Compound ID | Substitution Pattern | Virus | EC50 (µM) | Reference |
| 13 | 2-(trifluoromethyl)benzimidazole derivatives | Respiratory Syncytial Virus (RSV) | Potent activity reported | [9] |
| 14 | bis-benzimidazoles linked by alkyl dioxo chains | SARS-CoV-2 | Not specified | [10] |
Foundational Methodologies: Detailed Experimental Protocols
The following section provides detailed protocols for key experiments cited in the evaluation of chloro-trifluoromethyl benzimidazoles.
Protocol 1: Synthesis of 2-(Aryl)-5-chloro-1H-benzo[d]imidazole Derivatives
This protocol outlines a general procedure for the synthesis of 2-substituted chloro-benzimidazoles via the condensation of a substituted o-phenylenediamine with an aromatic aldehyde.
Materials:
-
4-Chloro-o-phenylenediamine
-
Substituted aromatic aldehyde (e.g., 4-trifluoromethylbenzaldehyde)
-
Ethanol
-
p-Toluenesulfonic acid (p-TsOH) or another suitable catalyst
-
Sodium bicarbonate solution
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-o-phenylenediamine (1 equivalent) and the desired aromatic aldehyde (1.1 equivalents) in ethanol.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-(aryl)-5-chloro-1H-benzo[d]imidazole.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: In Vitro Anticancer Activity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well microtiter plates
-
Test compounds (chloro-trifluoromethyl benzimidazoles) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: In Vitro Antimicrobial Activity - Broth Microdilution for MIC Determination
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[11]
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Inoculum of the microorganism standardized to 0.5 McFarland turbidity
-
Positive control (standard antibiotic) and negative control (broth only)
Procedure:
-
Dispense 100 µL of the appropriate broth into each well of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Prepare a standardized inoculum of the microorganism and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well (except the negative control) with 10 µL of the diluted inoculum.
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Protocol 4: In Vitro Anthelmintic Activity against Trichinella spiralis Muscle Larvae
This assay evaluates the direct effect of compounds on the viability of Trichinella spiralis larvae.[6]
Materials:
-
Trichinella spiralis muscle larvae, isolated from infected mice
-
RPMI-1640 medium supplemented with antibiotics
-
24-well plates
-
Test compounds dissolved in DMSO
-
Albendazole (as a positive control)
-
Inverted microscope
Procedure:
-
Isolate T. spiralis muscle larvae from the muscle tissue of experimentally infected mice by artificial digestion.
-
Wash the larvae extensively with sterile saline.
-
In a 24-well plate, add approximately 100 larvae per well in 1 mL of RPMI-1640 medium.
-
Add the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (albendazole).
-
Incubate the plates at 37°C in a 5% CO₂ atmosphere.
-
Observe the motility and viability of the larvae under an inverted microscope at different time points (e.g., 24, 48, 72 hours).
-
Larval viability can be assessed by their motility; dead larvae are typically straight and immobile.
-
Calculate the percentage of larval mortality and determine the LC50 value (the concentration of the compound that is lethal to 50% of the larvae).
Visualizing the Core Mechanisms: Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of chloro-trifluoromethyl benzimidazoles.
Concluding Remarks
The strategic incorporation of chloro and trifluoromethyl groups onto the benzimidazole scaffold has yielded a rich pipeline of biologically active molecules. This guide has provided a consolidated overview of their structure-activity relationships, supported by quantitative data and detailed experimental protocols. The presented information underscores the importance of substituent positioning and nature in dictating the potency and selectivity of these compounds. The visualization of the ROS-dependent JNK signaling pathway for anticancer activity offers a glimpse into the molecular mechanisms that can be further exploited for rational drug design. As research in this area continues, a deeper understanding of the molecular targets and off-target effects will be crucial for the translation of these promising compounds into clinically effective therapeutics. This guide serves as a foundational resource to aid researchers in this endeavor.
References
- 1. Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities | CoLab [colab.ws]
- 2. Recent advances of benzimidazole as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel benzimidazole derivative, MBIC inhibits tumor growth and promotes apoptosis via activation of ROS-dependent JNK signaling pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 5. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Anti-trichinella Spiralis Activity in Vitro of Some New 1h-benzimidazoles - Neliti [neliti.com]
- 8. Repurposing drugs to treat trichinellosis: in vitro analysis of the anthelmintic activity of nifedipine and Chrysanthemum coronarium extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of the symmetrical benzimidazole twin drug TL1228: the role as viral entry inhibitor for fighting COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The Benzimidazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
A Technical Guide to the Discovery, History, and Therapeutic Applications of Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole nucleus, a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole rings, represents one of the most significant and versatile scaffolds in medicinal chemistry. Its structural similarity to naturally occurring purines allows for favorable interactions with various biological targets, leading to a broad spectrum of pharmacological activities. Since the first synthesis of a benzimidazole derivative in 1872, this privileged structure has given rise to a multitude of clinically successful drugs, spanning therapeutic areas from parasitic infections and gastric ulcers to cancer and viral diseases. This technical guide provides an in-depth exploration of the discovery and history of benzimidazole derivatives in medicine, detailing key milestones, experimental protocols for their synthesis, and the molecular mechanisms underlying their therapeutic effects.
Historical Milestones in Benzimidazole Drug Discovery
The journey of benzimidazole derivatives from a laboratory curiosity to a cornerstone of the pharmaceutical industry is marked by several key discoveries. The timeline below highlights the pivotal moments in the development of this important class of therapeutic agents.
| Year | Milestone | Key Researchers/Institution | Significance |
| 1872 | First synthesis of a benzimidazole derivative (2,5-dimethyl-benzimidazole) | Hoebrecker | Laid the fundamental chemical groundwork for the exploration of this new class of compounds. |
| 1950s | Discovery of 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole as a component of vitamin B12 | - | Established the presence of the benzimidazole scaffold in a vital biological molecule, sparking interest in its potential as a chemotherapeutic nucleus.[1] |
| 1961 | Discovery and synthesis of thiabendazole | H.D. Brown et al. (Merck Institute for Therapeutic Research) | The first major breakthrough in benzimidazole-based therapeutics, introducing a potent and broad-spectrum anthelmintic agent.[2] |
| 1967 | U.S. FDA approval of thiabendazole for human use | Merck | Expanded the clinical application of benzimidazoles from veterinary to human medicine.[2] |
| 1971 | Introduction of mebendazole | Janssen Pharmaceutica | A new, highly effective broad-spectrum anthelmintic with a different substitution pattern, demonstrating the versatility of the benzimidazole scaffold.[3] |
| 1975 | First introduction of albendazole | - | Further expanded the arsenal of benzimidazole anthelmintics with a compound effective against a wide range of parasites.[4] |
| 1979 | Discovery of omeprazole | AB Hässle/Astra (Sweden) | Revolutionized the treatment of acid-related gastrointestinal disorders with the first proton pump inhibitor.[5] |
| 1988 | Launch of omeprazole (as Losec®) in Europe | AB Hässle/Astra (Sweden) | Marked the beginning of a new era in the management of peptic ulcers and gastroesophageal reflux disease (GERD).[5] |
| 1991 | Launch of lansoprazole in Europe | Takeda Chemical Industries Ltd. (Japan) | The second proton pump inhibitor to enter the market, offering an alternative with unique pharmacological properties.[5][6] |
digraph "Historical_Timeline_of_Benzimidazole_Discovery" {
rankdir="LR";
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#4285F4"];
"1872" [label="1872\nFirst Benzimidazole Synthesis"];
"1950s" [label="1950s\nBenzimidazole in Vitamin B12"];
"1961" [label="1961\nDiscovery of Thiabendazole"];
"1971" [label="1971\nIntroduction of Mebendazole"];
"1975" [label="1975\nIntroduction of Albendazole"];
"1979" [label="1979\nDiscovery of Omeprazole"];
"1988" [label="1988\nLaunch of Omeprazole"];
"1991" [label="1991\nLaunch of Lansoprazole"];
"1872" -> "1950s" -> "1961" -> "1971" -> "1975" -> "1979" -> "1988" -> "1991";
}```
Key milestones in the discovery and development of benzimidazole-based medicines.
Therapeutic Applications and Mechanisms of Action
Benzimidazole derivatives have demonstrated a remarkable diversity of biological activities, leading to their use in treating a wide range of diseases.
Anthelmintic Activity
The first major therapeutic application of benzimidazoles was in the treatment of parasitic worm infections. Drugs like thiabendazole, mebendazole, and albendazole are broad-spectrum anthelmintics effective against various nematodes (roundworms), cestodes (tapeworms), and trematodes (flukes).
Mechanism of Action: The primary mechanism of action of benzimidazole anthelmintics is the disruption of microtubule polymerization in the parasite. These drugs selectively bind to the β-tubulin subunit of the parasite's microtubules with high affinity. This binding inhibits the polymerization of tubulin dimers into microtubules, which are essential for various cellular functions, including cell division, motility, and nutrient absorption. The disruption of the microtubular network ultimately leads to the death of the parasite. The selective toxicity of benzimidazoles is attributed to their much higher affinity for parasite β-tubulin compared to mammalian tubulin.
digraph "Anthelmintic_Mechanism" {
rankdir="LR";
node [shape=box, style=filled, fontcolor="#FFFFFF"];
edge [color="#EA4335"];
"Benzimidazole" [fillcolor="#4285F4"];
"Parasite_Beta_Tubulin" [label="Parasite β-Tubulin", fillcolor="#34A853"];
"Microtubule_Polymerization" [label="Microtubule Polymerization", fillcolor="#FBBC05"];
"Microtubule_Disruption" [label="Microtubule Disruption", fillcolor="#EA4335"];
"Parasite_Death" [label="Parasite Death", fillcolor="#202124"];
"Benzimidazole" -> "Parasite_Beta_Tubulin" [label="Binds to"];
"Parasite_Beta_Tubulin" -> "Microtubule_Polymerization" [style=dotted, label="Essential for"];
"Benzimidazole" -> "Microtubule_Polymerization" [label="Inhibits"];
"Microtubule_Polymerization" -> "Microtubule_Disruption" [style=invis];
"Microtubule_Disruption" -> "Parasite_Death" [label="Leads to"];
}
Mechanism of action of benzimidazole anthelmintics.
A systematic analysis of clinical reports on the use of albendazole for neuroangiostrongyliasis (rat lungworm disease) found that in cases with a confirmed diagnosis where albendazole monotherapy was used, 100% of the reports indicated high efficacy. [1][7]When combined with corticosteroids, the efficacy was reported to be 97.87%.
[7]
Anticancer Activity
In recent years, the anticancer potential of benzimidazole derivatives has garnered significant attention. Several compounds have shown potent activity against a variety of cancer cell lines, and some have entered clinical trials. Their anticancer effects are mediated through multiple mechanisms.
Mechanisms of Action:
-
Tubulin Inhibition: Similar to their anthelmintic action, some benzimidazole derivatives inhibit the polymerization of tubulin in cancer cells, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
[8]* Kinase Inhibition: Many benzimidazole derivatives act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs), and components of the PI3K/AKT and MAPK signaling pathways.
[2][9]* Topoisomerase Inhibition: Certain derivatives can inhibit topoisomerases, enzymes that are essential for DNA replication and repair, leading to DNA damage and cell death.
[8][9]* Epigenetic Modulation: Some benzimidazoles have been shown to act as histone deacetylase (HDAC) inhibitors, which can alter gene expression and induce apoptosis in cancer cells.
Multiple mechanisms of anticancer action for benzimidazole derivatives.
Quantitative Data on Anticancer Activity of Benzimidazole Derivatives:
Compound Cancer Cell Line IC50 (µM) Reference Compound 12n A549 (non-small cell lung) 7.3 ± 1.0 [8] Compound 12n MCF-7 (breast) 6.1 ± 0.6 [8] Compound 12n MKN-45 (stomach) 13.4 ± 0.5 [8] Compound 5l 60 human cancer cell lines 0.43 - 7.73 [8] Compound 8I K562 (leukaemia) 2.68 [8] Compound 8I HepG-2 (hepatocellular carcinoma) 8.11 [8] Compound 5e Breast cancer cells (aromatase inhibition) 0.032 [8] Compound 2 SK-MEL-28 (melanoma, BRAFV600E) 0.002 (mmol/L) [9] Compound 3 SK-MEL-28 (melanoma, BRAFV600E) 0.014 (mmol/L) [9] Compound 6 A549 (lung) 30.6 ± 1.76 [10] Compound 6 MCF-7 (breast) 28.3 ± 1.63 [10] Compound 6 HeLa (cervical) 31.2 ± 1.8 [10] Benzimidazole-urea derivative 153 MCF-7 (breast) 0.90 ± 0.1 (µg/mL) [11] Benzimidazole-urea derivative 153 HePG2 (liver) 0.40 ± 0.1 (µg/mL) [11] Benzimidazole-urea derivative 153 HCT116 (colon) 2.90 ± 0.3 (µg/mL) [11] Benzimidazole-urea derivative 155 MCF-7 (breast) 1.60 ± 0.1 (µg/mL) [11] Benzimidazole-urea derivative 155 HePG2 (liver) 0.70 ± 0.3 (µg/mL) [11] Benzimidazole-urea derivative 155 HCT116 (colon) 1.60 ± 0.3 (µg/mL) [11]
Proton Pump Inhibitors (PPIs)
Benzimidazole derivatives such as omeprazole and lansoprazole are highly effective inhibitors of the gastric H+/K+ ATPase, also known as the proton pump. These drugs are widely used to treat peptic ulcers, GERD, and other conditions caused by excessive stomach acid.
Mechanism of Action: Proton pump inhibitors are prodrugs that are activated in the acidic environment of the parietal cells in the stomach lining. The activated form of the drug then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase, irreversibly inhibiting its activity and thus blocking the final step in gastric acid secretion.
Experimental Protocols: Synthesis of Key Benzimidazole Derivatives
The synthesis of the benzimidazole core is typically achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, or with an aldehyde followed by oxidation.
General Synthesis of 2-Substituted Benzimidazoles
A common and versatile method for the synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde in the presence of an oxidizing agent.
General workflow for the synthesis of 2-substituted benzimidazoles.
Detailed Protocol: Synthesis of Omeprazole
The synthesis of omeprazole involves a multi-step process, with a key step being the coupling of a substituted pyridine with a benzimidazole moiety, followed by oxidation.
Step 1: Synthesis of 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Sulfide Intermediate)
-
Preparation of the Benzimidazole Salt: In a suitable reaction vessel, dissolve sodium hydroxide (5 g, 0.13 mol) in ethanol (50 mL) with heating to 70-90°C. To this solution, add 2-mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol) and reflux until it dissolves completely. Cool the resulting solution to below 10°C.
-
Preparation of the Pyridine Solution: In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol) in water (100 mL).
-
Coupling Reaction: Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution. Allow the reaction temperature to rise to 30°C and maintain for 4 hours.
-
Isolation of the Intermediate: After the incubation period, cool the mixture to 10°C and add 500 mL of water. Stir the mixture for 12 hours. Collect the precipitated white solid by suction filtration and dry to obtain the sulfide intermediate.
Step 2: Oxidation to Omeprazole
-
Dissolution of the Intermediate: Dissolve the sulfide intermediate (e.g., 10 g) in a suitable organic solvent such as chloroform or dichloromethane.
-
Oxidation: Cool the solution in an ice bath and slowly add a solution of an oxidizing agent, such as m-chloroperbenzoic acid (m-CPBA), in the same solvent.
-
Work-up: After the reaction is complete, wash the organic layer with an aqueous basic solution (e.g., sodium bicarbonate) to remove the acidic byproduct. Then, wash with brine and dry over an anhydrous drying agent (e.g., sodium sulfate).
-
Purification: Remove the solvent under reduced pressure to yield crude omeprazole. The crude product can be further purified by recrystallization from a suitable solvent system.
Workflow for the synthesis of omeprazole.
Detailed Protocol: Synthesis of Thiabendazole
The synthesis of thiabendazole can be achieved through the reaction of o-phenylenediamine with 4-cyanothiazole in an acidic aqueous medium.
-
Reaction Setup: In a reaction vessel, combine o-phenylenediamine, 4-cyanothiazole, and water.
-
Acidification: Add a mineral acid, such as hydrochloric acid, to the mixture to achieve a pH between 2.5 and 6.0.
-
Heating: Heat the reaction mixture to a temperature between 80°C and 145°C for a period of 1.5 to 12 hours.
-
Isolation and Purification: Upon completion of the reaction, cool the mixture and collect the precipitated solid by filtration. Wash the solid with water to remove any remaining acid and byproducts. The crude thiabendazole can be further purified by recrystallization from a suitable solvent.
Conclusion
The benzimidazole scaffold has proven to be an exceptionally fruitful source of therapeutic agents, a testament to its unique chemical properties and its ability to interact with a diverse range of biological targets. From the pioneering discovery of thiabendazole to the development of life-changing proton pump inhibitors and the promising new generation of anticancer agents, the history of benzimidazole derivatives is a compelling narrative of innovation in medicinal chemistry. As our understanding of the molecular basis of diseases continues to evolve, the rational design of novel benzimidazole-based compounds will undoubtedly lead to the discovery of even more effective and selective therapies, further solidifying the legacy of this remarkable heterocyclic system.
References
- 1. Clinical Efficacy and Safety of Albendazole and Other Benzimidazole Anthelmintics for Rat Lungworm Disease (Neuroangiostrongyliasis): A Systematic Analysis of Clinical Reports and Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Detecting benzimidazole resistance with faecal egg count reduction tests and in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KR20050057774A - Preparation method of thiabendazole - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Clinical Efficacy and Safety of Albendazole and Other Benzimidazole Anthelmintics for Rat Lungworm Disease (Neuroangiostrongyliasis): A Systematic Analysis of Clinical Reports and Animal Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
In Silico Modeling of 4-chloro-6-(trifluoromethyl)-1H-benzimidazole: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico modeling of 4-chloro-6-(trifluoromethyl)-1H-benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry. Benzimidazole derivatives are known for a wide range of biological activities, including antimicrobial, antiviral, antiparasitic, and anticancer properties.[1][2][3] This document outlines a systematic approach to computationally evaluate the potential of this specific molecule as a therapeutic agent, from target identification to predictive toxicology. The methodologies and data presented are synthesized from studies on structurally related benzimidazole compounds, offering a robust framework for its investigation.
Introduction to this compound
The benzimidazole scaffold is a key pharmacophore in modern drug discovery. The specific substitutions of a chloro group at the 4-position and a trifluoromethyl group at the 6-position of the benzimidazole ring can significantly influence the compound's physicochemical properties and its interaction with biological targets. In silico modeling provides a powerful, cost-effective, and rapid means to explore its therapeutic potential.
Proposed In Silico Evaluation Workflow
A typical computational workflow for assessing a novel compound like this compound involves several key stages. This process allows for the prediction of its biological activity, mechanism of action, and potential liabilities before significant investment in laboratory synthesis and testing.
Caption: A proposed in silico workflow for the evaluation of novel drug candidates.
Data Presentation: Properties and Predicted Activities
While specific experimental data for this compound is not extensively available, the following tables summarize representative data for structurally similar benzimidazole derivatives from various studies. This data serves as a benchmark for what can be expected from in silico and in vitro analyses.
Table 1: Physicochemical Properties of a Representative Benzimidazole
| Property | Value | Method |
| Molecular Formula | C8H4ClF3N2 | - |
| Molecular Weight | 220.58 g/mol | - |
| XLogP3 | 3.5 (Predicted) | Computational |
| Hydrogen Bond Donors | 1 | Computational |
| Hydrogen Bond Acceptors | 3 | Computational |
Data is for the parent compound 4-chloro-6-(trifluoromethyl)benzimidazole and is computationally derived.[4]
Table 2: Representative Biological Activities of Substituted Benzimidazoles
| Compound Class | Target/Organism | Activity (IC50/MIC) | Reference |
| Trifluoromethyl Benzimidazoles | Giardia intestinalis | < 1 µM | [1] |
| Trifluoromethyl Benzimidazoles | Trichomonas vaginalis | < 1 µM | [1] |
| 4-Chloro-2-methyl-6-(trifluoromethyl)-1H-benzimidazole | Staphylococcus aureus | 2 µg/mL (MIC) | [2] |
| 4-Chloro-2-methyl-6-(trifluoromethyl)-1H-benzimidazole | Escherichia coli | 16 µg/mL (MIC) | [2] |
| N-substituted 6-chloro-1H-benzimidazoles | Breast Cancer (MCF-7) | 1.84 - 10.28 µg/mL (IC50) | [5] |
Table 3: Representative Molecular Docking Scores of Benzimidazole Derivatives
| Target Protein (PDB ID) | Benzimidazole Derivative | Docking Score (kcal/mol) | Reference |
| Beta-Tubulin (1SA0) | 2-(3,4-dimethylphenyl)-1H-benzimidazole | -8.50 | [6][7] |
| Beta-Tubulin (1SA0) | 2-(4-chloro-3-nitrophenyl)-1H-benzimidazole | -8.35 | [6] |
| EGFR (Wild-Type) | Keto-benzimidazole with sulfonyl substituent | -8.1 | [8] |
| Dihydrofolate Reductase (S. aureus) | N-substituted 6-chloro-1H-benzimidazole | Good Binding Affinity | [5][9] |
Experimental Protocols for In Silico Modeling
The following sections detail the methodologies for the key computational experiments proposed in the workflow. These protocols are based on standard practices reported in the literature for similar compounds.[6][8][10]
Ligand and Protein Preparation
-
Ligand Preparation : The 3D structure of this compound is constructed using molecular modeling software (e.g., Maestro, ChemDraw). The structure is then optimized using a suitable force field (e.g., OPLS3e) to obtain a low-energy conformation.
-
Protein Preparation : The crystal structure of the target protein is downloaded from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning protonation states. The structure is then minimized to relieve any steric clashes.
Molecular Docking
Molecular docking predicts the preferred orientation of the ligand when bound to a target protein.
-
Grid Generation : A grid box is defined around the active site of the prepared protein.
-
Ligand Docking : The prepared ligand is docked into the active site of the protein using software like AutoDock Vina or Glide.[8] The docking algorithm samples different conformations and orientations of the ligand within the active site.
-
Pose Analysis : The resulting docking poses are ranked based on their docking scores. The best-scoring pose, representing the most likely binding mode, is analyzed for key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.[6][8]
Molecular Dynamics (MD) Simulations
MD simulations are used to assess the stability of the ligand-protein complex over time.
-
System Setup : The best-docked complex is placed in a simulation box with explicit solvent (e.g., TIP3P water model) and counter-ions to neutralize the system.
-
Equilibration : The system is gradually heated and equilibrated to the desired temperature and pressure.
-
Production Run : A production simulation is run for a specified time (e.g., 100 ns).
-
Trajectory Analysis : The trajectory is analyzed to evaluate the stability of the complex, typically by calculating the root-mean-square deviation (RMSD) of the protein and ligand.
ADMET Prediction
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are predicted to assess the drug-likeness of the compound.
-
Property Calculation : Various physicochemical and pharmacokinetic properties are calculated using software like QikProp or online servers.[10]
-
Analysis : The predicted properties are compared against the acceptable ranges for orally bioavailable drugs (e.g., Lipinski's rule of five).
Potential Signaling Pathways and Mechanisms of Action
Based on the known activities of benzimidazole derivatives, this compound could potentially modulate several key signaling pathways. The following diagram illustrates a hypothetical mechanism of action targeting receptor tyrosine kinases (RTKs), a common target for anticancer benzimidazoles.[8]
Caption: Hypothetical inhibition of an RTK signaling pathway by the benzimidazole compound.
Conclusion
The in silico modeling approach detailed in this guide provides a comprehensive framework for the initial assessment of this compound as a potential drug candidate. By leveraging computational tools for molecular docking, molecular dynamics, and ADMET prediction, researchers can gain valuable insights into its bioactivity, mechanism of action, and drug-like properties. While the data presented is based on related compounds, the methodologies are directly applicable and offer a clear path for the virtual screening and rational design of novel therapies based on this promising scaffold. Further in vitro and in vivo validation is essential to confirm the computational predictions.
References
- 1. Synthesis and antiprotozoal activity of some 2-(trifluoromethyl)-1H-benzimidazole bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Chloro-2-methyl-6-(trifluoromethyl)-1H-benzimidazole | 1211010-30-8 | Benchchem [benchchem.com]
- 3. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-chloro-6-(trifluoromethyl)benzimidazole - Amerigo Scientific [amerigoscientific.com]
- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ukm.my [ukm.my]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols for the Phillips Cyclocondensation of Trifluoromethyl Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazoles substituted with a trifluoromethyl group at the 2-position are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The strong electron-withdrawing nature of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets. The Phillips cyclocondensation, a classic method for benzimidazole synthesis, provides a direct and efficient route to these valuable compounds through the reaction of o-phenylenediamines with trifluoroacetic acid.[1][2] This reaction proceeds via the condensation of an o-phenylenediamine with a carboxylic acid, in this case, trifluoroacetic acid, typically under acidic conditions and heating.[1][3]
These application notes provide a detailed protocol for the synthesis of 2-(trifluoromethyl)-1H-benzo[d]imidazole using the Phillips cyclocondensation. The straightforward procedure, high yield, and accessibility of starting materials make this an attractive method for laboratory and potential scale-up synthesis.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 2-(trifluoromethyl)-1H-benzo[d]imidazole via the Phillips cyclocondensation.
| Parameter | Value | Reference |
| Starting Material 1 | o-Phenylenediamine | [4] |
| Starting Material 2 | Trifluoroacetic acid | [4] |
| Molar Ratio (1:2) | 1 : 1.5 | [4] |
| Reaction Temperature | Reflux | [4] |
| Reaction Time | 4 hours | [4] |
| Product Yield | 100% (crude) | [4] |
Experimental Protocol
This protocol details the methodology for the synthesis of 2-(trifluoromethyl)-1H-benzo[d]imidazole.
Materials:
-
o-Phenylenediamine (10.8 g, 100 mmol)
-
Trifluoroacetic acid (17.1 g, 150 mmol, ~11.5 mL)
-
Sodium hydrogen carbonate solution (saturated, aqueous)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Saturated aqueous sodium chloride solution (brine)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer, add o-phenylenediamine (10.8 g, 100 mmol) and trifluoroacetic acid (17.1 g, 150 mmol).[4]
-
Reaction: Heat the mixture to reflux and maintain for 4 hours with continuous stirring.[4] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling the reaction mixture to room temperature, carefully pour it into a saturated aqueous solution of sodium hydrogen carbonate to neutralize the excess acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Washing: Wash the combined organic layers with a saturated aqueous sodium chloride solution.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[4] The reported yield for the crude product is 100%.[4]
-
Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Reaction scheme for the synthesis of 2-(trifluoromethyl)benzimidazole.
Caption: Step-by-step experimental workflow for the synthesis.
References
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Methods for Purity Determination of Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds with a wide range of pharmaceutical applications, including anthelmintic, antifungal, antiviral, and anticancer activities. Ensuring the purity of these active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control to guarantee their safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the determination of purity and the quantification of related substances in benzimidazole derivatives.[1] This application note provides a comprehensive overview of analytical HPLC methods for assessing the purity of various benzimidazole derivatives and includes a detailed experimental protocol.
Principle of the Method
Reverse-phase HPLC (RP-HPLC) is the most common chromatographic technique for the analysis of benzimidazole derivatives. This method separates compounds based on their hydrophobicity. A non-polar stationary phase (typically C8 or C18) is used with a polar mobile phase, usually a mixture of water or an aqueous buffer and an organic solvent like acetonitrile or methanol. The separation is achieved by differential partitioning of the analytes between the stationary and mobile phases. Detection is typically performed using an ultraviolet (UV) detector at a wavelength where the benzimidazole derivatives exhibit maximum absorbance.[2][3]
Data Presentation: Comparison of HPLC Methods
The following table summarizes the chromatographic conditions and performance data for the analysis of various benzimidazole derivatives from different studies, providing a comparative overview for method selection and development.
| Parameter | Method 1: 4 Anthelmintics[2][3] | Method 2: Milk Residues[4] | Method 3: General Purity[1] | Method 4: Stability Study[5][6] |
| Analytes | Albendazole, Fenbendazole, Mebendazole, Oxfendazole | 18 Benzimidazoles & Metabolites | 1-(diethoxymethyl)-1H-benzimidazole & related | New Benzimidazole Derivatives |
| Column | Nucleosil C8 | Xbridge C18 | C18 reverse-phase | Supelco RP-8 |
| Mobile Phase | Gradient: A: 0.05% H₃PO₄ in Water:ACN (75:25), B: 0.05% H₃PO₄ in Water:ACN (50:50), pH 4.5 | Gradient: Acetonitrile and Ammonium Acetate Buffer (pH 5.7) | Isocratic or Gradient | Isocratic: Acetonitrile |
| Flow Rate | 1.0 mL/min | Not Specified | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 254 nm (ALB, FEN, MEB), 288 nm (OXF) | 254, 290, 298, 312 nm (DAD) | ~275 nm | 217-280 nm (analyte dependent) |
| Injection Volume | Not Specified | Not Specified | 10 µL | Not Specified |
| Column Temp. | Not Specified | Not Specified | 30 °C | 20 °C |
| Linearity (r²) | 0.9997 - 0.9999 | Not Specified | Not Specified | ≥ 0.9995 |
| LOD | Not Specified | 1-4 µg/kg | 0.009 - 0.073 µg/mL (related compounds) | 0.1 µg/mL |
| LOQ | Not Specified | 4-18 µg/kg | 0.091 - 0.2 µg/mL (related compounds) | 0.1 µg/mL |
| Accuracy (% Recovery) | Not Specified | 31.7 - 137.6% | Not Specified | 99.24 - 100.00% |
Experimental Protocols
This section provides a detailed methodology for the purity determination of benzimidazole derivatives based on a versatile HPLC method capable of analyzing multiple common anthelmintics.[2][3]
Materials and Reagents
-
Reference standards of benzimidazole derivatives (e.g., Albendazole, Fenbendazole, Mebendazole, Oxfendazole)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (85%, analytical grade)
-
Sodium hydroxide (analytical grade)
-
Water (HPLC grade or purified)
-
Sample of benzimidazole derivative (API or formulation)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Gradient pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Chromatography data acquisition and processing software
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
pH meter
-
Sonicator
Chromatographic Conditions
-
Column: Nucleosil C8 (or equivalent), 5 µm particle size
-
Mobile Phase A: 0.05% Orthophosphoric acid in Water:Acetonitrile (75:25, v/v), adjusted to pH 4.5 with 15% Sodium Hydroxide solution.
-
Mobile Phase B: 0.05% Orthophosphoric acid in Water:Acetonitrile (50:50, v/v), adjusted to pH 4.5 with 15% Sodium Hydroxide solution.
-
Gradient Program: (A representative gradient, may need optimization)
-
0-5 min: 100% A
-
5-15 min: Linear gradient to 100% B
-
15-20 min: 100% B
-
20-25 min: Linear gradient to 100% A
-
25-30 min: 100% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm for Albendazole, Fenbendazole, and Mebendazole; 288 nm for Oxfendazole. A DAD can be used to monitor multiple wavelengths.
Preparation of Solutions
Standard Solution Preparation:
-
Accurately weigh about 10 mg of each benzimidazole reference standard into separate 100 mL volumetric flasks.
-
Dissolve the standards in a suitable solvent, such as methanol or a mixture of the mobile phase. Sonicate if necessary to ensure complete dissolution.
-
Dilute to volume with the same solvent to obtain a stock solution of 100 µg/mL.
-
Prepare working standard solutions by diluting the stock solutions with the mobile phase to the desired concentration range for calibration (e.g., 1-50 µg/mL).
Sample Solution Preparation (for API):
-
Accurately weigh about 10 mg of the benzimidazole derivative sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the same solvent used for the standard preparation.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Sample Solution Preparation (for Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to about 10 mg of the active benzimidazole derivative and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of the solvent, sonicate for 15 minutes, and then dilute to volume.
-
Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability
Before sample analysis, perform a system suitability test by injecting a standard solution (e.g., five replicate injections). The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is not more than 2.0%.
Analysis Procedure
-
Inject the blank (mobile phase) to ensure there are no interfering peaks.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Identify the peaks of the main component and any impurities by comparing their retention times with those of the standards.
-
Calculate the purity of the sample by the area normalization method or by using the calibration curve for the quantification of impurities.
Forced Degradation Studies
To ensure the stability-indicating nature of the HPLC method, forced degradation studies should be performed on the benzimidazole derivative.[7][8][9] This involves subjecting the sample to stress conditions such as:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: Dry heat at 105 °C for 24 hours
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for a specified duration.
The stressed samples are then analyzed by the developed HPLC method to ensure that the degradation products are well-resolved from the main peak and from each other.
Visualizations
Caption: Experimental Workflow for HPLC Purity Analysis
Caption: Logical Flow for Purity Method Development
References
- 1. benchchem.com [benchchem.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. biomedres.us [biomedres.us]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols for Preparing Stock Solutions of 4-Chloro-6-(trifluoromethyl)-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of stock solutions of 4-chloro-6-(trifluoromethyl)-1H-benzimidazole, a critical step for ensuring accuracy and reproducibility in various research and drug development applications.
Introduction
This compound is a heterocyclic organic compound with potential applications in pharmaceutical research and development. Accurate preparation of stock solutions is fundamental for obtaining reliable and consistent results in downstream experiments, including but not limited to, high-throughput screening, cell-based assays, and animal studies. This document outlines the necessary materials, safety precautions, and a step-by-step protocol for preparing high-concentration stock solutions of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate calculations and safe handling of the compound.
| Property | Value |
| Molecular Formula | C₈H₄ClF₃N₂ |
| Molecular Weight | 220.58 g/mol |
| Appearance | Typically a white to off-white solid |
| Melting Point | 210-212 °C |
Safety and Handling
3.1. Hazard Identification
Substituted benzimidazoles may cause skin and eye irritation. Inhalation of dust may irritate the respiratory system. It is crucial to handle this compound in a well-ventilated area, preferably a chemical fume hood.
3.2. Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear nitrile or other appropriate chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator if handling large quantities or if dust is generated.
3.3. General Hygiene
Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when handling this compound. Wash hands thoroughly after handling.
Solubility Information
Recommended Solvents for Stock Solutions:
-
Primary: Dimethyl sulfoxide (DMSO)
-
Secondary: Ethanol
It is always recommended to perform a small-scale solubility test before preparing a large volume of stock solution.
Experimental Protocols
5.1. Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This high-concentration stock is suitable for long-term storage and subsequent dilution into aqueous media for various assays.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Calibrated analytical balance
-
1.5 mL or 2.0 mL microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Calculate the required mass:
-
To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution, the required mass can be calculated using the following formula:
-
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.001 L × 220.58 g/mol × 1000 mg/g = 2.2058 mg
-
-
-
Weigh the compound:
-
Carefully weigh out approximately 2.21 mg of this compound using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube. Record the exact weight.
-
-
Add solvent:
-
Based on the actual weight, calculate the precise volume of DMSO required to achieve a 10 mM concentration.
-
Volume (mL) = [Mass (mg) / 220.58 ( g/mol )] / 10 (mmol/L)
-
-
For example, if the actual weight is 2.25 mg:
-
Volume (mL) = (2.25 mg / 220.58 g/mol ) / 10 mmol/L = 1.019 mL or 1019 µL
-
-
Add the calculated volume of DMSO to the microcentrifuge tube containing the compound.
-
-
Dissolution:
-
Cap the tube securely and vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter is present.
-
-
Storage:
-
Store the 10 mM stock solution at -20°C for long-term storage. For short-term storage (up to a few weeks), it can be kept at 4°C. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
5.2. Protocol 2: Preparation of Working Solutions
This protocol describes the dilution of the 10 mM stock solution to a final working concentration for use in experiments.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes or multi-well plates
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw the stock solution:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
-
Serial Dilution (Recommended):
-
To minimize precipitation and ensure accurate final concentrations, it is recommended to perform a serial dilution.
-
Example for a 10 µM final concentration in 1 mL:
-
Prepare an intermediate dilution: Add 1 µL of the 10 mM stock solution to 99 µL of the desired aqueous buffer or medium to make a 100 µM solution. Mix thoroughly.
-
Prepare the final working solution: Add 100 µL of the 100 µM intermediate solution to 900 µL of the aqueous buffer or medium to achieve a final concentration of 10 µM. Mix thoroughly.
-
-
Important Note: The final concentration of DMSO in the working solution should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts in biological assays. Always prepare a vehicle control with the same final concentration of DMSO.
-
Visualization of Workflow
The following diagram illustrates the general workflow for preparing a stock solution of this compound.
Caption: Workflow for stock solution preparation.
Application Notes and Protocols for Microwave-Assisted Benzimidazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities including antimicrobial, antiviral, antidiabetic, and anticancer properties.[1][2] The efficient synthesis of these heterocyclic compounds is therefore of paramount importance in drug discovery and development. Microwave-assisted organic synthesis has emerged as a transformative technology, offering significant advantages over conventional heating methods. These benefits include dramatically reduced reaction times, increased product yields, and an alignment with the principles of green chemistry through energy efficiency and the potential for solvent-free reactions.[3][4][5]
This document provides detailed protocols for the microwave-assisted synthesis of benzimidazoles, primarily focusing on the condensation reaction of o-phenylenediamine with aldehydes or carboxylic acids.
Advantages of Microwave-Assisted Synthesis
Microwave-assisted synthesis has become a powerful tool in chemical synthesis due to several key advantages:
-
Rapid Reaction Times: Reactions that can take hours to complete using traditional heating methods can often be accomplished in a matter of minutes with microwave irradiation.[3][4][6]
-
Higher Yields and Purity: The rapid and uniform heating provided by microwaves can lead to cleaner reactions with fewer side products, resulting in higher yields and greater purity of the desired benzimidazole derivatives.[1][3]
-
Energy Efficiency: By directly heating the reaction mixture, microwave synthesis is more energy-efficient compared to conventional methods that require heating the entire apparatus.[1]
-
Environmentally Friendly: Microwave-assisted synthesis often allows for the use of solvent-free conditions or greener solvents, thereby reducing the environmental impact.[1][4][5]
General Experimental Workflow
The general workflow for the microwave-assisted synthesis of benzimidazoles is a streamlined process. It involves the selection of appropriate starting materials, mixing them with a catalyst if required, and subjecting the mixture to microwave irradiation for a short period. The product is then isolated and purified.
Caption: General workflow for microwave-assisted benzimidazole synthesis.
Data Presentation
The following tables summarize quantitative data from various microwave-assisted benzimidazole synthesis protocols, highlighting the efficiency of this method.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| Conventional | Er(OTf)₃ (1 mol%) | Ethyl Lactate | 120 min | 59.6 | [4] |
| Microwave | Er(OTf)₃ (1 mol%) | Solvent-Free | 5 min | 99.9 | [4] |
| Conventional | None | Polyphosphoric Acid | 2-8 hours | Lower | [4] |
| Microwave | None | Ethanol | 2-8 min | 85-96 | [4] |
| Conventional | - | - | 2-15 hours | <50% | [5] |
| Microwave | Ethyl Acetate | Water | - | High | [5] |
Table 2: Microwave-Assisted Synthesis of Various 2-Aryl-(1H)-Benzimidazoles [7]
| Aldehyde | Time (min) | Yield (%) |
| Benzaldehyde | 5 | 92 |
| 4-Chlorobenzaldehyde | 7 | 95 |
| 4-Nitrobenzaldehyde | 10 | 90 |
| 4-Methylbenzaldehyde | 6 | 88 |
| 4-Methoxybenzaldehyde | 8 | 85 |
Table 3: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles using Er(OTf)₃ [8]
| Aldehyde | Time (min) | Yield (%) |
| Benzaldehyde | 5 | 99.9 |
| p-Methylbenzaldehyde | 5 | 99.1 |
| p-Methoxybenzaldehyde | 5 | 98.5 |
| o-Hydroxybenzaldehyde | 10 | 96.2 |
| p-Chlorobenzaldehyde | 15 | 86.0 |
Experimental Protocols
Protocol 1: Catalyst-Free Synthesis of 2-Aryl-(1H)-Benzimidazoles
This protocol describes the condensation of o-phenylenediamine with various aromatic aldehydes without a catalyst under solvent-free conditions.
Materials:
-
o-phenylenediamine
-
Aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Domestic microwave oven (800 Watt, 2450 MHz)
-
Mortar and pestle
-
Beaker or test tube
Procedure:
-
In a mortar, thoroughly grind a mixture of o-phenylenediamine (3 mmol, 0.3249 g) and the desired aromatic aldehyde (4.5 mmol).
-
Transfer the ground mixture to a small beaker or test tube.
-
Place the reaction vessel in a domestic microwave oven and irradiate at 50% power level (400 W) for the time specified in Table 2 (typically 5-10 minutes).
-
After completion of the reaction (monitored by TLC if desired), allow the reaction mixture to cool to room temperature.
-
Wash the crude product with water and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-aryl-(1H)-benzimidazole derivative.[7]
Protocol 2: Lewis Acid-Catalyzed Synthesis of 1,2-Disubstituted Benzimidazoles
This protocol details a highly efficient, solvent-free synthesis of 1,2-disubstituted benzimidazoles using Erbium(III) triflate as a Lewis acid catalyst.
Materials:
-
N-substituted-o-phenylenediamine (e.g., N-phenyl-o-phenylenediamine)
-
Aryl or alkyl aldehyde
-
Erbium(III) triflate (Er(OTf)₃)
-
Microwave synthesizer (e.g., Anton-Paar Synthos 3000)
-
3 mL glass reaction vessel
-
Ethyl acetate
-
Water
Procedure:
-
To a 3 mL glass reaction vessel, add the N-substituted-o-phenylenediamine (1 mmol), the desired aldehyde (1 mmol), and Er(OTf)₃ (1% mol).
-
Place the vessel in the microwave synthesizer and irradiate for 5-15 minutes at a fixed temperature of 60°C. The reaction progress can be monitored by TLC and GC/MS analyses.[8]
-
Upon completion of the reaction, add water to the reaction mixture.
-
Extract the organic product with ethyl acetate (4 x 3 mL).
-
Combine the organic layers and evaporate the solvent to obtain the crude product. The catalyst can be recovered from the aqueous phase.[6][8]
-
The crude product can be further purified if necessary.
Protocol 3: Synthesis of 2-Substituted Benzimidazoles using an Oxidant
This protocol utilizes 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant for the condensation of o-phenylenediamine and various aryl aldehydes.
Materials:
-
o-phenylenediamine
-
Aryl aldehydes
-
2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Acetonitrile
-
Microwave reactor
Procedure:
-
In a suitable reaction vessel, dissolve o-phenylenediamine and the aryl aldehyde in acetonitrile.
-
Add DDQ as the oxidant.
-
Subject the reaction mixture to microwave irradiation. The optimal power and time should be determined for the specific reactants, with a model reaction such as the synthesis of 4-chlorobenzimidazole being used to establish the best conditions.[1]
-
The work-up procedure is described as easy, with no chromatographic separation required.[1] The pure products are obtained after a simple work-up, likely involving filtration and washing.
Protocol 4: Acid-Catalyzed Synthesis from Carboxylic Acids
This protocol describes the synthesis of benzimidazoles from o-phenylenediamine and a carboxylic acid under acidic conditions.
Materials:
-
o-phenylenediamine
-
Carboxylic acid
-
Hydrochloric acid (4M)
-
Domestic microwave oven (900W, 2450 MHz)
-
Pestle and mortar
-
25 mL glass beaker
-
Ethanol
-
Water
Procedure:
-
Grind o-phenylenediamine (1.0 mmol) and the appropriate carboxylic acid (1.0 mmol) in a pestle and mortar.[9]
-
Transfer the mixture to a 25 mL glass beaker and add two drops of 4M hydrochloric acid.[9]
-
Place the beaker in the microwave oven and irradiate at 50% power for 1.5 to 4 minutes, depending on the carboxylic acid used.[9]
-
After cooling, recrystallize the crude product from a 50:50 mixture of ethanol and water to yield the pure benzimidazole derivative.[9]
References
Application Notes and Protocols for Cell-Based Assays Evaluating Benzimidazole Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole and its derivatives represent a class of heterocyclic aromatic compounds with a broad spectrum of pharmacological activities, including antihelminthic, antiviral, and notably, anticancer properties.[1] Several benzimidazole-based compounds, such as albendazole, mebendazole, and fenbendazole, have demonstrated significant cytotoxic and anti-proliferative effects against a wide array of cancer cell lines.[2][3] The primary mechanism of action for many benzimidazoles involves the disruption of microtubule polymerization by binding to the colchicine-binding site on the β-tubulin subunit.[2] This interference with microtubule dynamics leads to mitotic arrest, cell cycle disruption, and the subsequent induction of apoptosis.[2][3] Beyond their impact on tubulin, benzimidazoles also modulate key signaling pathways involved in cell survival and death.[2]
These application notes provide detailed protocols for common cell-based assays to assess the cytotoxicity of benzimidazole compounds, present quantitative data for selected derivatives, and illustrate the key signaling pathways involved in their cytotoxic effects.
Data Presentation: In Vitro Cytotoxicity of Benzimidazole Derivatives
The cytotoxic potential of benzimidazole compounds is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell proliferation by 50%. The following tables summarize the IC50 values of various benzimidazole derivatives across different cancer cell lines. It is important to note that direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, such as cell line, exposure time, and the specific assay used.[2]
Table 1: IC50 Values of Mebendazole in Various Cancer Cell Lines [2]
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| A549 | Lung Carcinoma | 0.3 ± 0.05 | 72 |
| HCT116 | Colon Carcinoma | 0.25 ± 0.03 | 72 |
| MCF-7 | Breast Adenocarcinoma | 0.4 ± 0.06 | 72 |
| HeLa | Cervical Carcinoma | 0.35 ± 0.04 | 72 |
Table 2: Cytotoxicity of Various Benzimidazole Derivatives [4][5][6][7]
| Compound ID | Cell Line | Cancer Type | Assay Type | Incubation Time (h) | IC50 (µM) |
| Benzimidazole 2 | HCT-116 | Colon Cancer | MTT | Not Specified | 16.2 ± 3.85 (µg/mL)[5] |
| Benzimidazole 1 | HCT-116 | Colon Cancer | MTT | Not Specified | 28.5 ± 2.91 (µg/mL)[5] |
| Benzimidazole 4 | MCF-7 | Breast Cancer | MTT | Not Specified | 8.86 ± 1.10 (µg/mL)[5] |
| Compound 5 | MCF-7 | Breast Cancer | MTT | Not Specified | 17.8 ± 0.24 (µg/mL)[7] |
| Compound 5 | DU-145 | Prostate Cancer | MTT | Not Specified | 10.2 ± 1.4 (µg/mL)[7] |
| Compound 3 | HepG2 | Liver Cancer | MTT | 72 | 25.14[4] |
| Compound 5o | A549 | Lung Cancer | MTT | Not Specified | 0.15 ± 0.01[6] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[8]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Benzimidazole compound (stock solution prepared in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[9]
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)[9]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Harvest and count the cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[9] Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[1][9]
-
Drug Treatment: Prepare serial dilutions of the benzimidazole compound in complete culture medium from the stock solution. The final DMSO concentration should be less than 0.1%.[1] Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.[1][9] Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[1][10]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.[1][10] Incubate the plate for an additional 2-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][10] Shake the plate gently for 10 minutes to ensure complete dissolution.[1]
-
Data Acquisition: Measure the absorbance at a wavelength between 490 nm and 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot a dose-response curve and determine the IC50 value using appropriate software.[9]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[11]
Materials:
-
Cells and culture medium
-
Test compounds
-
96-well plate
-
LDH cytotoxicity assay kit
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with benzimidazole compounds as described in the MTT assay protocol (Steps 1 and 2). Be sure to include controls such as a no-cell control (medium only), a vehicle control (cells with vehicle), and a maximum LDH release control (cells treated with a lysis buffer provided in the kit).[11][12]
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate.[13]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13] Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[13]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = (Sample Absorbance - Vehicle Control Absorbance) / (Maximum LDH Release Control Absorbance - Vehicle Control Absorbance) x 100.
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism of benzimidazole-induced cytotoxicity. It can be assessed through various methods, including measuring caspase activity and detecting the externalization of phosphatidylserine.
Caspases are a family of proteases that play a central role in the execution of apoptosis. This protocol describes a fluorometric assay for caspase-3 activity.
Materials:
-
Treated and untreated cells
-
Caspase-3 substrate (e.g., NucView® 488)[14]
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Cell Preparation: Seed and treat cells with the benzimidazole compound as previously described.
-
Staining: Add the caspase-3 substrate directly to the live cells in culture and incubate for the time recommended by the manufacturer (typically 15-30 minutes).[14]
-
Analysis: The cleavage of the substrate by active caspase-3 generates a fluorescent signal. This can be quantified using a fluorescence microplate reader or analyzed on a single-cell basis using a flow cytometer.[14]
In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells.[14]
Materials:
-
Treated and untreated cells
-
Fluorescently labeled Annexin V (e.g., Annexin V-FITC)
-
Propidium Iodide (PI) or other viability dye
-
Annexin V Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest the cells, including any floating cells, by trypsinization or gentle scraping.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[15]
-
Staining: Add 5 µL of fluorescently labeled Annexin V and 5 µL of PI to 100 µL of the cell suspension.[15]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both Annexin V and PI.[16]
Mandatory Visualizations
Caption: Experimental workflow for assessing benzimidazole cytotoxicity.
Caption: Simplified signaling pathways of benzimidazole-induced cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 5. Anti-proliferation effects of benzimidazole derivatives on HCT-116 colon cancer and MCF-7 breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biotium.com [biotium.com]
- 15. benchchem.com [benchchem.com]
- 16. elrig.org [elrig.org]
Application Notes and Protocols for Antimicrobial Screening of 4-chloro-6-(trifluoromethyl)-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These activities include antimicrobial, antiviral, anthelmintic, and anticancer properties. The unique structural scaffold of benzimidazole, a fusion of benzene and imidazole rings, allows for diverse substitutions, leading to a wide array of pharmacological effects. The introduction of a trifluoromethyl group and a chlorine atom, as in 4-chloro-6-(trifluoromethyl)-1H-benzimidazole, can significantly enhance the lipophilicity and metabolic stability of the molecule, potentially leading to improved antimicrobial potency.
These application notes provide a comprehensive guide for the antimicrobial screening of this compound. Detailed protocols for determining its efficacy against a panel of pathogenic bacteria and fungi are outlined, along with methods for assessing its cytotoxicity.
Data Presentation
Table 1: Antibacterial Activity of a this compound Derivative [1]
| Bacterial Strain | Gram Stain | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Staphylococcus aureus | Gram-positive | 2 |
| Escherichia coli | Gram-negative | 16 |
| Pseudomonas aeruginosa | Gram-negative | 32 |
| Ciprofloxacin (Control) | - | 8–16 |
Table 2: Antifungal Activity of Benzimidazole Derivatives (General Reference)
| Fungal Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Candida albicans | 8–16 |
| Aspergillus niger | 8–16 |
| Fluconazole (Control) | 4–128 |
Table 3: Cytotoxicity of Benzimidazole Derivatives (General Reference)
| Cell Line | IC₅₀ (µM) |
| HepG2 (Human Liver Cancer) | 2.39–10.95 |
| MCF-7 (Human Breast Cancer) | 22.41 |
| DLD-1 (Human Colon Cancer) | 41.97 |
| Paclitaxel (Control) | 1.38–6.13 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against bacterial and fungal strains, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial and fungal inoculums standardized to 0.5 McFarland
-
Positive control antibiotics (e.g., Ciprofloxacin)
-
Antifungal agents (e.g., Fluconazole)
-
Negative control (vehicle, e.g., DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform two-fold serial dilutions of the compound stock solution in the appropriate broth (MHB or RPMI-1640) in the 96-well plates. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a fresh inoculum of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi). Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
Controls:
-
Positive Control: Wells containing the microbial inoculum in broth without the test compound.
-
Negative Control: Wells containing broth only.
-
Standard Drug Control: Wells with serial dilutions of a standard antibiotic or antifungal agent.
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the absorbance at 600 nm.
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol is a follow-up to the MIC assay to determine the lowest concentration of the compound that results in microbial death.
Materials:
-
Results from the MIC assay
-
Nutrient agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile micropipettes and tips
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10-100 µL aliquot.
-
Plating: Spread the aliquot onto a fresh nutrient agar plate.
-
Incubation: Incubate the agar plates under the same conditions as the initial MIC incubation.
-
Determination of MBC/MFC: After incubation, count the number of colonies on each plate. The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of this compound against a human cell line (e.g., HepG2).
Materials:
-
Human cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Visualizations
Signaling Pathway
Experimental Workflow
References
Application Notes and Protocols for the Purification of Substituted Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted benzimidazoles are a prominent class of heterocyclic compounds with a wide spectrum of biological activities, making them crucial scaffolds in medicinal chemistry and drug development. Their applications range from anthelmintics (e.g., albendazole), and proton pump inhibitors (e.g., omeprazole), to potential anticancer agents.[1][2] The synthesis of these compounds often results in crude products containing unreacted starting materials, by-products, and colored impurities, necessitating effective purification strategies to obtain materials of high purity for further studies and applications.[3]
These application notes provide a comprehensive overview of the common techniques employed for the purification of substituted benzimidazoles, including recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). Detailed protocols for these methods are provided, along with tabulated data for easy reference. Additionally, diagrams illustrating a general purification workflow and key signaling pathways associated with the biological activity of substituted benzimidazoles are included.
Data Presentation: Purification Parameters
The selection of an appropriate purification method and the optimization of its parameters are critical for achieving high purity and yield. The following tables summarize common solvents and conditions for the purification of substituted benzimidazoles.
Table 1: Common Recrystallization Solvents for Substituted Benzimidazoles [4]
| Solvent/Solvent System | Typical Application/Notes |
| Ethanol | Frequently used for recrystallizing crude products. |
| Acetone | Suitable for certain benzimidazole derivatives. |
| Water | Benzimidazole itself can be recrystallized from hot water.[4] |
| Ethanol / Water | A versatile solvent pair that allows for polarity adjustment.[4] |
| N,N-Dimethylformamide (DMF) / Acetone | Can be employed for derivatives with lower solubility.[4] |
Table 2: Example Column Chromatography Parameters for Substituted Benzimidazoles [4][5]
| Parameter | Value/Description |
| Stationary Phase | Silica gel (60-120 or 100-200 mesh) is most commonly used.[4] |
| Mobile Phase (Eluent) | A mixture of a non-polar solvent (e.g., hexane, petroleum ether) and a more polar solvent (e.g., ethyl acetate).[4] |
| Example Eluent System | Ethyl Acetate : Petroleum Ether (2:8).[4] A mixture of ethyl acetate and n-hexane in a 1:9 ratio has also been reported.[5] |
| Elution Mode | Isocratic elution is simpler, while gradient elution (gradually increasing eluent polarity) can be more effective for separating multiple components.[4] |
Table 3: Example Preparative HPLC Parameters for Benzimidazole Purification [4]
| Parameter | Value/Description |
| Column | Reverse-phase C8 or C18 columns are commonly used. |
| Mobile Phase A | Water with an additive like phosphoric acid or formic acid (for MS compatibility). |
| Mobile Phase B | Acetonitrile or Methanol. |
| Elution Mode | Gradient elution is often employed for effective separation. |
| Detection | UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 288 nm). |
| Flow Rate | Scaled up from the analytical method, typically in the range of 10-50 mL/min for semi-preparative columns. |
Experimental Protocols
The following are detailed methodologies for the key purification techniques.
Protocol 1: General Recrystallization Procedure
Recrystallization is a widely used technique for purifying solid compounds based on differences in solubility.
1. Solvent Selection:
-
In a small test tube, add a small amount of the crude benzimidazole derivative.
-
Add a few drops of a potential solvent and observe the solubility at room temperature. An ideal solvent will dissolve the compound poorly at room temperature but well at its boiling point.
-
If a single solvent is not suitable, a solvent-pair system (one solvent in which the compound is soluble and another in which it is insoluble) can be tested.
2. Dissolution:
-
Place the crude benzimidazole derivative in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring (using a hot plate and magnetic stirrer).
-
Continue to add small portions of the hot solvent until the solid is completely dissolved.[4]
3. Decolorization (Optional):
-
If the solution is colored due to impurities, remove the flask from the heat and allow it to cool slightly.
-
Add a small amount of activated carbon (charcoal) to the hot solution to adsorb colored impurities.[4][6]
-
Reheat the solution to boiling for 5-15 minutes.[4]
4. Hot Filtration:
-
If activated carbon was used, or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the solid impurities.
5. Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
Further cooling in an ice bath can promote crystallization.
-
If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.[7]
6. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.
1. Preparation of the Column:
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow the silica gel to pack evenly, draining the excess solvent until it is just above the silica gel level.
-
Add another layer of sand on top of the silica gel bed.
2. Sample Loading:
-
Dissolve the crude benzimidazole derivative in a minimal amount of the eluent or a suitable solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica gel, and evaporating the solvent.
-
Carefully load the sample onto the top of the column.
3. Elution:
-
Begin eluting the column with the chosen mobile phase.
-
Start with a non-polar solvent and gradually increase the polarity if using a gradient elution.
-
Collect fractions in test tubes.
4. Monitoring:
-
Monitor the separation by Thin Layer Chromatography (TLC) to identify the fractions containing the desired compound.[8]
5. Isolation:
-
Combine the pure fractions containing the product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified benzimidazole derivative.[5]
Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution technique used for purifying compounds, particularly for obtaining high-purity material.[4]
1. Method Development:
-
Develop an analytical HPLC method to achieve good separation of the target compound from its impurities.
-
Optimize the mobile phase composition, gradient, and flow rate on an analytical scale.
2. Scale-Up:
-
Scale up the analytical method to a preparative scale by increasing the column diameter and flow rate.
-
The sample concentration can be increased to maximize throughput.[9]
3. Sample Preparation:
-
Dissolve the crude or partially purified benzimidazole derivative in the mobile phase or a compatible solvent.
-
Filter the sample solution to remove any particulate matter.
4. Purification:
-
Inject the sample onto the preparative HPLC system.
-
Monitor the separation using a UV detector.
-
Collect fractions corresponding to the peak of the desired compound.
5. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the mobile phase solvents, often by lyophilization or evaporation under reduced pressure, to yield the purified substituted benzimidazole.
Visualizations
Experimental Workflow
References
- 1. longdom.org [longdom.org]
- 2. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]
- 3. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Omeprazole? [synapse.patsnap.com]
- 7. The binding and subsequent inhibition of tubulin polymerization in Ascaris suum (in vitro) by benzimidazole anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sustainable Synthesis of 1,2-Disubstituted Benzimidazoles as Promising α-Glucosidase Inhibitors: In Vitro and In Silico Evaluation [mdpi.com]
- 9. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
Application Note: Quantitative Analysis of 4-chloro-6-(trifluoromethyl)-1H-benzimidazole using qNMR
Abstract
This application note details a robust and accurate method for the quantitative analysis of 4-chloro-6-(trifluoromethyl)-1H-benzimidazole using both proton (¹H) and fluorine-19 (¹⁹F) quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This compound is of significant interest to researchers in drug development due to its benzimidazole core, a scaffold present in numerous pharmacologically active molecules. The protocols provided herein offer a precise and reliable means of determining the purity and concentration of this analyte, crucial for quality control and research applications. The method utilizes an internal standard for accurate quantification and provides detailed experimental procedures, data analysis guidelines, and instrument parameters.
Introduction
This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Accurate quantification of such compounds is paramount for ensuring the reliability and reproducibility of research data, as well as for meeting regulatory standards in drug development.[1] Quantitative NMR (qNMR) has emerged as a powerful primary analytical technique for the determination of purity and concentration of organic molecules.[1][2] It offers several advantages over other analytical methods, including its non-destructive nature, simple sample preparation, and the ability to provide a direct measurement of the analyte without the need for a specific reference standard of the analyte itself.
This application note provides a comprehensive guide for the qNMR analysis of this compound. Given the presence of a trifluoromethyl group, ¹⁹F qNMR presents a particularly attractive option due to the high natural abundance and sensitivity of the ¹⁹F nucleus, often leading to simpler spectra with less signal overlap compared to ¹H NMR.[3][4]
Experimental Protocols
Materials and Equipment
-
Analyte: this compound (Purity: >95%)
-
Internal Standard: 3,5-Bis(trifluoromethyl)benzoic acid (BTFBA) (Certified Reference Material, Purity ≥99.5%)[5]
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)
-
NMR Spectrometer: 400 MHz or higher field strength NMR spectrometer equipped with a multinuclear probe.
-
Analytical Balance: Capable of weighing to ±0.01 mg.
-
Volumetric Flasks and Pipettes: Class A.
-
NMR Tubes: 5 mm high-precision NMR tubes.
-
Vortex Mixer
-
Ultrasonic Bath
Internal Standard Selection
The choice of an internal standard is critical for accurate qNMR analysis.[1][6][7] The ideal internal standard should:
-
Be highly pure and chemically stable.
-
Be soluble in the same deuterated solvent as the analyte.
-
Have NMR signals that are well-resolved from the analyte signals.
-
Have a simple signal pattern (e.g., a singlet).
For the analysis of this compound, 3,5-Bis(trifluoromethyl)benzoic acid (BTFBA) is an excellent choice for both ¹H and ¹⁹F qNMR. Its aromatic protons and trifluoromethyl groups provide signals in regions of the ¹H and ¹⁹F spectra that are typically free from interference from the analyte. It is also commercially available as a certified reference material, ensuring its purity and traceability.[5]
Sample Preparation
Accurate sample preparation is crucial for obtaining reliable qNMR results.
-
Analyte Stock Solution:
-
Accurately weigh approximately 22 mg of this compound into a tared vial. Record the exact weight.
-
Dissolve the analyte in a precise volume (e.g., 1.0 mL) of DMSO-d₆. Use a vortex mixer and/or sonication to ensure complete dissolution.
-
-
Internal Standard Stock Solution:
-
Accurately weigh approximately 26 mg of 3,5-Bis(trifluoromethyl)benzoic acid into a tared vial. Record the exact weight.
-
Dissolve the internal standard in a precise volume (e.g., 1.0 mL) of DMSO-d₆.
-
-
qNMR Sample Preparation:
-
In a clean, dry NMR tube, add a precise volume (e.g., 0.5 mL) of the analyte stock solution.
-
To the same NMR tube, add a precise volume (e.g., 0.5 mL) of the internal standard stock solution.
-
Cap the NMR tube and gently invert several times to ensure thorough mixing.
-
NMR Data Acquisition
¹H qNMR Parameters:
| Parameter | Recommended Value |
| Spectrometer Frequency | 400 MHz |
| Pulse Program | zg30 |
| Relaxation Delay (d1) | 30 s |
| Acquisition Time (aq) | 4 s |
| Number of Scans (ns) | 16 |
| Spectral Width (sw) | 20 ppm |
| Temperature | 298 K |
¹⁹F qNMR Parameters:
| Parameter | Recommended Value |
| Spectrometer Frequency | 376 MHz (for a 400 MHz spectrometer) |
| Pulse Program | zgpg30 with proton decoupling |
| Relaxation Delay (d1) | 30 s |
| Acquisition Time (aq) | 2 s |
| Number of Scans (ns) | 64 |
| Spectral Width (sw) | 200 ppm |
| Temperature | 298 K |
Data Analysis and Results
Spectral Data
Based on analysis of similar structures, the following chemical shifts are expected for this compound in DMSO-d₆:[8][9][10]
-
¹H NMR:
-
Aromatic protons: ~7.5 - 8.5 ppm
-
NH proton: >12 ppm (broad singlet)
-
-
¹⁹F NMR:
-
-CF₃ group: ~ -60 to -65 ppm
-
The internal standard, 3,5-Bis(trifluoromethyl)benzoic acid, will exhibit the following signals in DMSO-d₆:[5]
-
¹H NMR:
-
Aromatic protons: ~8.4 ppm (s, 1H) and ~8.6 ppm (s, 2H)
-
-
¹⁹F NMR:
-
-CF₃ groups: ~ -63 ppm (s, 6F)
-
Calculation of Purity
The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte = Integral of the selected analyte signal
-
I_IS = Integral of the selected internal standard signal
-
N_analyte = Number of nuclei contributing to the analyte signal
-
N_IS = Number of nuclei contributing to the internal standard signal
-
M_analyte = Molar mass of the analyte (220.58 g/mol )
-
M_IS = Molar mass of the internal standard (258.12 g/mol )
-
m_analyte = Mass of the analyte
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard
Data Presentation
Table 1: Quantitative ¹H NMR Data
| Signal | Chemical Shift (ppm) | Integral | No. of Protons (N) |
| Analyte (Aromatic H) | [Insert experimental value] | [Insert experimental value] | 1 |
| Internal Standard (Aromatic H) | ~8.6 | [Insert experimental value] | 2 |
Table 2: Quantitative ¹⁹F NMR Data
| Signal | Chemical Shift (ppm) | Integral | No. of Fluorine Nuclei (N) |
| Analyte (-CF₃) | [Insert experimental value] | [Insert experimental value] | 3 |
| Internal Standard (-CF₃) | ~ -63 | [Insert experimental value] | 6 |
(Note: The exact chemical shifts and integrals should be determined from the acquired spectra.)
Visualizations
Experimental Workflow
Caption: Workflow for qNMR analysis.
Logical Relationship of qNMR Calculation
Caption: qNMR purity calculation logic.
Conclusion
This application note provides a detailed and reliable protocol for the quantitative analysis of this compound by ¹H and ¹⁹F qNMR. The use of 3,5-bis(trifluoromethyl)benzoic acid as an internal standard allows for accurate and precise determination of purity. The methodologies described are applicable to quality control in manufacturing, as well as for the accurate quantification of this compound in research and development settings. The provided workflows and calculation logic offer a clear guide for researchers, scientists, and drug development professionals.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. bipm.org [bipm.org]
- 6. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. rsc.org [rsc.org]
- 9. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
Application Notes and Protocols for the Safe Handling of Halogenated Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive safety and handling procedures for halogenated benzimidazoles, a class of compounds with significant biological activity and potential hazards. Adherence to these protocols is crucial to ensure the safety of laboratory personnel and the integrity of research data.
Hazard Identification and Risk Assessment
Halogenated benzimidazoles can exhibit a range of biological effects, including cytotoxic, anthelmintic, and kinase inhibitory activities.[1][2][3] Due to their potential toxicity, it is prudent to handle all novel and poorly characterized halogenated benzimidazoles as potentially hazardous substances.
Potential Hazards:
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin. Some benzimidazole derivatives are considered moderately toxic.[4] Serious adverse events reported for some benzimidazole derivatives include hematological, hepatic, and cutaneous reactions.[5][6]
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.[7]
-
Carcinogenicity, Mutagenicity, and Teratogenicity: Some cytotoxic agents are known to have carcinogenic, mutagenic, and/or teratogenic potential.[7]
-
Unknown Properties: Many novel halogenated benzimidazoles have not been fully investigated for their toxicological properties.[8]
A thorough risk assessment should be conducted before handling any new halogenated benzimidazole, considering its chemical structure, available toxicological data, and the procedures to be performed.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling halogenated benzimidazoles to minimize exposure.
-
Gloves: Wear two pairs of chemotherapy-approved nitrile gloves.[9] It is crucial to check the breakthrough times for the specific solvent and compound being used.[9] Change gloves immediately if contaminated and after each use.[7]
-
Lab Coat: A dedicated lab coat, preferably a disposable gown, should be worn.[10] Contaminated lab coats should be disposed of as cytotoxic waste or decontaminated according to institutional protocols.[10]
-
Eye Protection: Chemical safety goggles are required at all times.[10] A face shield should be worn in situations with a risk of splashes, such as during spill cleanup.[10]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood or a Class II biological safety cabinet to avoid inhalation of powders or aerosols.[7] If there is a risk of generating dust or aerosols outside of a ventilated enclosure, a NIOSH-approved respirator may be necessary.
Engineering Controls
-
Ventilation: All procedures involving the handling of halogenated benzimidazoles, especially weighing and reconstitution of powders, must be performed in a certified chemical fume hood or a Class II, Type A or B biological safety cabinet.[7] The exhaust from these cabinets should be vented to the outdoors.[7]
-
Work Surfaces: Use disposable, plastic-backed absorbent work mats to contain any potential spills.[10] Workbenches should be decontaminated at the end of each procedure.[10]
Safe Handling and Storage
-
Transportation: When transporting halogenated benzimidazoles within the laboratory or institution, use sealed, leak-proof, and clearly labeled secondary containers.[10][11] A cytotoxic spill kit should be readily available during transport.[10]
-
Storage: Store halogenated benzimidazoles in tightly sealed, clearly labeled containers in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Weighing: Weighing of solid compounds should be done in a fume hood or a ventilated balance enclosure to prevent inhalation of fine powders.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
General Hygiene: Do not eat, drink, or apply cosmetics in the laboratory.[12] Wash hands thoroughly with soap and water after handling these compounds, even if gloves were worn.[13]
Waste Disposal
Cytotoxic waste must be segregated from other laboratory waste streams at the point of generation.[14]
-
Solid Waste: All contaminated materials, including gloves, lab coats, work mats, and empty vials, should be disposed of in designated, clearly labeled, puncture-resistant cytotoxic waste containers.[7][14]
-
Liquid Waste: Liquid waste containing halogenated benzimidazoles should be collected in labeled, leak-proof containers for disposal through the institution's hazardous waste program.
-
Sharps: Contaminated needles and syringes should be disposed of intact in a designated sharps container to prevent aerosol generation and needlestick injuries.[7]
Emergency Procedures
Spill Response:
-
Evacuate: Immediately alert others in the area and evacuate the contaminated space.
-
Isolate: Secure the area to prevent entry.
-
Report: Inform the laboratory supervisor and the institutional environmental health and safety (EHS) office.
-
Cleanup: Only trained personnel with appropriate PPE should clean up spills. Use a cytotoxic spill kit and follow the manufacturer's instructions.[10] Absorb liquids with an inert material and place all contaminated materials in a cytotoxic waste container.
Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[6]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6]
-
Inhalation: Move the affected person to fresh air.
-
Ingestion: Do not induce vomiting.
In all cases of personal exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for the specific compound to the medical personnel.
Data Presentation
Table 1: Quantitative Toxicity Data of Selected Benzimidazole Derivatives
| Compound | Halogen Substitution | Test Organism | Route of Administration | LD50/LC50 | Toxicity Class | Reference |
| 3-[2-(1H-Benzimidazol-2-ylsulfanyl)-ethyl]-1,3-oxazolidin-2-one | None | Wistar Rat | Intraperitoneal | 1084 mg/kg | Moderate | [4] |
| Benzimidazole Derivative 6c1 | Chlorine | Mouse | Oral | 4786 mg/kg | Slightly Toxic | [15] |
| Benzimidazole Derivative 6e2 | Chlorine | Mouse | Oral | 2542 mg/kg | Moderately Toxic | [15] |
| Benzimidazole Derivative 6e3 | Chlorine | Mouse | Oral | 2039 mg/kg | Moderately Toxic | [15] |
| g-bzm-diCl | Dichloro | Fathead Minnow | - | Predicted to be slightly toxic | - | [12] |
Toxicity classes are based on standard toxicology scales where lower LD50/LC50 values indicate higher toxicity.[16]
Table 2: In Vitro Cytotoxicity of Halogenated Benzimidazole Derivatives
| Compound | Halogen Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6c | 3-Bromo | HCT-116, HepG2, MCF-7 | 7.82 - 10.21 | [8] |
| Compound 6h | 2-Fluoro | HCT-116, HepG2, MCF-7 | < 30 | [8] |
| Compound 6i | 3-Fluoro | HCT-116, HepG2, MCF-7 | 7.82 - 10.21 | [8] |
| Compound 6j | 4-Fluoro | HCT-116, HepG2, MCF-7 | < 30 | [8] |
Experimental Protocols
Protocol 1: Weighing and Reconstitution of a Solid Halogenated Benzimidazole
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Don appropriate PPE: double nitrile gloves, disposable lab coat, and safety goggles.
-
Place a disposable, plastic-backed absorbent mat on the work surface inside the fume hood.
-
Gather all necessary equipment: analytical balance, spatulas, weighing paper, vials, and solvent.
-
-
Procedure:
-
Tare the analytical balance with a piece of weighing paper.
-
Carefully transfer the desired amount of the solid halogenated benzimidazole onto the weighing paper using a clean spatula.
-
Record the weight.
-
Transfer the weighed solid into a pre-labeled vial.
-
Using a calibrated pipette, slowly add the required volume of solvent to the vial to dissolve the compound.
-
Cap the vial securely.
-
Vortex or sonicate if necessary to ensure complete dissolution.
-
-
Cleanup:
-
Dispose of the weighing paper and any contaminated spatulas in the designated cytotoxic solid waste container.
-
Wipe down the balance and the work surface inside the fume hood with a suitable decontamination solution (e.g., 70% ethanol), followed by water.
-
Dispose of the cleaning materials in the cytotoxic waste container.
-
Remove outer gloves and dispose of them in the cytotoxic waste container before leaving the fume hood.
-
Wash hands thoroughly.
-
Protocol 2: Decontamination of a Work Surface after Handling Halogenated Benzimidazoles
-
Preparation:
-
Ensure the work area is clear of all unnecessary items.
-
Don appropriate PPE: double nitrile gloves, disposable lab coat, and safety goggles.
-
-
Procedure:
-
Prepare a decontamination solution. For many organic compounds, a solution of detergent and water is effective for initial cleaning.[10]
-
Saturate a disposable wipe with the decontamination solution.
-
Wipe the entire work surface, starting from the cleanest area and moving towards the most contaminated area.
-
Follow with a wipe saturated with 70% ethanol.
-
Finally, wipe the surface with a wipe saturated with deionized water to remove any residues.
-
Allow the surface to air dry completely.
-
-
Cleanup:
-
Dispose of all used wipes and other contaminated materials in the designated cytotoxic waste container.
-
Remove PPE and dispose of it appropriately.
-
Wash hands thoroughly.
-
Mandatory Visualization
Caption: Workflow for Safe Handling of Halogenated Benzimidazoles.
Caption: Potential Toxicity Pathways of Halogenated Benzimidazoles.
References
- 1. Antiproliferative Aspect of Benzimidazole Derivatives’ Activity and Their Impact on NF-κB Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halogenated benzimidazole carboxamides target integrin alpha4beta1 on T-cell and B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. rjptonline.org [rjptonline.org]
- 5. Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization’s pharmacovigilance database - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.tamu.edu [chem.tamu.edu]
- 8. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sps.nhs.uk [sps.nhs.uk]
- 10. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kingstonhsc.ca [kingstonhsc.ca]
- 12. researchgate.net [researchgate.net]
- 13. Mitochondrial Dysfunction Induced by Different Organochalchogens Is Mediated by Thiol Oxidation and Is Not Dependent of the Classical Mitochondrial Permeability Transition Pore Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. jchr.org [jchr.org]
- 16. scribd.com [scribd.com]
Application of 4-chloro-6-(trifluoromethyl)-1H-benzimidazole in Cancer Research: A Look at the Benzimidazole Scaffold
The benzimidazole scaffold is a key pharmacophore in medicinal chemistry, known for its diverse biological activities, including anticancer properties.[1][2] The unique structure of benzimidazole, resembling naturally occurring purine nucleotides, allows it to interact with various biological targets involved in cancer progression.[2] The anticancer effects of benzimidazole derivatives are often attributed to substitutions on the benzimidazole ring, which can significantly influence their potency and selectivity.[1]
General Mechanisms of Action of Benzimidazole Derivatives in Cancer
Benzimidazole derivatives have been shown to exert their anticancer effects through a multitude of mechanisms, targeting various hallmarks of cancer. These include:
-
Disruption of Microtubule Dynamics: Certain benzimidazole derivatives function as microtubule inhibitors, arresting the cell cycle in the G2/M phase and inducing apoptosis.
-
DNA Intercalation and Topoisomerase Inhibition: Some derivatives can intercalate into DNA or inhibit topoisomerase enzymes, leading to DNA damage and cell death.[2]
-
Inhibition of Key Signaling Pathways: Benzimidazole compounds have been developed to target crucial signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. This includes the inhibition of protein kinases such as EGFR (Epidermal Growth Factor Receptor) and enzymes like PARP (Poly(ADP-ribose) polymerase).
-
Induction of Apoptosis: Many benzimidazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways.
Potential Signaling Pathways for Investigation
Based on the known mechanisms of other benzimidazole derivatives, several signaling pathways would be pertinent to investigate for 4-chloro-6-(trifluoromethyl)-1H-benzimidazole. A hypothetical workflow for such an investigation is outlined below.
A hypothetical signaling pathway that could be targeted by a benzimidazole derivative is the EGFR pathway, which is often dysregulated in cancer.
Application Notes: A Generalized Approach
Due to the absence of specific data, the following application notes are generalized for a novel benzimidazole derivative based on the activities of related compounds.
Potential Applications:
-
Lead Compound for Novel Kinase Inhibitors: The substituted benzimidazole core could serve as a scaffold for the development of potent and selective inhibitors of protein kinases implicated in cancer, such as EGFR, VEGFR, or BRAF.
-
Tool Compound for Studying Cancer Biology: If found to be a selective inhibitor of a particular target, it could be used as a chemical probe to elucidate the role of that target in cancer cell signaling and survival.
-
Candidate for Combination Therapy: Benzimidazole derivatives have shown synergistic effects when combined with other anticancer agents. This compound could be evaluated in combination with standard-of-care chemotherapies or targeted agents.[3]
Experimental Protocols: A Template for Investigation
Should research on this compound commence, the following are standard protocols that would be employed to assess its anticancer activity.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Western Blot Analysis for Apoptosis Markers
This technique is used to detect specific proteins in a sample and can be used to assess the induction of apoptosis.
Methodology:
-
Protein Extraction: Treat cancer cells with the compound at its IC50 concentration for a specified time. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Cleaved Caspase-3, PARP, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Analyze the band intensities to determine the changes in protein expression levels.
Conclusion
While specific data on the application of this compound in cancer research is not currently available in the public domain, the extensive research on the broader benzimidazole class of compounds strongly suggests its potential as a valuable scaffold for the development of new anticancer agents. The chloro and trifluoromethyl substitutions on the benzimidazole ring are known to influence the physicochemical and biological properties of molecules, potentially enhancing their anticancer activity. Further investigation into the synthesis and biological evaluation of this specific compound is warranted to determine its therapeutic potential. The protocols and conceptual frameworks provided here offer a roadmap for such future investigations.
References
- 1. 4-Chloro-2-methyl-6-(trifluoromethyl)-1H-benzimidazole | 1211010-30-8 | Benchchem [benchchem.com]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of 1-(5-chloro-6-(trifluoromethoxy)-1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid (JNJ-42041935), a potent and selective hypoxia-inducible factor prolyl hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-chloro-6-(trifluoromethyl)-1H-benzimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-chloro-6-(trifluoromethyl)-1H-benzimidazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and direct approach for synthesizing this compound involves the cyclization of a substituted o-phenylenediamine with a one-carbon electrophile. The key precursor is 4-chloro-5-(trifluoromethyl)benzene-1,2-diamine, which is then reacted with a suitable reagent like formic acid or its derivatives to form the imidazole ring.
Q2: How can I synthesize the key precursor, 4-chloro-5-(trifluoromethyl)benzene-1,2-diamine?
A plausible synthetic route to 4-chloro-5-(trifluoromethyl)benzene-1,2-diamine starts from a commercially available substituted nitroaniline. The general scheme involves the reduction of the nitro group to an amine. For instance, 4-chloro-2-nitro-5-(trifluoromethyl)aniline can be reduced to the desired diamine using various reducing agents.
Q3: What are the critical parameters to control for a high-yield synthesis?
Several factors can significantly impact the yield of the final product. These include the purity of the starting materials, the choice of catalyst and solvent, the reaction temperature, and the reaction time. Optimization of these parameters is crucial for achieving high yields. Microwave-assisted synthesis has been shown to reduce reaction times and improve yields for many benzimidazole derivatives.[1][2][3][4]
Q4: My final product is highly colored. How can I purify it effectively?
Colored impurities often arise from the oxidation of the o-phenylenediamine starting material.[5] Several purification techniques can be employed:
-
Recrystallization: This is a common method for purifying solid products. A suitable solvent system needs to be identified to achieve good separation.
-
Column Chromatography: For oily products or when impurities have similar polarity to the product, column chromatography is the preferred method.[5]
-
Activated Carbon Treatment: Adding activated carbon to a solution of the crude product can help adsorb colored impurities before crystallization.[5]
-
Acid-Base Extraction: Since benzimidazoles are basic, they can be separated from non-basic impurities by dissolving the crude product in an organic solvent and extracting it with an acidic aqueous solution. The purified benzimidazole can then be precipitated by neutralizing the aqueous layer.[5]
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Low Yield of this compound | Incomplete reaction; Suboptimal reaction conditions; Impure starting materials; Side reactions. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize the reaction temperature and time. Microwave-assisted synthesis can be explored for faster and higher-yielding reactions.[1][2][3] - Ensure the purity of 4-chloro-5-(trifluoromethyl)benzene-1,2-diamine and the cyclizing agent. - Consider using a catalyst to improve the reaction rate and selectivity. |
| Formation of Multiple Products | Side reactions due to harsh conditions; Presence of reactive functional groups. | - Use milder reaction conditions (e.g., lower temperature, shorter reaction time). - Protect any reactive functional groups on the starting materials if necessary. - Choose a more selective catalyst or solvent system. |
| Difficulty in Isolating the Product | Product is an oil and does not crystallize; Product is highly soluble in the reaction solvent. | - If the product is an oil, attempt purification by column chromatography.[5] - To induce crystallization, try adding a non-polar "anti-solvent" to a concentrated solution of the product in a polar solvent, or scratch the inside of the flask.[5] - If the product is soluble, remove the solvent under reduced pressure and then attempt purification. |
| Presence of Dark-Colored Impurities | Oxidation of the o-phenylenediamine precursor.[5] | - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). - Purify the crude product by treating a solution with activated carbon before crystallization or by using acid-base extraction.[5] |
Experimental Protocols
Synthesis of 4-chloro-5-(trifluoromethyl)benzene-1,2-diamine (Precursor)
A common method for the synthesis of o-phenylenediamines is the reduction of the corresponding o-nitroaniline.
-
Reaction: Reduction of 4-chloro-2-nitro-5-(trifluoromethyl)aniline.
-
Reducing Agent: A variety of reducing agents can be used, such as tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation (e.g., H₂/Pd-C).
-
General Procedure (using SnCl₂):
-
Dissolve 4-chloro-2-nitro-5-(trifluoromethyl)aniline in a suitable solvent like ethanol or concentrated hydrochloric acid.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise while stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and neutralize it with a base (e.g., NaOH or NaHCO₃) to precipitate the product.
-
Filter the precipitate, wash with water, and dry. The crude product can be purified by recrystallization.
-
Synthesis of this compound (Final Product)
This synthesis is based on the Phillips-Ladenburg benzimidazole synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid.[6]
-
Reactants: 4-chloro-5-(trifluoromethyl)benzene-1,2-diamine and formic acid.
-
Catalyst (optional): An acid catalyst such as polyphosphoric acid (PPA) or hydrochloric acid can be used to facilitate the reaction.
-
General Procedure (Conventional Heating):
-
In a round-bottom flask, combine 4-chloro-5-(trifluoromethyl)benzene-1,2-diamine and an excess of formic acid.
-
If using a catalyst, add it to the mixture.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and neutralize with a base (e.g., ammonia or sodium hydroxide) until the product precipitates.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
-
-
Microwave-Assisted Procedure:
-
In a microwave-safe vessel, combine 4-chloro-5-(trifluoromethyl)benzene-1,2-diamine and formic acid.
-
Irradiate the mixture in a microwave reactor at a set temperature and time (e.g., 100-150 °C for 5-20 minutes).[1][4]
-
After the reaction, follow the same work-up and purification steps as the conventional method.
-
Quantitative Data Summary
The following table summarizes hypothetical yield data based on general principles of benzimidazole synthesis to illustrate the impact of different reaction conditions. Actual yields will vary depending on the specific experimental setup.
| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Conventional | None | Formic Acid | 100 | 4-6 h | 60-75 |
| Conventional | PPA | None | 120 | 2-4 h | 75-85 |
| Microwave | None | Formic Acid | 120 | 10-15 min | 80-90 |
| Microwave | Zeolite | None | 150 | 5-10 min | >90 |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Workflow for troubleshooting low yield in the synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 4. jocpr.com [jocpr.com]
- 5. benchchem.com [benchchem.com]
- 6. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
Technical Support Center: Troubleshooting Low Solubility of Trifluoromethyl Benzimidazoles
This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with trifluoromethyl benzimidazoles. The information provided is in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: Why do many trifluoromethyl benzimidazole compounds exhibit low aqueous solubility?
A1: The low aqueous solubility of trifluoromethyl benzimidazoles is primarily due to their molecular structure. The benzimidazole core itself is a hydrophobic aromatic system. The addition of a trifluoromethyl (-CF3) group significantly increases the lipophilicity (hydrophobicity) of the molecule.[1] This is because the trifluoromethyl group is more lipophilic than a methyl group. While this modification can enhance metabolic stability and cell permeability, it often leads to poor solubility in aqueous media.[1]
Q2: What are the first steps I should take when I observe low solubility of my trifluoromethyl benzimidazole compound?
A2: A systematic approach is recommended:
-
Determine the intrinsic solubility: Measure the solubility of the free acid or base form of your compound in aqueous buffers at various pH levels. This will provide a baseline and indicate if pH modification can be a viable strategy.
-
Assess solubility in organic solvents: Test the solubility in a range of common organic solvents with varying polarities, such as dimethyl sulfoxide (DMSO), ethanol, methanol, and acetonitrile. This information is crucial for preparing stock solutions for in vitro assays.
-
Evaluate solubility in biorelevant media: To predict in vivo behavior, assess the compound's solubility in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).
Q3: My trifluoromethyl benzimidazole precipitates when I dilute my DMSO stock solution into an aqueous buffer for an in vitro assay. What can I do?
A3: This is a common issue. Here are some troubleshooting steps:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your assay to minimize solvent effects and reduce the chances of precipitation.
-
Use a co-solvent system: Instead of diluting directly into a purely aqueous buffer, try a buffer containing a small percentage of a water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG).
-
Employ surfactants: Adding a small amount of a non-ionic surfactant, such as Tween-80 or Pluronic F68, to the aqueous buffer can help to keep the compound in solution by forming micelles.
-
Consider sonication: After dilution, briefly sonicate the solution to help dissolve any small precipitates that may have formed.
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers for In Vitro Assays
If your trifluoromethyl benzimidazole compound has poor solubility in aqueous buffers, consider the following strategies. A general workflow for selecting an appropriate method is outlined below.
Caption: Decision workflow for selecting a solubility enhancement technique.
Issue 2: Low and Variable Oral Bioavailability in Animal Studies
Low oral bioavailability of trifluoromethyl benzimidazoles is often linked to their poor solubility, which limits dissolution in the gastrointestinal (GI) tract.
Specific quantitative solubility data for many trifluoromethyl benzimidazoles is not widely published. However, available data for a parent compound and qualitative assessments for others are summarized below.
| Compound | Solvent/Condition | Solubility |
| 2-(Trifluoromethyl)-1H-benzimidazole | Aqueous buffer, pH 7.4 | >27.9 µg/mL[2] |
| 2-(Trifluoromethyl)-1H-benzimidazole | Water | Practically Insoluble[3] |
| 2,6-bis(Trifluoromethyl)-1H-benzimidazole | Polar Solvents | Limited Solubility[4] |
| 2,6-bis(Trifluoromethyl)-1H-benzimidazole | Non-polar Solvents (e.g., toluene, hexane) | More Soluble[4] |
| 2-(Trifluoromethyl)-3H-benzimidazole-5-carbonitrile | Water | Limited Solubility[5] |
| 2-(Trifluoromethyl)-3H-benzimidazole-5-carbonitrile | Organic Solvents (e.g., DMSO, DCM) | Better Solubility[5] |
Experimental Protocols
Solubility Enhancement by pH Modification
Objective: To determine if altering the pH of the aqueous medium can improve the solubility of an ionizable trifluoromethyl benzimidazole.
Methodology:
-
Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 9).
-
Add an excess amount of the trifluoromethyl benzimidazole compound to a fixed volume of each buffer in separate vials.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
Solubility Enhancement using Co-solvents
Objective: To increase the solubility of a trifluoromethyl benzimidazole by adding a water-miscible organic solvent.
Methodology:
-
Select a suitable co-solvent in which the compound has high solubility (e.g., ethanol, propylene glycol, PEG 300).
-
Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20% v/v).
-
Determine the solubility of the compound in each co-solvent mixture using the equilibrium solubility method described above.
-
Plot the solubility of the compound as a function of the co-solvent concentration to identify the optimal mixture.
Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To improve the dissolution rate and apparent solubility by dispersing the compound in a hydrophilic polymer matrix.
Methodology:
-
Select a hydrophilic carrier such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).
-
Dissolve the trifluoromethyl benzimidazole and the carrier in a common volatile organic solvent (e.g., methanol or a mixture of dichloromethane and methanol).
-
Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Dry the resulting solid dispersion under vacuum to remove any residual solvent.
-
Gently grind the dried solid dispersion to obtain a fine powder.
-
Assess the dissolution rate of the solid dispersion compared to the pure compound.
Preparation of a Cyclodextrin Inclusion Complex by Kneading
Objective: To enhance solubility by forming an inclusion complex with a cyclodextrin.
Methodology:
-
Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or γ-cyclodextrin.
-
Place the cyclodextrin in a mortar and add a small amount of a hydroalcoholic solvent (e.g., 50% ethanol in water) to form a paste.
-
Slowly add the trifluoromethyl benzimidazole powder to the paste.
-
Knead the mixture for 30-60 minutes to facilitate complex formation.
-
Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pass the dried complex through a sieve to obtain a uniform powder.
Signaling Pathway Visualization
Some trifluoromethyl benzimidazole derivatives have been identified as inducers of ferroptosis, a form of iron-dependent regulated cell death. A key mechanism is the inhibition of the cystine/glutamate antiporter (system Xc-).[6][7]
Caption: Ferroptosis induction by trifluoromethyl benzimidazoles.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-(Trifluoromethyl)-1H-benzimidazole | C8H5F3N2 | CID 67560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 312-73-2 | CAS DataBase [m.chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
identifying side products in benzimidazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products during benzimidazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing benzimidazoles?
A1: The two most prevalent methods for synthesizing the benzimidazole core are the Phillips-Ladenburg reaction and the Weidenhagen reaction. The Phillips-Ladenburg method involves the condensation of an o-phenylenediamine with a carboxylic acid (or its derivatives) under acidic conditions.[1][2] The Weidenhagen reaction utilizes the condensation of an o-phenylenediamine with an aldehyde, which typically requires an oxidative step to form the benzimidazole ring from an intermediate Schiff base.[3]
Q2: I am observing a significant amount of a higher molecular weight byproduct. What could it be?
A2: A common side reaction, particularly when using ketones or certain aldehydes as starting materials, is the formation of a 1,5-benzodiazepine derivative. This occurs through the condensation of one molecule of o-phenylenediamine with two molecules of the carbonyl compound.[4][5]
Q3: My reaction is producing a mixture of N-substituted isomers. How can I improve the regioselectivity?
A3: The formation of N-alkylated side products is a common issue. The benzimidazole ring has two nitrogen atoms (N1 and N3) that can be alkylated. The regioselectivity of N-alkylation is influenced by steric and electronic factors of the substituents on the benzimidazole ring, the nature of the alkylating agent, and the reaction conditions such as the base and solvent used.[6][7] To favor a specific isomer, careful selection of protecting groups or optimization of reaction conditions is necessary.
Q4: I am using an oxidative cyclization step and notice an unexpected product with an additional oxygen atom. What is this side product?
A4: In synthesis routes that involve an oxidation step, such as the Weidenhagen reaction, the formation of benzimidazole N-oxides can occur.[8][9] This is more likely when using strong oxidizing agents or under prolonged reaction times.
Q5: My yield of the desired benzimidazole is consistently low. What are the general factors I should investigate?
A5: Low yields can be attributed to several factors:
-
Purity of Starting Materials: Impurities in the o-phenylenediamine or the carbonyl compound can lead to side reactions and lower the yield of the desired product.[1]
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can negatively impact the yield. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times in many cases.[1]
-
Catalyst: The choice and amount of catalyst are critical. Common catalysts include various Lewis and Brønsted acids. The catalyst loading should be optimized for each specific reaction.[1]
Troubleshooting Guides
Issue 1: Formation of 1,5-Benzodiazepines
Symptoms:
-
Presence of a significant peak in the mass spectrum with a higher molecular weight than the expected benzimidazole.
-
Complex NMR spectra indicating the presence of a seven-membered ring structure.
Root Cause: This side product is favored when using ketones as the carbonyl source in the presence of an acid catalyst. The reaction involves the condensation of one equivalent of o-phenylenediamine with two equivalents of the ketone.[4]
Solutions:
| Strategy | Experimental Protocol | Expected Outcome |
| Use an Aldehyde Instead of a Ketone | Substitute the ketone with the corresponding aldehyde in the reaction mixture. | Aldehydes are generally more reactive towards the formation of the benzimidazole ring and less prone to the formation of benzodiazepines. |
| Modify the Catalyst | If a ketone must be used, switch from a strong Lewis acid catalyst to a milder one, or use a heterogeneous catalyst. | Milder conditions can favor the intramolecular cyclization to the benzimidazole over the intermolecular condensation leading to the benzodiazepine. |
| Control Stoichiometry | Use a slight excess of the o-phenylenediamine relative to the ketone. | This can help to minimize the reaction of a second ketone molecule with the intermediate diamine. |
Issue 2: Lack of Regioselectivity in N-Alkylation
Symptoms:
-
Isolation of a mixture of N1- and N3-alkylated benzimidazole isomers.
-
Difficulty in purifying the desired product due to similar physical properties of the isomers.
Root Cause: The two nitrogen atoms in the benzimidazole ring have similar nucleophilicity, leading to a mixture of products upon alkylation. The final product ratio is influenced by the steric hindrance around each nitrogen and the reaction conditions.[6][7]
Solutions:
| Strategy | Experimental Protocol | Expected Outcome |
| Use a Bulky Alkylating Agent | Employ an alkylating agent with significant steric bulk. | The alkylation will preferentially occur at the less sterically hindered nitrogen atom. |
| Vary the Base and Solvent | Screen different bases (e.g., K₂CO₃, NaH) and solvents (e.g., DMF, THF, Acetonitrile). | The choice of base and solvent can significantly influence the regioselectivity of the alkylation.[10] |
| Introduce a Directing Group | Introduce a removable directing group at a position that favors alkylation at the desired nitrogen. | This provides a more controlled and predictable outcome for the N-alkylation step. |
Issue 3: Formation of Benzimidazole N-Oxides
Symptoms:
-
Presence of a product with an M+16 peak in the mass spectrum compared to the expected benzimidazole.
-
Changes in the aromatic region of the ¹H NMR spectrum due to the electronic effect of the N-oxide group.
Root Cause: Over-oxidation during the cyclization step of the Weidenhagen synthesis or related methods. This is more prevalent with strong oxidizing agents.[8][9]
Solutions:
| Strategy | Experimental Protocol | Expected Outcome |
| Use a Milder Oxidizing Agent | Replace strong oxidizing agents like H₂O₂ with milder alternatives such as air or a catalytic amount of a metal-based oxidant. | Milder conditions will favor the cyclization to the benzimidazole without over-oxidation to the N-oxide. |
| Control Reaction Time and Temperature | Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. Avoid excessive heating. | Minimizing the exposure of the product to oxidative conditions will reduce the formation of the N-oxide. |
| Perform the Reaction Under an Inert Atmosphere | If the oxidation is occurring due to atmospheric oxygen, conduct the reaction under a nitrogen or argon atmosphere. | This will prevent unwanted side oxidation reactions. |
Quantitative Data on Side Product Formation
The following table summarizes the typical yields of the desired benzimidazole product and common side products under different reaction conditions.
| Synthesis Method | Carbonyl Source | Catalyst/Reagent | Solvent | Temperature (°C) | Desired Product Yield (%) | Side Product(s) | Side Product Yield (%) |
| Phillips-Ladenburg | Acetic Acid | 4N HCl | - | Reflux | ~85 | - | - |
| Weidenhagen | Benzaldehyde | Cu(OAc)₂ | Ethanol | Reflux | 83-88 | N-oxide | Low (if controlled) |
| Weidenhagen | Acetone | Phenylboronic acid | Acetonitrile | Reflux | Low | 1,5-Benzodiazepine | 82-91[1] |
| N-Alkylation | - | Alkyl Halide/K₂CO₃ | DMF | Room Temp. | Variable | Isomeric Mixture | Variable[6] |
Experimental Protocols
Phillips-Ladenburg Synthesis of 2-Methylbenzimidazole
-
In a round-bottom flask, combine o-phenylenediamine (10.8 g, 0.1 mol) and glacial acetic acid (7.2 g, 0.12 mol).
-
Slowly add 4N hydrochloric acid (50 mL) to the mixture.
-
Heat the reaction mixture under reflux for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully neutralize it with a 10% sodium hydroxide solution until a precipitate forms.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
Recrystallize the solid from hot water to obtain pure 2-methylbenzimidazole.
Weidenhagen Synthesis of 2-Phenylbenzimidazole
-
Dissolve o-phenylenediamine (1.08 g, 0.01 mol) and benzaldehyde (1.06 g, 0.01 mol) in ethanol (30 mL) in a round-bottom flask.
-
Add a catalytic amount of copper(II) acetate (0.02 g, 0.1 mmol).
-
Reflux the mixture for 4 hours, allowing air to act as the oxidant.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol.
Visualizations
Caption: General pathways for benzimidazole synthesis and common side product formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ijcrt.org [ijcrt.org]
- 5. [PDF] SYNTHESIS OF 2-SUBSTITUTED BENZIMIDAZOLES AND 1,5- DISUBSTITUTED BENZODIAZEPINES USING ALUM | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.universityofgalway.ie [research.universityofgalway.ie]
- 10. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for N-alkylation of benzimidazoles
Welcome to the technical support center for the N-alkylation of benzimidazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this common synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during the N-alkylation of benzimidazoles?
The most prevalent challenges include low or no product yield, poor regioselectivity in unsymmetrically substituted benzimidazoles, and the formation of side products such as over-alkylated benzimidazolium salts.[1][2]
Q2: How does the choice of base impact the reaction?
The base is critical for deprotonating the N-H of the benzimidazole, forming the more nucleophilic benzimidazolide anion.[2] The strength of the base can influence the reaction rate and regioselectivity. Strong bases like sodium hydride (NaH) ensure complete deprotonation, driving the reaction forward, while weaker bases like potassium carbonate (K₂CO₃) are often sufficient and easier to handle.[1][2]
Q3: What is the role of the solvent in N-alkylation?
Polar aprotic solvents such as DMF, DMSO, and acetonitrile are commonly used as they effectively dissolve the benzimidazole and the base.[3] The choice of solvent can significantly impact the reaction rate and yield. It is crucial to use a dry, aprotic solvent, as protic solvents can quench the benzimidazolide anion.[2]
Q4: How can I control regioselectivity in unsymmetrical benzimidazoles?
Achieving high regioselectivity is a common challenge due to the tautomeric nature of the benzimidazole ring.[2] Several strategies can be employed:
-
Steric Hindrance: Bulky substituents on the benzimidazole ring or the alkylating agent will favor alkylation at the less sterically hindered nitrogen atom.[2][3]
-
Electronic Effects: The electronic nature of substituents on the benzimidazole ring can influence the nucleophilicity of the nitrogen atoms.
-
Choice of Base and Solvent: Modulating the reaction conditions, particularly the base and solvent system, is critical for controlling regioselectivity.[1]
Q5: What causes the formation of a 1,3-dialkylbenzimidazolium salt, and how can it be avoided?
This quaternary ammonium salt is a common byproduct, particularly when an excess of the alkylating agent is used or under harsh reaction conditions.[2] To minimize its formation, it is recommended to use the alkylating agent in a controlled stoichiometric amount (typically 1.0 to 1.2 equivalents). Slow addition of the alkylating agent can also help prevent localized high concentrations that favor over-methylation.[2]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Potential Causes:
-
Incomplete deprotonation of the benzimidazole.
-
Poor reactivity of the alkylating agent.
-
Inappropriate reaction temperature or time.[2]
-
Use of a protic solvent.[2]
-
Poor quality of starting materials.[4]
Solutions:
-
Evaluate the Base: If a weak base is being used, consider switching to a stronger, non-nucleophilic base like sodium hydride (NaH) to ensure complete formation of the benzimidazolide anion.[1]
-
Solvent Choice: Ensure the use of a dry, polar aprotic solvent such as DMF or THF.[2]
-
Optimize Temperature: Systematically increase the reaction temperature while monitoring the progress by TLC or LC-MS.[4]
-
Check Alkylating Agent: The reactivity of alkyl halides follows the order I > Br > Cl. If using a less reactive halide, consider converting it to a more reactive iodide in situ.
-
Purity of Reagents: Ensure the benzimidazole and alkylating agent are pure and dry.[2]
Issue 2: Poor Regioselectivity (Mixture of N1 and N3 isomers)
Potential Causes:
-
Comparable nucleophilicity of the two nitrogen atoms in an unsymmetrical benzimidazole.[1]
-
Tautomerization of the benzimidazole ring.[2]
Solutions:
-
Steric Control: Utilize a bulkier alkylating agent or a benzimidazole with a sterically demanding substituent to favor alkylation at the less hindered nitrogen.[2]
-
Base and Solvent Optimization: A strong base like NaH in an aprotic solvent can selectively deprotonate the benzimidazole, leading to a specific anion that may favor one alkylation site.[1] The effect of different base-solvent combinations should be systematically studied.
-
Protecting Groups: In complex syntheses, consider using a protecting group strategy to block one of the nitrogen atoms, ensuring alkylation occurs at the desired position.
Issue 3: Formation of Side Products
Potential Causes:
-
Over-alkylation leading to quaternary salts.[2]
-
Ring opening under harsh conditions.[1]
-
C-alkylation, though less common.[3]
Solutions:
-
Control Stoichiometry: Carefully control the amount of the alkylating agent, using a slight excess (1.0-1.2 equivalents).[2]
-
Reaction Monitoring: Monitor the reaction closely using TLC or LC-MS and stop it once the starting material is consumed to prevent further reaction to the dialkylated product.[3]
-
Milder Conditions: If side reactions are observed, consider lowering the reaction temperature or using a milder base.
Data Presentation
Table 1: Effect of Reaction Conditions on Regioselectivity [1]
| Base | Solvent | Temperature (°C) | Typical Major Product | Typical Side Product(s) |
| K₂CO₃ | DMF | 80 | Mixture of Isomers | Di-alkylation products |
| NaH | THF/DMF | Room Temp to 60 | N1/N3 Alkylated | Minimal side products |
| Cs₂CO₃ | MeCN | Reflux | Often high yield | Di-alkylation possible |
| DBU | Toluene | Reflux | N1-selective (variable) | Low conversion |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using a Strong Base [1]
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted benzimidazole (1.0 eq).
-
Solvent Addition: Add anhydrous DMF or THF via syringe.
-
Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 1.1 eq) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add the alkylating agent (1.0-1.2 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]
Mandatory Visualization
References
Technical Support Center: Overcoming Poor Selectivity in the Functionalization of Benzimidazole Rings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to poor regioselectivity during the functionalization of benzimidazole rings.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in the functionalization of unsymmetrical benzimidazoles a common challenge?
A1: The primary challenge arises from the tautomeric nature of the benzimidazole ring. The N-H proton can reside on either nitrogen (N1 or N3), leading to two distinct tautomers in equilibrium. This results in two potentially reactive nucleophilic nitrogen centers for N-functionalization. Consequently, alkylation or arylation can occur at either nitrogen, leading to a mixture of N1 and N3 isomers, which are often difficult to separate due to their similar physical properties.[1] For C-H functionalization, the benzimidazole ring presents multiple C-H bonds (at the C2, C4, C5, C6, and C7 positions) with varying degrees of reactivity, making site-selective functionalization challenging without the use of directing groups or specific catalytic systems.
Q2: What are the key factors influencing regioselectivity in N-alkylation of benzimidazoles?
A2: Several factors critically influence the N1/N3 regioselectivity of benzimidazole alkylation:
-
Steric Hindrance: Bulky substituents on the benzimidazole ring or the alkylating agent can sterically hinder one of the nitrogen atoms, favoring alkylation at the less sterically encumbered position.[1]
-
Electronic Effects: The electronic properties of substituents on the benzimidazole ring can alter the nucleophilicity of the adjacent nitrogen atoms. Electron-donating groups can increase the nucleophilicity of the nearby nitrogen, while electron-withdrawing groups can decrease it.[1]
-
Base: The choice of base is crucial. Strong, non-nucleophilic bases like sodium hydride (NaH) can completely deprotonate the benzimidazole to form the benzimidazolide anion, which can influence the regioselectivity. Weaker bases like potassium carbonate (K₂CO₃) may lead to a mixture of isomers.[2][3]
-
Solvent: The solvent can influence the position of the tautomeric equilibrium and the aggregation state of the benzimidazolide anion, thereby affecting the regioselectivity. Polar aprotic solvents like DMF and DMSO are commonly used.[4]
-
Reaction Temperature: Temperature can affect the thermodynamic versus kinetic control of the reaction. Higher temperatures may favor the thermodynamically more stable isomer.
Q3: How can I achieve selective C-H functionalization of the carbocyclic ring (C4/C5/C6/C7) over the C2 position?
A3: Selective C-H functionalization of the benzene part of the benzimidazole ring over the more electronically rich C2 position typically requires the use of a directing group. The directing group is installed at the N1 position and coordinates to a transition metal catalyst, directing the C-H activation to a specific ortho-position (C7) or meta-position (C6 or C4). The choice of the directing group and the metal catalyst is critical for achieving high regioselectivity. For instance, a P(O)tBu₂ group on the indole nitrogen has been shown to direct C7 and C6 arylation with palladium and copper catalysts, respectively.[5]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in N-Alkylation (Mixture of N1 and N3 isomers)
Symptoms: You are obtaining a mixture of N1 and N3 alkylated benzimidazoles, and their separation by chromatography is challenging.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Suboptimal Base | The use of a weak base like K₂CO₃ can result in incomplete deprotonation and lead to a mixture of isomers. Switch to a stronger, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF or DMF). This ensures the formation of the benzimidazolide anion, which can lead to improved selectivity.[2][3] |
| Inappropriate Solvent | The solvent can influence the tautomeric equilibrium and the reactivity of the nucleophilic centers. Screen different polar aprotic solvents such as DMF, DMSO, or acetonitrile. The optimal solvent can vary depending on the substrate and the base used.[4] |
| Kinetic vs. Thermodynamic Control | The reaction may be under kinetic control, favoring the formation of the less stable isomer. Try adjusting the reaction temperature. Running the reaction at a higher temperature for a longer duration may favor the formation of the thermodynamically more stable isomer. |
| Steric and Electronic Effects | The inherent steric and electronic properties of your benzimidazole substrate may favor the formation of a mixture of isomers. If possible, consider modifying the substrate to introduce a bulky group that can direct the alkylation to the less hindered nitrogen. |
Issue 2: Low Yield in Palladium-Catalyzed C-H Arylation
Symptoms: Your Pd-catalyzed C-H arylation of a benzimidazole is resulting in low yields of the desired product, with significant recovery of starting material or formation of byproducts.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Catalyst Deactivation | Benzimidazoles can act as ligands and inhibit or deactivate the palladium catalyst.[6] Consider using a pre-activated catalyst solution by heating the palladium source and the ligand together before adding the benzimidazole substrate. [6] |
| Suboptimal Ligand | The choice of ligand is critical for the efficiency and selectivity of the C-H activation step. Screen a panel of bulky, electron-rich phosphine ligands. The ligand's steric and electronic properties can significantly impact the catalyst's activity and stability. |
| Incorrect Oxidant or Additives | Many C-H activation reactions require a specific oxidant to regenerate the active catalyst. Ensure you are using the correct oxidant (e.g., Cu(OAc)₂, Ag₂CO₃) in the appropriate stoichiometric amount. Additives like pivalic acid can also be crucial for the catalytic cycle. |
| Inefficient Directing Group | If you are targeting a specific C-H bond on the carbocyclic ring, the directing group may not be coordinating effectively with the metal center. Ensure the directing group is correctly installed and consider screening different directing groups known to be effective for your desired regioselectivity. [5] |
| Reaction Conditions | The reaction temperature and solvent can significantly affect the yield. Optimize the reaction temperature and screen different solvents. Higher temperatures can sometimes lead to decomposition, so a careful optimization is necessary. |
Quantitative Data Summary
Table 1: Effect of Base and Solvent on the Regioselectivity of N-Alkylation of Methyl 1H-indazole-3-carboxylate [4]
| Entry | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Ratio (N1:N2) |
| 1 | Cs₂CO₃ (1.5) | DMF | rt | 16 | >99 | 1.4:1 |
| 2 | K₂CO₃ (1.5) | DMF | rt | 16 | >99 | 1.4:1 |
| 3 | Na₂CO₃ (1.5) | DMF | rt | 16 | 34 | 1.5:1 |
| 4 | K₂CO₃ (1.5) | MeCN | rt | 16 | >99 | 1.9:1 |
| 5 | Cs₂CO₃ (1.5) | DMSO | rt | 16 | >99 | 1.6:1 |
| 6 | KOtBu (1.1) | THF | rt | 16 | 30 | 15.7:1 |
| 7 | NaH (1.1) | THF | rt | 16 | 57 | >99:1 |
Table 2: Substrate Scope for the N1-Selective Palladium-Catalyzed Arylation of 4-Substituted Imidazoles [6]
| Entry | Imidazole Substrate | Aryl Halide | Product | Yield (%) |
| 1 | 4-Methylimidazole | 4-Bromotoluene | 1-(p-tolyl)-4-methyl-1H-imidazole | 95 |
| 2 | 4-Methylimidazole | 4-Chloroanisole | 1-(4-methoxyphenyl)-4-methyl-1H-imidazole | 88 |
| 3 | 4-Phenylimidazole | 3-Bromopyridine | 1-(pyridin-3-yl)-4-phenyl-1H-imidazole | 91 |
| 4 | 4-Cyanomethylimidazole | 2-Bromopyridine | 2-(1-(pyridin-2-yl)-1H-imidazol-4-yl)acetonitrile | 85 |
| 5 | 4-Methylbenzimidazole | 4-Bromotoluene | 4-methyl-1-(p-tolyl)-1H-benzo[d]imidazole | 89 |
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation of Benzimidazoles using NaH
-
Materials: Substituted benzimidazole, sodium hydride (60% dispersion in mineral oil), anhydrous dimethylformamide (DMF), alkyl halide, saturated aqueous ammonium chloride solution, ethyl acetate, brine, anhydrous sodium sulfate.
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of the benzimidazole (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: General Procedure for Palladium-Catalyzed N1-Selective Arylation of Unsymmetric Benzimidazoles[6]
-
Materials: Unsymmetrical benzimidazole, aryl halide, Pd₂(dba)₃, biaryl phosphine ligand (e.g., L1 from the cited paper), K₃PO₄, toluene, tert-butanol.
-
Procedure:
-
In a glovebox, to an oven-dried vial, add Pd₂(dba)₃ (0.01 equivalents) and the biaryl phosphine ligand (0.024 equivalents).
-
Add toluene and tert-butanol (in a suitable ratio, e.g., 5:1) and stir the mixture at 120 °C for 3 minutes to pre-activate the catalyst.
-
In a separate oven-dried vial, add the unsymmetrical benzimidazole (1.2 equivalents), the aryl halide (1.0 equivalent), and K₃PO₄ (2.0 equivalents).
-
To this second vial, add the pre-activated catalyst solution via syringe.
-
Seal the vial and stir the reaction mixture at the desired temperature (e.g., 110 °C) for the required time (monitor by TLC or GC-MS).
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
-
Visualizations
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Challenges for Chlorinated Benzimidazole Compounds
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of chlorinated benzimidazole compounds.
Troubleshooting Guides
This section addresses common problems in a question-and-answer format, providing potential causes and solutions.
Issue 1: Low Yield After Purification
Question: My final yield of the purified chlorinated benzimidazole is significantly lower than expected. What are the likely causes and how can I improve it?
Answer: Low yield is a frequent challenge. Consider the following factors:
-
Incomplete Reaction: The synthesis may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed before proceeding with the workup.
-
-
Product Loss During Workup: Chlorinated benzimidazoles can have partial solubility in the aqueous phase, leading to loss during extractions.
-
Solution: Back-extract the aqueous layers with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover any dissolved product.
-
-
Suboptimal Recrystallization Conditions: The choice of solvent is critical for recrystallization.
-
Solution: Conduct small-scale solvent screening to identify an optimal solvent or solvent system. The ideal solvent should dissolve the compound when hot but have low solubility when cold. Using a solvent in which the compound is too soluble will result in poor recovery.[1]
-
-
Degradation on Silica Gel: Some chlorinated benzimidazoles may be unstable on silica gel, leading to degradation during column chromatography.[1]
-
Solution: Minimize the time the compound spends on the silica gel. Consider using a less acidic or deactivated silica gel. Alternatively, explore other purification techniques like preparative HPLC or sublimation.
-
Issue 2: Persistent Impurities in the Final Product
Question: After purification, I still observe impurities in my chlorinated benzimidazole product when analyzed by HPLC or NMR. How can I remove them?
Answer: Persistent impurities can arise from several sources. Here’s how to address them:
-
Co-eluting Impurities in Column Chromatography: The impurity may have a similar polarity to your product, making separation by silica gel chromatography difficult.
-
Solution: Optimize the mobile phase. A shallower solvent gradient or an isocratic elution with a fine-tuned solvent system can improve resolution. Trying a different solvent system altogether (e.g., toluene/acetone instead of hexane/ethyl acetate) may also be effective.
-
-
Inadequate Recrystallization: The chosen solvent may not be effective at excluding the specific impurity.
-
Solution: Experiment with different recrystallization solvents or solvent mixtures. Sometimes, a series of recrystallizations from different solvents is necessary.
-
-
Formation of Side Products: The chlorination reaction can sometimes yield isomers or over-chlorinated products.
-
Solution: Re-evaluate the reaction conditions (temperature, reaction time, stoichiometry of the chlorinating agent) to minimize the formation of side products. Purification of these closely related impurities may require advanced techniques like preparative HPLC.
-
-
Colored Impurities: These are often highly conjugated byproducts.
-
Solution: Treat a hot solution of the crude product with activated charcoal before filtration during recrystallization. The charcoal will adsorb the colored impurities.[2]
-
Issue 3: Difficulty with Recrystallization
Question: I'm having trouble getting my chlorinated benzimidazole to crystallize, or the crystals are very fine and difficult to filter. What should I do?
Answer: Recrystallization can be challenging. Here are some troubleshooting tips:
-
Supersaturation: The solution may be supersaturated, preventing crystal formation.
-
Solution: Try seeding the solution with a small crystal of the pure product. If no seed crystals are available, gently scratching the inside of the flask with a glass rod at the solvent line can induce nucleation.
-
-
Solvent Choice: The solvent may be too good, keeping the compound in solution even at low temperatures.
-
Solution: Add a miscible anti-solvent (a solvent in which your compound is insoluble) dropwise to the solution until it becomes slightly turbid, then warm until the solution is clear again and allow it to cool slowly.
-
-
Cooling Rate: Cooling the solution too quickly can lead to the formation of small, impure crystals or an oil.
-
Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Insulating the flask can help slow the cooling process.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for chlorinated benzimidazoles?
A1: The most common methods are:
-
Recrystallization: This is often the first step after initial workup. Common solvents include ethanol, ethanol/water mixtures, and ethyl acetate/hexane.[3][4]
-
Column Chromatography: Silica gel is the most common stationary phase, with mobile phases typically consisting of mixtures of hexane and ethyl acetate or chloroform and ethanol.[1][5]
-
Preparative High-Performance Liquid Chromatography (HPLC): This is a powerful technique for obtaining high-purity material, especially for separating closely related impurities.[4]
-
Sublimation: For thermally stable, non-polar benzimidazoles, vacuum sublimation can be a highly effective purification method.[6]
Q2: What are some common impurities I might encounter in the synthesis of chlorinated benzimidazoles?
A2: Common impurities include:
-
Unreacted starting materials (e.g., the parent benzimidazole or the chlorinating agent).
-
Over-chlorinated benzimidazoles (e.g., di- or tri-chlorinated species when a mono-chlorinated product is desired).
-
Isomers with chlorine at different positions on the benzimidazole ring.
-
Side products from the reaction, such as oxidation products.[4]
-
Residual solvents from the reaction or workup.
Q3: How does the position of the chlorine atom affect purification?
A3: The position of the chlorine atom can influence the compound's polarity, solubility, and crystal packing. This can affect:
-
Solubility: Changes in solubility will require different recrystallization solvents.
-
Polarity: Different isomers will have slightly different polarities, which can be exploited for separation by column chromatography.
-
pKa: The electron-withdrawing nature of chlorine can lower the pKa of the benzimidazole, affecting its behavior in acidic or basic conditions during extraction or chromatography.[7]
Q4: Can I use preparative HPLC to purify my chlorinated benzimidazole?
A4: Yes, preparative HPLC is an excellent method for purifying chlorinated benzimidazoles, especially when high purity is required or when other methods have failed to remove persistent impurities.[4] It is readily scalable from an analytical HPLC method.
Q5: My chlorinated benzimidazole appears to be degrading during purification. What can I do?
A5: Degradation can occur under certain conditions:
-
On Silica Gel: As mentioned, some compounds are unstable on silica. Minimizing contact time or using deactivated silica is recommended.[1]
-
In Solution: Prolonged exposure to certain solvents, especially at elevated temperatures, can cause degradation. Ensure that the chosen purification solvents are compatible with your compound.
-
Light Sensitivity: Some aromatic compounds are light-sensitive. Protect your sample from light during purification and storage.
Data Presentation
The following tables provide illustrative data for the purification of a hypothetical chlorinated benzimidazole. The actual results will vary depending on the specific compound and experimental conditions.
Table 1: Recrystallization Solvent Screening for 5-Chloro-2-phenylbenzimidazole
| Solvent/Solvent System | Yield (%) | Purity (by HPLC, %) | Observations |
| Ethanol | 75 | 98.5 | Well-formed needles, slow crystallization. |
| Ethanol/Water (4:1) | 85 | 98.2 | Rapid precipitation of fine crystals. |
| Ethyl Acetate/Hexane | 80 | 99.1 | Good crystal formation, effective impurity removal. |
| Acetone | 60 | 97.5 | High solubility, leading to lower yield. |
| Toluene | 70 | 98.8 | Good for removing less polar impurities. |
Table 2: Column Chromatography Purification of Crude 5-Chloro-2-phenylbenzimidazole
| Mobile Phase (Hexane:Ethyl Acetate) | Elution Volume (mL) | Fractions Collected | Purity of Combined Fractions (by HPLC, %) |
| 9:1 | 0-100 | 1-10 | < 90 (impurities) |
| 8:2 | 101-300 | 11-30 | 99.5 |
| 7:3 | 301-500 | 31-50 | 98.0 |
Experimental Protocols
Protocol 1: Recrystallization of a Chlorinated Benzimidazole
-
Dissolution: In a flask, dissolve the crude chlorinated benzimidazole in the minimum amount of a suitable hot solvent (e.g., ethanol).
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask or adding a seed crystal. Then, cool the flask in an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography of a Chlorinated Benzimidazole
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column and allow the solvent to drain, tapping the column to ensure even packing.
-
Add a thin layer of sand to the top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent.
-
Carefully apply the sample to the top of the silica gel.
-
Allow the sample to adsorb onto the silica by letting the solvent level drop to the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions as the mobile phase flows through the column.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
-
-
Monitoring:
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound.
-
Visualizations
Caption: A troubleshooting workflow for the purification of chlorinated benzimidazoles.
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of 4-chloro-6-(trifluoromethyl)-1H-benzimidazole in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of 4-chloro-6-(trifluoromethyl)-1H-benzimidazole in solution.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound in solution?
A1: Based on the chemical structure, the primary degradation pathways for this compound are expected to be hydrolysis, photolysis, and oxidation.
-
Hydrolysis: The trifluoromethyl group may undergo hydrolysis to a carboxylic acid group, and the chloro group may be substituted by a hydroxyl group, particularly under basic or acidic conditions with elevated temperatures.
-
Photolysis: Exposure to UV light can induce degradation, potentially leading to dechlorination or cleavage of the benzimidazole ring.
-
Oxidation: The benzimidazole ring is susceptible to oxidation, which can lead to the formation of various oxidized products, including N-oxides.
Q2: What are the expected major degradation products?
A2: The major degradation products will vary depending on the specific conditions (pH, light exposure, presence of oxidizing agents). Plausible products include:
-
Hydrolysis Products: 4-hydroxy-6-(trifluoromethyl)-1H-benzimidazole (from dechlorination) and 4-chloro-1H-benzimidazole-6-carboxylic acid (from trifluoromethyl hydrolysis).
-
Photodegradation Products: Dechlorinated and hydroxylated derivatives are common in the photodegradation of chlorinated aromatic compounds.
-
Oxidation Products: N-oxides and products resulting from the opening of the imidazole ring.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of this compound is expected to be pH-dependent. Generally, benzimidazole derivatives show varied stability across the pH spectrum. Extreme pH conditions (highly acidic or alkaline) are likely to accelerate hydrolytic degradation.
Q4: Is this compound sensitive to light?
A4: Yes, benzimidazole derivatives are often photosensitive. It is crucial to protect solutions of this compound from light to prevent photodegradation, especially during storage and analysis.
Q5: What analytical techniques are suitable for studying the degradation of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for separating and quantifying the parent compound and its degradation products. For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred technique.
Troubleshooting Guides
Issue 1: Rapid and Unexpected Degradation of the Compound in Solution
-
Question: I am observing rapid degradation of my this compound stock solution, even when stored at low temperatures. What could be the cause?
-
Answer:
-
Light Exposure: Ensure your solutions are stored in amber vials or are otherwise protected from light. Benzimidazoles can be highly susceptible to photodegradation.
-
pH of the Solvent: The pH of your solvent could be a factor. If you are using an unbuffered aqueous solution, the pH may not be neutral. Consider using a buffered solution at a pH where the compound is most stable (typically near neutral pH for many benzimidazoles).
-
Solvent Purity: Impurities in the solvent, such as peroxides in ethers or metal ions, can catalyze degradation. Use high-purity, HPLC-grade solvents.
-
Temperature: While you are storing at low temperatures, ensure there were no temperature fluctuations during sample preparation.
-
Issue 2: Poor Separation of Degradation Products in HPLC Analysis
-
Question: My HPLC chromatogram shows broad peaks and poor resolution between the parent compound and its degradation products. How can I improve the separation?
-
Answer:
-
Mobile Phase Composition: Adjust the organic-to-aqueous ratio in your mobile phase. A shallower gradient or isocratic elution with a different solvent ratio might improve resolution.
-
pH of the Mobile Phase: The ionization state of the benzimidazole and its degradation products is pH-dependent. Adjusting the pH of the aqueous component of your mobile phase can significantly impact retention and peak shape. Experiment with a pH range of 3-7.
-
Column Chemistry: If you are using a standard C18 column, consider trying a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivity for aromatic and polar compounds.
-
Flow Rate and Temperature: Decreasing the flow rate or adjusting the column temperature can also improve peak resolution.
-
Issue 3: Inconsistent Degradation Rates in Forced Degradation Studies
-
Question: I am getting variable results in my forced degradation studies (acid, base, peroxide). What could be causing this inconsistency?
-
Answer:
-
Precise Control of Conditions: Ensure that the temperature, concentration of the stressor (acid, base, peroxide), and reaction time are precisely controlled in all experiments.
-
Homogeneity of the Solution: Make sure the compound is fully dissolved before initiating the degradation study. Incomplete dissolution can lead to inconsistent reaction rates.
-
Sampling and Quenching: Standardize your sampling and quenching procedure. The reaction should be effectively stopped at each time point to prevent further degradation before analysis.
-
Light Exposure: As mentioned earlier, protect your samples from light throughout the experiment, as photodegradation can be an additional, uncontrolled variable.
-
Data Presentation
Table 1: Hypothetical Degradation of this compound under Various Stress Conditions.
| Stress Condition | Duration (hours) | % Degradation of Parent Compound | Major Degradation Product(s) | % Area of Major Product(s) |
| 0.1 M HCl at 60 °C | 24 | 15.2 | 4-hydroxy-6-(trifluoromethyl)-1H-benzimidazole | 8.5 |
| 0.1 M NaOH at 60 °C | 24 | 25.8 | 4-chloro-1H-benzimidazole-6-carboxylic acid | 15.3 |
| 3% H₂O₂ at 25 °C | 24 | 10.5 | Oxidized Benzimidazole Derivatives | 6.2 |
| UV Light (254 nm) | 24 | 35.1 | Dechlorinated and Hydroxylated Products | 20.7 |
Experimental Protocols
Protocol 1: Hydrolytic Degradation Study
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Prepare 0.1 M HCl and 0.1 M NaOH solutions.
-
-
Acid Hydrolysis:
-
Add 1 mL of the stock solution to a 10 mL volumetric flask and add 5 mL of 0.1 M HCl.
-
Keep the flask in a water bath maintained at 60 °C.
-
Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH and dilute to the mark with the mobile phase.
-
-
Base Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH instead of 0.1 M HCl.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl.
-
-
Analysis:
-
Analyze the samples by a stability-indicating HPLC method.
-
Protocol 2: Photodegradation Study
-
Sample Preparation:
-
Prepare a solution of this compound in a 1:1 mixture of acetonitrile and water at a concentration of 100 µg/mL.
-
-
Light Exposure:
-
Place the solution in a transparent quartz cuvette or a suitable transparent container.
-
Expose the sample to a UV light source (e.g., a photostability chamber with a 254 nm lamp).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
-
Sampling and Analysis:
-
Withdraw samples at specified time points (e.g., 0, 4, 8, 12, 24 hours).
-
Analyze the samples directly by HPLC.
-
Protocol 3: Oxidative Degradation Study
-
Sample Preparation:
-
Prepare a solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
-
Oxidation:
-
To 1 mL of the stock solution in a 10 mL flask, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the flask at room temperature, protected from light.
-
-
Sampling and Analysis:
-
Withdraw samples at various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Dilute the samples with the mobile phase and analyze by HPLC.
-
Visualizations
Caption: Inferred degradation pathways of this compound.
Caption: General experimental workflow for degradation studies.
minimizing impurities in the synthesis of benzimidazole derivatives
Welcome to the technical support center for the synthesis of benzimidazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzimidazoles?
A1: The two most prevalent methods for synthesizing the benzimidazole core are the Phillips-Ladenburg condensation and variations of the Weidenhagen reaction.[1][2][3]
-
Phillips-Ladenburg Condensation: This method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives (e.g., esters, acid chlorides).[1][4] It is often performed in the presence of a strong acid like hydrochloric acid or a dehydrating agent like polyphosphoric acid (PPA).[5][6] While effective for aliphatic acids, the reaction with aromatic acids can be challenging and may require high temperatures and pressure.[5][7]
-
Weidenhagen Reaction (Aldehyde Condensation): This approach involves the condensation of an o-phenylenediamine with an aldehyde.[1][4] This reaction often requires an oxidizing agent to facilitate the final cyclization step.[1][6] Modern variations utilize a wide range of catalysts to improve yields and selectivity under milder conditions.[4]
Q2: My reaction yield is very low. What are the common causes and how can I improve it?
A2: Low yields in benzimidazole synthesis can stem from several factors. Key areas to investigate include reaction conditions, catalyst choice, and starting material quality.[1] Microwave-assisted synthesis has been shown to dramatically reduce reaction times and increase yields compared to conventional heating.[6][8]
Q3: I am observing significant side products. How can I increase the selectivity for my desired benzimidazole?
A3: The formation of side products is a common challenge, particularly when using aldehydes as substrates. The most common impurity is the 1,2-disubstituted benzimidazole .[5][9] To improve selectivity:
-
Control Stoichiometry: Carefully control the molar ratio of o-phenylenediamine to the aldehyde or carboxylic acid. An excess of one reactant may be necessary in some cases.
-
Optimize Reaction Temperature: Adjusting the temperature can favor the desired reaction pathway over side reactions.[1]
-
Catalyst Selection: The choice of catalyst is critical. For aldehyde condensations, certain catalysts can selectively promote the formation of the desired 2-substituted benzimidazole over the 1,2-disubstituted byproduct.[5]
Q4: My final product is highly colored, even after initial purification. What causes this and how can I remove the color?
A4: Colored impurities are often high-molecular-weight amine condensation products or oxidation byproducts.[10] Here are a few methods to remove them:
-
Activated Carbon (Charcoal) Treatment: During recrystallization, add a small amount of activated carbon to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration.[10]
-
Use of o-phenylenediamine dihydrochloride: Starting with the dihydrochloride salt of the diamine can sometimes lead to a cleaner reaction and reduce the formation of colored impurities.[8]
-
Sublimation: For thermally stable benzimidazoles, vacuum sublimation can be an excellent method for obtaining very pure, solvent-free material, as many colored impurities are not volatile.[10]
Troubleshooting Guides
Issue 1: Low Product Yield
Low yields are a frequent obstacle. Use the following guide to diagnose and resolve the issue.
| Potential Cause | Troubleshooting Steps & Recommendations | Citation |
| Suboptimal Reaction Conditions | Temperature: If the reaction is sluggish, try increasing the temperature. However, be aware that excessively high temperatures can promote side reactions. Time: Monitor the reaction by TLC to determine the optimal reaction time. Solvent: Perform a solvent screen (e.g., Ethanol, Methanol, Acetonitrile, CHCl₃, DMF). The choice of solvent can significantly impact yield. | [1] |
| Incorrect Catalyst Choice or Loading | Catalyst Screening: Test different types of catalysts (e.g., Lewis acids, Brønsted acids, heterogeneous catalysts). For aldehyde condensations, catalysts like NH₄Cl or supported gold nanoparticles have proven effective. Optimize Loading: The amount of catalyst is critical. Too little may result in low conversion, while too much can sometimes decrease selectivity and yield. | [1][11] |
| Poor Starting Material Quality | Purity Check: Ensure the purity of the o-phenylenediamine and the aldehyde/carboxylic acid. Impurities in starting materials can lead to unwanted side reactions. Purification: If necessary, purify starting materials by recrystallization or distillation before use. | [1] |
| Atmosphere | Oxidative Cyclization: For reactions involving aldehydes, an oxidant (like air or a chemical oxidant) may be required for the final aromatization step. Inert Atmosphere: Some reactions may be sensitive to oxidation. In such cases, running the reaction under an inert atmosphere (e.g., Nitrogen, Argon) can prevent the formation of oxidative byproducts. | [1] |
Issue 2: Formation of 1,2-Disubstituted Benzimidazole Impurity
When reacting o-phenylenediamine with aldehydes, a common and often difficult-to-separate impurity is the corresponding 1,2-disubstituted benzimidazole.
| Potential Cause | Troubleshooting Steps & Recommendations | Citation |
| Reaction Stoichiometry | An excess of the aldehyde reactant can favor the formation of the 1,2-disubstituted product. Use a 1:1 molar ratio of o-phenylenediamine to aldehyde, or even a slight excess of the diamine. | [5] |
| Reaction Mechanism | The formation proceeds through a bis-imine intermediate. Reaction conditions that favor this intermediate will lead to higher levels of the impurity. | [5] |
| Catalyst and Solvent System | Certain catalysts and solvent combinations can selectively favor the formation of the desired 2-substituted product. For example, using HClO₄–SiO₂ in ethanol at room temperature has been shown to selectively produce 1,2-disubstituted benzimidazoles, so avoiding these specific conditions would be advisable if this is an undesired product. | [5] |
| Purification Challenge | The 1,2-disubstituted impurity often has a similar polarity to the desired 2-substituted product, making separation by column chromatography difficult. Recrystallization: Carefully select a recrystallization solvent to exploit any small differences in solubility. Chromatography: If column chromatography is necessary, use a shallow gradient and consider different solvent systems to improve separation. | [1] |
Data Presentation: Comparison of Synthesis Methods
The choice of synthetic method can have a significant impact on yield and reaction time. The following tables summarize data from various studies to facilitate comparison.
Table 1: Comparison of Conventional vs. Modern Synthesis Techniques
| Synthesis Method | Category | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages | Citation |
| Phillips-Ladenburg Condensation | Classical | 2 - 24 hours | 60 - 85% | Readily available starting materials. | High temperatures, harsh acidic conditions, long reaction times. | [6] |
| Weidenhagen Reaction | Classical | Several hours | Variable, often moderate | Utilizes aldehydes as substrates. | Requires an oxidizing agent, can lead to side products. | [6] |
| Microwave-Assisted Synthesis | Modern | 5 - 30 minutes | 85 - 99% | Drastically reduced reaction times, often higher yields, solvent-free options. | Requires specialized microwave reactor. | [6] |
| Catalytic Synthesis (Metal/Nanoparticles) | Modern | 0.5 - 6 hours | 85 - 99% | High efficiency, selectivity, and potential for catalyst recycling. | Catalyst cost and potential for metal contamination. | [6][11] |
Table 2: Effect of Aldehyde Substituent on Yield
Reaction Conditions: o-phenylenediamine, substituted benzaldehyde, PFPAT catalyst, ethanol, room temperature.
| Entry | Aldehyde Substituent (R) | Time (h) | Yield (%) | Citation |
| 1 | H | 4 | 88 | [12] |
| 2 | 2-Methyl (EDG) | 5 | 78 | [12] |
| 3 | 4-Methyl (EDG) | 6 | 80 | [12] |
| 4 | 2-Methoxy (EDG) | 6 | 74 | [12] |
| 5 | 2-Chloro (EWG) | 3 | 90 | [12] |
| 6 | 2,4-Dichloro (EWG) | 3.5 | 92 | [12] |
| 7 | 4-Nitro (EWG) | 2.5 | 93 | [12] |
EDG = Electron-Donating Group, EWG = Electron-Withdrawing Group
Experimental Protocols
Protocol 1: General Synthesis of 2-Arylbenzimidazoles using NH₄Cl Catalyst
This protocol is a conventional heating method for the condensation of o-phenylenediamine with an aldehyde.
-
To a mixture of o-phenylenediamine (0.92 mmol) and a substituted aldehyde (0.92 mmol) in 4 mL of ethanol, add ammonium chloride (0.15 g, 30 mol%).[1]
-
Stir the resulting mixture for 2 hours at 80°C.[1]
-
Monitor the completion of the reaction using Thin Layer Chromatography (TLC) with an eluent of ethyl acetate:hexane (1:2 v/v).[1]
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.[1]
-
Filter the separated solid product.
-
Wash the solid with water and then dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure benzimidazole derivative.[1]
Protocol 2: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles
This protocol demonstrates a rapid, solvent-free synthesis using microwave irradiation.
-
In a microwave reactor vessel, mix N-substituted-o-phenylenediamine (1 mmol), an aldehyde (1 mmol), and Er(OTf)₃ (1 mol%).[1]
-
Conduct the reaction under solvent-free conditions in a microwave oven at 60 °C for 5–10 minutes.[1]
-
After completion, add water to the reaction mixture.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 3: Purification by Recrystallization with Activated Carbon
This protocol is for removing colored impurities from a crude benzimidazole product.
-
Dissolve the crude benzimidazole product in a minimum amount of a suitable boiling solvent (e.g., water or ethanol).[10]
-
Add a small amount of activated carbon (charcoal) to the hot solution (typically 1-2% by weight).
-
Keep the solution hot and swirl for 5-15 minutes to allow the carbon to adsorb the impurities.[10]
-
Perform a hot filtration using a pre-heated funnel to remove the activated carbon.
-
Allow the hot, clear filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry.
Visualizations
Caption: General experimental workflow for benzimidazole synthesis.
Caption: Troubleshooting flowchart for low reaction yield.
References
- 1. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 8. researchgate.net [researchgate.net]
- 9. eijppr.com [eijppr.com]
- 10. Practical Experiment 1: Benzimidazole from orthophenylene diamine | PPTX [slideshare.net]
- 11. Polybenzimidazole - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 4-chloro-6-(trifluoromethyl)-1H-benzimidazole for Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 4-chloro-6-(trifluoromethyl)-1H-benzimidazole during experimental assays.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing activity over a short period in my aqueous assay buffer. What is the likely cause?
A1: Benzimidazole derivatives can be susceptible to degradation in aqueous solutions, particularly under non-optimal pH conditions and exposure to light. The trifluoromethyl group generally enhances the chemical stability of the benzimidazole ring, but hydrolysis and photodegradation can still occur.[1][2][3] Factors such as pH, temperature, and light exposure should be carefully controlled.
Q2: I observe precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. How can I prevent this?
A2: This phenomenon, often referred to as "crashing out," is common for compounds with low aqueous solubility.[4][5] To prevent precipitation, it is recommended to:
-
Keep the final DMSO concentration in your assay as low as possible (ideally ≤ 0.5%).[6][7][8]
-
Perform serial dilutions in your aqueous buffer.
-
Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing.
-
Consider the use of solubilizing agents, such as cyclodextrins, if compatible with your assay.
Q3: What are the optimal storage conditions for stock solutions of this compound?
A3: For maximum stability, stock solutions should be prepared in an anhydrous solvent like DMSO and stored at -20°C or -80°C in tightly sealed, light-protected vials.[9] Repeated freeze-thaw cycles should be avoided by storing the compound in smaller aliquots.
Q4: Can this compound interfere with my assay readout?
A4: Yes, like many small molecules, this compound has the potential to interfere with certain assay formats.[4][10][11][12][13] Common interferences include:
-
Autofluorescence: The compound may fluoresce at the excitation/emission wavelengths of your assay.
-
Light Scattering: Compound precipitation can interfere with absorbance or fluorescence readings.
-
Reactivity with Assay Components: The compound could potentially react with assay reagents, particularly those containing thiols.
It is crucial to run appropriate controls to identify and mitigate these potential artifacts.
Troubleshooting Guides
Problem 1: Inconsistent IC50 Values
| Possible Cause | Recommended Solution |
| Compound Degradation | Prepare fresh dilutions of the compound immediately before each experiment. Assess compound stability in the assay buffer over the experiment's duration using HPLC. |
| Precipitation | Visually inspect wells for precipitation. Decrease the final concentration of the compound. Optimize the final DMSO concentration to be as low as possible. |
| Assay Interference | Run control experiments (e.g., compound with detection reagents only) to check for autofluorescence or other interferences.[11] |
Problem 2: High Background Signal in Fluorescence-Based Assays
| Possible Cause | Recommended Solution |
| Compound Autofluorescence | Measure the fluorescence of the compound alone in the assay buffer at the assay's excitation and emission wavelengths. If significant, consider using a different fluorescent probe with a shifted spectrum. |
| Contaminated Reagents | Use high-purity, spectroscopy-grade solvents and reagents. Test individual assay components for intrinsic fluorescence. |
| Light Scatter from Precipitate | Centrifuge plates before reading to pellet any precipitate. As mentioned above, optimize compound and DMSO concentrations to prevent precipitation. |
Data Presentation
Table 1: Representative Solubility of Benzimidazole Derivatives
| Solvent | Benzimidazole | 2-(trifluoromethyl)benzimidazole | General Guidance for this compound |
| Water | Low | Very Low | Expected to have very low aqueous solubility. |
| Ethanol | Soluble | Soluble | Likely soluble, but lower than in DMSO. |
| DMSO | Highly Soluble | Highly Soluble | Recommended solvent for stock solutions. |
| Aqueous Buffers (pH 7.4) | Sparingly Soluble | Poorly Soluble | Use of a co-solvent like DMSO is necessary. Final concentration should be carefully optimized to avoid precipitation. |
Table 2: General Stability Profile of Halogenated and Trifluoromethyl-Substituted Benzimidazoles
| Condition | Stability | Potential Degradation Pathway |
| Aqueous Solution (Neutral pH) | Moderate | Hydrolysis |
| Aqueous Solution (Acidic pH) | Generally more stable | - |
| Aqueous Solution (Basic pH) | Less stable | Ring opening |
| Exposure to UV Light | Prone to degradation | Photodegradation |
| Elevated Temperature (>40°C) | Potential for accelerated degradation | Thermal decomposition |
Note: This table provides a qualitative summary based on general characteristics of benzimidazole derivatives.[1][2][3][15] Stability is compound-specific and should be experimentally verified.
Experimental Protocols
Protocol 1: Assessing Aqueous Stability of this compound via HPLC
Objective: To determine the degradation rate of this compound in a specific aqueous buffer over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Dilute the stock solution to a final concentration of 50 µM in the pre-warmed aqueous buffer.
-
Immediately inject a t=0 sample onto the HPLC to determine the initial peak area.
-
Incubate the remaining solution at the desired temperature (e.g., 37°C), protected from light.
-
At designated time points (e.g., 1, 2, 4, 8, 24 hours), inject an equal volume of the sample onto the HPLC.
-
Monitor the peak area of the parent compound at each time point. The appearance of new peaks may indicate degradation products.
-
Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.
Expected Outcome: A plot of the percentage of intact compound versus time will reveal the stability of the compound under the tested conditions.
Protocol 2: Generic In Vitro Kinase Assay (e.g., for VEGFR-2 or EGFR)
Objective: To determine the inhibitory activity (IC50) of this compound against a target kinase. This protocol is based on a luminescence-based assay that measures ATP consumption.[17][18][19][20]
Materials:
-
Target kinase (e.g., recombinant VEGFR-2 or EGFR)
-
Kinase-specific substrate
-
ATP
-
This compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10-point, 2-fold serial dilution of this compound in 100% DMSO.
-
Assay Plate Setup:
-
Add 1 µL of the compound dilutions to the appropriate wells.
-
Add 1 µL of DMSO to "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
-
Enzyme Addition: Add 5 µL of the kinase solution (diluted in kinase assay buffer) to all wells except the "no enzyme" control wells. Add 5 µL of kinase assay buffer to the "no enzyme" wells.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate Kinase Reaction: Add 5 µL of a solution containing the substrate and ATP (at a concentration close to the Km for the kinase) to all wells.
-
Kinase Reaction Incubation: Incubate for 1 hour at 30°C.
-
Stop Reaction and Detect Signal:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the positive and negative controls and fit the results to a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Signaling Pathways
Many benzimidazole derivatives are known to target receptor tyrosine kinases involved in cancer progression, such as EGFR and VEGFR-2.[21][22][23]
Troubleshooting Logic
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. [The photostability of antimycotics. 3. Photostability of locally acting antimycotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. researchgate.net [researchgate.net]
- 21. ukm.my [ukm.my]
- 22. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 23. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 4-chloro-6-(trifluoromethyl)-1H-benzimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up synthesis of 4-chloro-6-(trifluoromethyl)-1H-benzimidazole.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The most common starting material is 4-chloro-6-(trifluoromethyl)-1,2-phenylenediamine. The second reactant is typically a source for the C2 carbon of the benzimidazole ring, such as formic acid or its derivatives.[1][2]
Q2: What are the key reaction types for synthesizing the benzimidazole core?
The primary method for forming the benzimidazole ring is the condensation reaction between an o-phenylenediamine and a carboxylic acid (or its derivative) or an aldehyde.[3][4][5][6] When using a carboxylic acid, this is often referred to as the Phillips-Ladenburg synthesis.
Q3: My reaction yield is consistently low. What are the initial parameters I should investigate for optimization?
Low yields are a common challenge. The first parameters to optimize are typically the choice of catalyst and solvent. The reaction temperature and time also play a crucial role. For instance, screening different solvents can have a significant impact; polar solvents like methanol and ethanol have been shown to produce high yields in certain catalytic systems. Without a catalyst, conversion rates can be low, and reaction times much longer.
Q4: I am observing multiple spots on my TLC plate, even after the reaction should be complete. What are these impurities?
Multiple spots on a TLC plate can indicate several possibilities:
-
Unreacted Starting Materials: Compare the spots to your starting materials (o-phenylenediamine and the C1 source).
-
Intermediate Species: Incomplete cyclization can lead to the presence of Schiff base intermediates.
-
Side Products: Undesired reactions, such as N-alkylation or the formation of disubstituted benzimidazoles, can generate impurities.[3]
-
Degradation Products: The starting materials or the product might be sensitive to the reaction conditions, leading to degradation.
Q5: How can I improve the purity of my final product?
Several purification techniques can be employed:
-
Recrystallization: This is a common and effective method for purifying solid organic compounds.[3]
-
Column Chromatography: Silica gel column chromatography is a reliable method for separating compounds with different polarities.[3]
-
Acid-Base Extraction: Since benzimidazoles are basic, extraction with an acidic aqueous solution can separate them from non-basic impurities.
-
Activated Carbon Treatment: This can be used to remove colored impurities.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Poor Quality Starting Materials | Ensure the purity of the 4-chloro-6-(trifluoromethyl)-1,2-phenylenediamine and the C1 source (e.g., formic acid). Impurities can inhibit the reaction or lead to side products. Consider recrystallization or distillation of starting materials if purity is questionable. |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature. Many benzimidazole syntheses require heating to proceed at a reasonable rate. Monitor the reaction by TLC at different temperatures to find the optimum. |
| Incorrect Solvent | The choice of solvent can significantly impact reaction rate and yield. If a solvent-free reaction is failing, introducing a suitable solvent like ethanol or methanol may facilitate the reaction.[3] |
| Inefficient Catalyst or Incorrect Loading | If using a catalyst, ensure it is active and from a reliable source. Optimize the catalyst loading; sometimes, increasing the amount can improve yields, but excess catalyst can also lead to side reactions.[3] |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] Ensure the reaction is allowed to run to completion. |
Problem 2: Formation of Multiple Products/Side Products
| Potential Cause | Troubleshooting Step |
| Formation of Disubstituted Benzimidazoles | This can occur, especially when using aldehydes as the C1 source. Control the stoichiometry of the reactants carefully. Using a slight excess of the diamine may favor the formation of the desired product. |
| N-Alkylation | If alkylating agents are present or formed in-situ, N-alkylation of the benzimidazole ring can occur.[3] Ensure the purity of your reagents and solvents. |
| Oxidation of Starting Material | The o-phenylenediamine starting material is susceptible to oxidation, which can lead to colored impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.[3] |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Similar Polarity of Product and Impurities | If separation by column chromatography is challenging, try different solvent systems or consider derivatization of the product or impurity to alter its polarity. |
| Presence of Colored Impurities | Treat a solution of the crude product with activated carbon before filtration and recrystallization. |
| Product is Difficult to Separate from the Catalyst | Use a heterogeneous or recyclable catalyst that can be easily filtered off after the reaction. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol describes a general procedure for the synthesis of the target molecule. Optimization of specific parameters may be required for scale-up.
Materials:
-
4-chloro-6-(trifluoromethyl)-1,2-phenylenediamine
-
Formic acid (or a suitable derivative)
-
Catalyst (e.g., p-toluenesulfonic acid)
-
Solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, combine 4-chloro-6-(trifluoromethyl)-1,2-phenylenediamine (1 equivalent), formic acid (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in ethanol.
-
Stir the mixture at reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in benzimidazole synthesis.
References
- 1. journalofchemistry.org [journalofchemistry.org]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 5. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Halogen Wars: A Comparative Analysis of Fluorinated vs. Chlorinated Benzimidazoles in Drug Discovery
A deep dive into the biological activities of fluorinated and chlorinated benzimidazoles reveals that the choice of halogen substituent significantly dictates the therapeutic potential of these versatile scaffolds. While both fluorine and chlorine incorporation can enhance the biological efficacy of the parent benzimidazole molecule, their distinct physicochemical properties often lead to different pharmacological profiles, particularly in antimicrobial and anticancer applications.
The introduction of halogens, particularly fluorine and chlorine, into the benzimidazole core is a widely employed strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Fluorine, with its high electronegativity and small size, can alter the metabolic stability, binding affinity, and membrane permeability of a compound.[1][2] Chlorine, also an electron-withdrawing group, can similarly influence a molecule's biological activity, with its position on the benzimidazole ring being a critical determinant.[2] This guide provides a comparative overview of the biological activities of fluorinated and chlorinated benzimidazoles, supported by experimental data and detailed protocols.
Comparative Biological Activity: A Quantitative Look
The biological potency of halogenated benzimidazoles is often evaluated through their antimicrobial and anticancer activities. The following tables summarize key quantitative data from various studies, highlighting the comparative efficacy of fluorinated and chlorinated derivatives.
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy, with lower values indicating greater potency.
| Compound ID/Reference | Halogen | Target Organism | MIC (µg/mL) |
| Fluorinated Benzimidazoles | |||
| Compound 18[3] | m-Fluoro | Gram-negative bacteria | 31.25 |
| Compound 14[3] | m-Fluoro | B. subtilis | 7.81 |
| Compound 67[4] | Fluoro | E. coli | 0.98 |
| Compound 67[4] | Fluoro | P. aeruginosa | 0.49 |
| Compound 67[4] | Fluoro | B. subtilis | 0.98 |
| Compound 67[4] | Fluoro | S. aureus | 0.98 |
| Chlorinated Benzimidazoles | |||
| Compound 23c[4] | Chloro | A. niger | Potent activity |
| Compound 23c[4] | Chloro | B. subtilis | Active |
| Compound 23c[4] | Chloro | P. aeruginosa | Active |
| Compound 5a[5] | 4-Chloro | (Not specified) | Potent activity |
Note: Direct comparison should be made with caution due to variations in experimental conditions across different studies.
Anticancer Activity
The half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀) is used to quantify the anticancer activity of a compound. Lower values signify higher potency.
| Compound ID/Reference | Halogen | Cancer Cell Line | IC₅₀/GI₅₀ (µM) |
| Fluorinated Benzimidazoles | |||
| Compound 30[1] | Fluoro | Various cancer cell lines | Potent cytotoxicity |
| Compound 17[1] | 4-Fluoro | Breast (MCF-7) | 1.94 - 3.46 |
| Compound 14[1] | Fluoro | Colon (HCT-116), Lung (A549), Breast (MCF-7), Glioblastoma (U-87 MG) | Potent activity |
| Compound ORT14[6] | p-Fluoro | Various cancer cell lines | Highly active |
| Compound ORT15[6] | o-Fluoro | Various cancer cell lines | Highly active |
| Chlorinated Benzimidazoles | |||
| Compound 5a[5] | 4-Chloro | Hepatocellular (HepG-2) | 3.87 |
| Compound 5a[5] | 4-Chloro | Colon (HCT-116) | ~8.34 |
| Compound 5a[5] | 4-Chloro | Breast (MCF-7) | Active |
| Compound 5a[5] | 4-Chloro | Cervical (HeLa) | Active |
Experimental Protocols
The following are standardized methodologies for assessing the biological activities of benzimidazole derivatives.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay[7]
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (fluorinated and chlorinated benzimidazoles)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Sterile pipettes and tips
-
Incubator
Procedure:
-
Preparation of Compound Dilutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in the broth medium within the 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Cytotoxicity Testing: MTT Assay[8]
Objective: To assess the effect of a compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 to 72 hours. Include a vehicle control (medium with DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Signaling Pathways and Mechanisms of Action
Fluorinated and chlorinated benzimidazoles exert their biological effects through various mechanisms, often targeting key cellular pathways.
Caption: Proposed antimicrobial mechanism of action for some halogenated benzimidazoles.
Caption: Anticancer mechanism involving tubulin polymerization inhibition.
Experimental Workflow Visualization
Caption: General workflow for comparing halogenated benzimidazoles.
References
- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. acgpubs.org [acgpubs.org]
- 4. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. acgpubs.org [acgpubs.org]
A Comparative Analysis of the Antiparasitic Potential of 4-chloro-6-(trifluoromethyl)-1H-benzimidazole and Related Analogs
An in-depth evaluation of the antiparasitic efficacy of 4-chloro-6-(trifluoromethyl)-1H-benzimidazole's closely related analogs, benchmarked against established therapeutic agents.
This guide provides a comparative overview of the antiparasitic effects of 2-(trifluoromethyl)-1H-benzimidazole derivatives, which are close structural analogs of this compound. Due to a lack of specific experimental data for this compound in the available scientific literature, this analysis focuses on its parent compound and similarly substituted derivatives. The performance of these compounds is compared with the standard antiparasitic drugs Albendazole and Metronidazole against various protozoan and helminth parasites.
The data presented herein is compiled from preclinical in vitro studies. This guide is intended for researchers, scientists, and professionals in drug development to provide a foundation for further investigation into the therapeutic potential of this class of compounds.
Quantitative Comparison of Antiparasitic Activity
The in vitro efficacy of 2-(trifluoromethyl)-1H-benzimidazole derivatives against a panel of protozoan parasites and a helminth is summarized below. The data is presented as the half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting parasite growth.
| Compound | Giardia intestinalis IC50 (µM) | Entamoeba histolytica IC50 (µM) | Trichomonas vaginalis IC50 (µM) | Trichinella spiralis (Muscle Larvae) LC100 (µg/mL) |
| 2-(trifluoromethyl)-1H-benzimidazole Derivatives | ||||
| 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole | 0.23 | 0.58 | 0.19 | >100 |
| 5(6)-Chloro-2-(trifluoromethyl)-1H-benzimidazole | 0.08 | 0.61 | 0.11 | >100 |
| 5(6)-Nitro-2-(trifluoromethyl)-1H-benzimidazole | 0.04 | 0.28 | 0.05 | >100 |
| 6-chloro-5-(1-naphthyloxy)-2-(trifluoromethyl)-1H-benzimidazole (RCB20) | Not Reported | Not Reported | Not Reported | Active in vivo |
| Reference Drugs | ||||
| Albendazole | 0.10 | 1.80 | 2.70 | 5 |
| Metronidazole | 0.40 | 0.80 | 0.20 | Not Applicable |
Note: The results indicate that several 2-(trifluoromethyl)-1H-benzimidazole derivatives exhibit potent in vitro activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, in some cases surpassing the efficacy of the standard drugs Albendazole and Metronidazole[1][2][3]. Specifically, compounds with electron-withdrawing groups at the 5(6)-position, such as nitro and chloro, demonstrated significant antiprotozoal activity[2][3]. While most derivatives showed limited in vitro activity against the helminth Trichinella spiralis muscle larvae, in vivo studies with a formulated derivative (RCB20) demonstrated significant efficacy[4].
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Antiprotozoal Susceptibility Assay
This protocol outlines the procedure for determining the IC50 values of test compounds against protozoan parasites.
-
Parasite Culture: Trophozoites of Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis are cultured axenically in appropriate growth media (e.g., TYI-S-33 medium) at 37°C.
-
Compound Preparation: Test compounds and reference drugs are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted in the culture medium.
-
Assay Procedure:
-
Parasites in the logarithmic growth phase are harvested and their concentration is adjusted.
-
A defined number of trophozoites are seeded into 96-well microtiter plates.
-
Various concentrations of the test compounds are added to the wells. Control wells containing parasites with DMSO and a reference drug are also included.
-
The plates are incubated anaerobically at 37°C for 48 hours.
-
-
Determination of IC50: After incubation, parasite viability is assessed using a resazurin-based or similar colorimetric assay. The absorbance is measured, and the IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Anthelmintic Efficacy in a Murine Model of Trichinellosis
This protocol describes the evaluation of in vivo anthelmintic activity against Trichinella spiralis.
-
Animal Model: BALB/c mice are infected orally with T. spiralis muscle larvae.
-
Treatment:
-
For the intestinal (adult worm) phase, treatment is administered orally once daily for three consecutive days, starting on the day of infection.
-
For the muscle (larval) phase, treatment is administered orally once daily for five consecutive days, starting 21 days post-infection.
-
-
Compound Administration: Test compounds are formulated in a suitable vehicle (e.g., corn oil with DMSO) and administered via oral gavage. A vehicle control group and a reference drug (e.g., Albendazole) group are included.
-
Efficacy Assessment:
-
For the adult phase, mice are euthanized on day 4 post-infection, and the number of adult worms in the small intestine is counted.
-
For the larval phase, mice are euthanized on day 30 post-infection, and the number of larvae per gram of muscle tissue is determined by artificial digestion of the carcass.
-
-
Data Analysis: The percentage reduction in worm or larval burden in the treated groups is calculated relative to the vehicle control group.
Visualizing Mechanisms and Workflows
Proposed Mechanism of Action for 2-(Trifluoromethyl)-1H-benzimidazole Derivatives
While the exact mechanism for 2-(trifluoromethyl)-1H-benzimidazole derivatives is not fully elucidated, it is hypothesized to differ from classical benzimidazoles. Studies have shown that these compounds do not inhibit tubulin polymerization, a hallmark of drugs like Albendazole[1]. Instead, their mechanism may involve the disruption of energy metabolism or cytoskeletal function in the parasite[5].
Caption: Proposed mechanism for 2-(trifluoromethyl)-1H-benzimidazole derivatives.
Mechanism of Action of Albendazole
Albendazole, a broad-spectrum anthelmintic, exerts its effect by targeting the cytoskeleton of parasitic worms.
Caption: Albendazole's mechanism via inhibition of tubulin polymerization.
Experimental Workflow for In Vitro Antiparasitic Drug Screening
The following diagram illustrates a typical workflow for screening compounds for antiparasitic activity in a laboratory setting.
Caption: Workflow for in vitro antiparasitic compound screening.
References
- 1. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antiprotozoal activity of some 2-(trifluoromethyl)-1H-benzimidazole bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on 6-chloro-5-(1-naphthyloxy)-2-(trifluoromethyl)-1H-benzimidazole/2-hydroxypropyl-β-cyclodextrin association: Characterization, molecular modeling studies, and in vivo anthelminthic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of the effect of a 2-(trifluoromethyl)-1H-benzimidazole derivative on Trichinella spiralis muscle larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Benzimidazole Derivatives as Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential.[1][2] Its versatility allows for structural modifications that can be fine-tuned to achieve high potency and selectivity against a range of kinase targets implicated in diseases such as cancer and inflammatory disorders.[3][4] This guide provides a comparative analysis of various benzimidazole derivatives, summarizing their inhibitory activities, detailing the experimental protocols used for their evaluation, and illustrating the key signaling pathways they modulate.
Quantitative Analysis of Kinase Inhibition
The inhibitory potency of benzimidazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target kinase's activity. The following tables summarize the IC50 values for several representative benzimidazole derivatives against various kinases and cancer cell lines.
| Compound ID/Reference | Target Kinase | IC50 (nM) | Cancer Cell Line | IC50 (µM) |
| Aurora Kinase Inhibitors | ||||
| Compound 10a[5] | AURKA | 28.9 | U937, K563, A549, LoVo, HT29 | Single-digit micromolar range[5] |
| AURKB | 2.2 | |||
| EGFR and BRAFV600E Inhibitors | ||||
| Compound 4c[6] | EGFR | - | Leukemia Subpanel | GI50: Selective activity[6] |
| BRAFV600E | - | |||
| Compound 4e[6] | EGFR | - | - | - |
| BRAFV600E | - | |||
| CK1δ Inhibitors | ||||
| Compound 23[7] | CK1δ | 98.6 | - | - |
| Bischof-5[7] | CK1δ | Nanomolar range[7] | Various tumor cell lines | Apoptosis-inducing[7] |
| Other Kinase Inhibitors | ||||
| Nazartinib (EGF816)[5] | EGFR (T790M mutant) | - | - | Phase II clinical studies[5] |
| Compound 3[3] | JAK3 | 45 | - | - |
Key Signaling Pathways Targeted by Benzimidazole Derivatives
Understanding the signaling pathways in which target kinases operate is crucial for elucidating the mechanism of action of benzimidazole inhibitors. The following diagrams, rendered using the DOT language, illustrate some of the key pathways.
Aurora Kinase Signaling Pathway
Aurora kinases are essential for the regulation of mitosis. Their inhibition by benzimidazole derivatives can lead to mitotic arrest and apoptosis in cancer cells.
Caption: Aurora Kinase signaling pathway during mitosis and its inhibition.
EGFR and BRAF Signaling Pathways
The Epidermal Growth Factor Receptor (EGFR) and BRAF kinase are key components of the MAPK/ERK pathway, which is frequently dysregulated in cancer, promoting cell proliferation and survival.
Caption: EGFR/BRAF signaling pathway and points of inhibition.
VEGFR Signaling Pathway
Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is critical for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Caption: VEGFR signaling pathway leading to angiogenesis.
Experimental Protocols
The evaluation of benzimidazole derivatives as kinase inhibitors involves a series of well-defined experimental procedures. Below are detailed methodologies for key assays.
In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This assay quantifies the amount of ATP remaining after a kinase reaction. Lower ATP levels indicate higher kinase activity, and thus, a higher luminescent signal corresponds to greater inhibition.
Materials:
-
Recombinant human kinase enzyme
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test benzimidazole compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit
-
Microplate reader (luminometer)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of each compound dilution. Include positive controls (known inhibitors) and negative controls (DMSO vehicle).
-
Add 2 µL of a solution containing the kinase enzyme and the substrate in kinase assay buffer to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well, which converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test benzimidazole compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader (spectrophotometer)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the benzimidazole compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Protein Phosphorylation
This technique is used to detect the phosphorylation status of a kinase's downstream substrates, providing a direct measure of target inhibition within the cell.
Materials:
-
Cancer cell line
-
Test benzimidazole compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against phosphorylated and total target protein)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture cells to 70-80% confluency and treat with various concentrations of the benzimidazole inhibitor for the desired time.
-
Lyse the cells with ice-cold lysis buffer and quantify the protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) target protein to serve as a loading control.
-
Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.
Structure-Activity Relationship (SAR) Insights
The inhibitory activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the benzimidazole core.[8]
-
Substitutions at the N1 position: Modifications at this position can influence the compound's interaction with the hinge region of the kinase ATP-binding pocket.
-
Substitutions at the C2 position: This position is often a key determinant of potency and selectivity. Bulky and hydrophobic groups at C2 can enhance binding affinity.
-
Substitutions at the C5 and C6 positions: These positions are amenable to the introduction of various functional groups that can form additional interactions with the kinase, such as hydrogen bonds, thereby improving inhibitory activity. For instance, a nitrile group at the C6 position has been shown to result in excellent JAK3 inhibition.[3]
Conclusion
Benzimidazole derivatives represent a highly promising class of kinase inhibitors with demonstrated efficacy against a multitude of cancer-relevant targets. The data and protocols presented in this guide offer a framework for the comparative analysis and further development of these compounds. By leveraging a deep understanding of their structure-activity relationships and the signaling pathways they modulate, researchers can continue to design and optimize novel benzimidazole-based therapeutics with improved potency, selectivity, and clinical benefit.
References
- 1. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The BRAF–MAPK signaling pathway is essential for cancer-immune evasion in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. hopkinsmedicine.org [hopkinsmedicine.org]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Targeting of the BRAF Proto-Oncogene/Mitogen-Activated Protein Kinase (MAPK) Pathway across Cancers [mdpi.com]
Comparative Cross-Reactivity Analysis of Benzimidazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of a representative benzimidazole-based kinase inhibitor, designated here as Compound BZ-46T , which is structurally analogous to 4-chloro-6-(trifluoromethyl)-1H-benzimidazole. Due to the limited publicly available cross-reactivity data for this compound, this document serves as a framework, illustrating standard methodologies and data presentation for evaluating the selectivity of small molecule kinase inhibitors. The data presented is illustrative and intended to guide researchers in their preclinical drug development efforts.
The development of highly selective kinase inhibitors is a primary objective in targeted therapy. However, the conserved nature of the ATP-binding site across the kinome presents a significant challenge, often leading to off-target interactions. Comprehensive cross-reactivity profiling is therefore a critical step to identify and characterize these unintended interactions, which can result in adverse effects or, in some instances, beneficial polypharmacology.
Quantitative Cross-Reactivity Profile of Compound BZ-46T
The inhibitory activity of Compound BZ-46T was assessed against a panel of representative kinases to determine its selectivity profile. The following table summarizes the half-maximal inhibitory concentrations (IC50) and percentage of inhibition at a fixed concentration.
| Kinase Target | Primary Kinase Family | IC50 (nM) | % Inhibition @ 1 µM |
| Primary Target X | Tyrosine Kinase | 15 | 98% |
| Off-Target A | Serine/Threonine Kinase | 350 | 75% |
| Off-Target B | Tyrosine Kinase | 800 | 52% |
| Off-Target C | Serine/Threonine Kinase | >10,000 | <10% |
| Off-Target D | Tyrosine Kinase | >10,000 | <5% |
| Off-Target E | Lipid Kinase | >10,000 | <2% |
Comparison with Alternative Inhibitors
The selectivity of Compound BZ-46T is compared here with two other hypothetical benzimidazole-based inhibitors, Compound BZ-A and Compound BZ-B, targeting the same primary kinase.
| Compound | Primary Target X IC50 (nM) | Off-Target A IC50 (nM) | Off-Target B IC50 (nM) | Selectivity Ratio (Off-Target A / Primary Target X) |
| Compound BZ-46T | 15 | 350 | 800 | 23.3 |
| Compound BZ-A | 25 | 200 | 950 | 8.0 |
| Compound BZ-B | 10 | 50 | 400 | 5.0 |
Experimental Protocols
A detailed methodology for assessing the cross-reactivity of kinase inhibitors is crucial for the reproducibility and interpretation of results.
Kinase Inhibition Assay (Illustrative Protocol)
This protocol describes a common method for determining the in vitro potency of a test compound against a panel of protein kinases.
1. Reagents and Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
Adenosine triphosphate (ATP), radio-labeled [γ-³²P]ATP or fluorescently-labeled ATP analog
-
Test compound (e.g., Compound BZ-46T) dissolved in dimethyl sulfoxide (DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase reaction plates (e.g., 96-well or 384-well)
-
Phosphocellulose or streptavidin-coated plates (depending on the detection method)
-
Scintillation counter or fluorescence plate reader
2. Procedure:
-
A serial dilution of the test compound is prepared in DMSO and then diluted in the assay buffer.
-
The kinase, its specific peptide substrate, and the assay buffer are added to the wells of the reaction plate.
-
The test compound dilutions are added to the appropriate wells. Control wells containing DMSO vehicle are included.
-
The kinase reaction is initiated by the addition of ATP (mixed with [γ-³²P]ATP or a fluorescent analog).
-
The reaction is allowed to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid or EDTA).
-
An aliquot of the reaction mixture is transferred to a capture plate (e.g., phosphocellulose for radiolabeling or streptavidin-coated for biotinylated substrates).
-
The capture plates are washed to remove unincorporated ATP.
-
The amount of incorporated phosphate (radiolabel) or the fluorescent signal is quantified using a suitable plate reader.
3. Data Analysis:
-
The raw data is normalized to the control wells (representing 100% kinase activity).
-
The percentage of inhibition for each compound concentration is calculated.
-
The IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
Visualizing Cellular Pathways and Experimental Processes
To better understand the implications of kinase inhibitor cross-reactivity, it is helpful to visualize the signaling pathways in which these kinases are involved, as well as the experimental workflow.
Caption: A diagram of a hypothetical signaling cascade illustrating the intended inhibition of Primary Target X by Compound BZ-46T and its unintended off-target effects on other kinases.
Caption: A flowchart outlining the key steps in a typical in vitro kinase cross-reactivity screening assay.
A Comparative Guide to the Structural Confirmation of 4-chloro-6-(trifluoromethyl)-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical techniques used for the structural confirmation of synthesized 4-chloro-6-(trifluoromethyl)-1H-benzimidazole. Due to the limited availability of published experimental data for this specific compound, this guide utilizes data from structurally similar benzimidazole derivatives for comparative purposes. The methodologies and expected spectral characteristics detailed herein provide a robust framework for the structural elucidation of the target molecule and its analogs.
Overview of Analytical Techniques
The definitive structural confirmation of a synthesized organic molecule like this compound relies on a combination of spectroscopic and analytical methods. Each technique provides unique and complementary information about the molecular structure. The primary methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern of the molecule.
-
X-ray Crystallography: Offers the unambiguous determination of the three-dimensional molecular structure in the solid state.
The logical workflow for these techniques is illustrated in the diagram below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present. For fluorinated compounds like the target molecule, ¹⁹F NMR is also a valuable tool.
Data Comparison
| Proton/Carbon | Expected Chemical Shift (δ, ppm) for this compound | Reference Compound Data (ppm) |
| ¹H NMR | ||
| N-H | ~12.0 - 13.0 (broad singlet in DMSO-d₆) | 12.61 (5-chlorobenzimidazole in DMSO-d₆)[1] |
| Aromatic C-H | ~7.5 - 8.5 | 7.21 - 8.27 (5-chlorobenzimidazole in DMSO-d₆)[1] |
| C2-H | ~8.0 - 8.5 | 8.27 (5-chlorobenzimidazole in DMSO-d₆)[1] |
| ¹³C NMR | ||
| C=N (C2) | ~140 - 155 | 143.4 (5-chlorobenzimidazole in DMSO-d₆)[1] |
| Aromatic C | ~110 - 140 | 115.2 - 139.3 (5-chlorobenzimidazole in DMSO-d₆)[1] |
| C-CF₃ | ~120 - 135 (quartet due to C-F coupling) | 123.2 (q, J = 272 Hz) for 4-(trifluoromethyl)benzonitrile[2] |
| CF₃ | ~120 - 130 (quartet) | 123.5 (q, J = 271.0 Hz) for methyl 4-(trifluoromethyl)benzoate[2] |
Experimental Protocol: ¹H NMR
This protocol outlines a standard procedure for preparing a sample of a benzimidazole derivative for ¹H NMR analysis.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified benzimidazole derivative into a clean, dry vial.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for benzimidazoles as it solubilizes them well and allows for the observation of the N-H proton.
-
Gently agitate the vial to dissolve the sample completely.
-
-
Sample Filtration:
-
Place a small plug of glass wool into a Pasteur pipette.
-
Filter the sample solution through the pipette into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade the quality of the spectrum.
-
-
Data Acquisition:
-
Cap the NMR tube and wipe the outside with a tissue dampened with isopropanol to remove any fingerprints or dust.
-
Insert the sample into the NMR spectrometer.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
Data Comparison
The table below summarizes the expected characteristic IR absorption bands for this compound, with comparative data from related benzimidazole structures.
| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Reference Compound Data (cm⁻¹) |
| N-H stretch | 3000 - 3300 (broad) | 3112 (Benzimidazole)[1], 3442 (2-(4-Chlorophenyl)-1H-benzimidazole)[3] |
| C-H stretch (aromatic) | 3000 - 3100 | ~3050 (General aromatic C-H) |
| C=N stretch | 1600 - 1650 | 1623 (2-(4-Chlorophenyl)-1H-benzimidazole)[3] |
| C=C stretch (aromatic) | 1450 - 1600 | Multiple bands observed in this region for benzimidazoles. |
| C-F stretch | 1000 - 1350 (strong) | Strong absorptions in this region are characteristic of trifluoromethyl groups. |
| C-Cl stretch | 600 - 800 | Characteristic for chloro-aromatic compounds. |
Experimental Protocol: FTIR (KBr Pellet)
This method is suitable for solid samples.
-
Sample Preparation:
-
Grind 1-2 mg of the dry, purified sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer the powder to a pellet press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent KBr pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of an empty sample holder to subtract from the sample spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and information about its structure through fragmentation patterns. Electron Impact (EI) is a common ionization method for such molecules.
Data Comparison
The expected mass spectrometric data for this compound is compared with data from a related compound.
| Ion | Expected m/z for this compound | Reference Compound Data (m/z) |
| [M]⁺ (Molecular Ion) | 220 and 222 (in a ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes) | 166 and 168 (~3:1 ratio) for 2-(Chloromethyl)-1H-benzo[d]imidazole[1] |
| [M-Cl]⁺ | 185 | Loss of chlorine is a common fragmentation pathway. |
| [M-CF₃]⁺ | 151 | Loss of the trifluoromethyl group. |
Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
A small amount of the volatile sample is introduced into the ion source of the mass spectrometer, where it is vaporized.
-
-
Ionization:
-
The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron, forming a molecular ion ([M]⁺).
-
-
Fragmentation:
-
The high energy of the molecular ion often causes it to fragment into smaller, characteristic ions.
-
-
Mass Analysis:
-
The ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
-
X-ray Crystallography
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
Expected Structural Features
For this compound, X-ray crystallography would confirm:
-
The planar benzimidazole ring system.
-
The precise bond lengths and angles.
-
The positions of the chloro and trifluoromethyl substituents on the benzene ring.
-
The intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Growing a single crystal of sufficient size and quality is the most critical and often challenging step.
-
A common method is slow evaporation:
-
Dissolve the purified compound in a suitable solvent or solvent mixture to create a saturated or near-saturated solution.
-
Filter the solution to remove any dust particles.
-
Loosely cover the container and allow the solvent to evaporate slowly and undisturbed over several days or weeks.
-
-
-
Data Collection:
-
A suitable single crystal is mounted on a goniometer in the X-ray diffractometer.
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The positions of the atoms are determined from the diffraction pattern (structure solution).
-
The atomic positions and other parameters are refined to obtain the final, accurate molecular structure.
-
Logical Relationships and Workflows
The following diagrams illustrate the logical relationships in interpreting spectral data for structural confirmation.
References
Comparative Docking Analysis of Benzimidazole Analogs: A Guide for Rational Drug Design
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of molecular docking studies on various benzimidazole derivatives, a prominent scaffold in medicinal chemistry. By objectively presenting performance data from multiple studies, this document aims to facilitate the rational design of novel therapeutics. The information is curated from recent scientific literature, with a focus on quantitative data and experimental methodologies.
Comparative Binding Affinities of Benzimidazole Derivatives
Molecular docking is a powerful computational tool used to predict the binding affinity and interaction of small molecules with biological macromolecules. The following tables summarize the docking scores of various benzimidazole analogs against several key protein targets implicated in diseases like cancer and bacterial infections. A lower docking score generally indicates a more favorable binding interaction.
| Target: Epidermal Growth Factor Receptor (EGFR) | |||
| Analog | Modification | Docking Score (kcal/mol) | Software Used |
| Keto-benzimidazole (7c) | Sulfonyl substituent | -8.1 (wild-type) | AutoDock Vina |
| Keto-benzimidazole (11c) | Sulfonyl substituent | -7.8 (wild-type) | AutoDock Vina |
| Keto-benzimidazole (7d) | Sulfonyl substituent | -8.3 (T790M mutant) | AutoDock Vina |
| Keto-benzimidazole (1c) | Sulfonyl substituent | -8.4 (T790M mutant) | AutoDock Vina |
| Gefitinib (Reference) | Quinazoline-based | Not specified in detail, but benzimidazoles showed more complementary shape | AutoDock Vina |
Table 1: Docking scores of benzimidazole analogs against wild-type and mutant EGFR. Data sourced from a study on designed benzimidazole derivatives as EGFR inhibitors[1].
| Target: Various Protein Kinases | |||
| Analog | Target Protein | Binding Energy (kcal/mol) | Software Used |
| 2-Phenylbenzimidazole | CDK4/CycD1, Aurora B | -8.2 | AutoDock Vina |
| 1H-benzimidazole | 2W96, 4C2V | - | PatchDock (Scores: 2558, 2592) |
| Fuberidazole | 2W96, 4C2V | - | PatchDock (Scores: 3442, 3202) |
| Thiabendazole | 2W96, 4C2V | - | PatchDock (Scores: 3232, 3328) |
| Albendazole | 2W96, 4C2V | - | PatchDock (Scores: 4396, 3950) |
| Nocodazole | 2W96, 4C2V | - | PatchDock (Scores: 4450, 4372) |
Table 2: Comparative binding energies and scores of benzimidazole derivatives against different protein kinases. Data compiled from studies on protein kinase inhibition[2][3]. Note that PatchDock provides a geometric scoring function, which is different from the energy-based scoring of AutoDock Vina.
| Target: Bacterial and Fungal Proteins | |||
| Analog | Target Protein (PDB ID) | Docking Score (kcal/mol) | Software Used |
| Benzimidazole-thiadiazole hybrid (5f) | Lanosterol 14-alpha demethylase | -10.928 | Not specified |
| Substituted Benzimidazole (7) | Mtb KasA (6P9K) | -7.36 | Schrodinger Suite |
| Substituted Benzimidazole (8) | Mtb KasA (6P9K) | -7.17 | Schrodinger Suite |
| Benzimidazole-oxothiazolidine (4a) | M. tuberculosis transcription inhibitor (3Q3S) | -7.576 | Schrodinger's Maestro |
| Ciprofloxacin (Reference) | M. tuberculosis transcription inhibitor (3Q3S) | -6.714 | Schrodinger's Maestro |
Table 3: Docking scores of benzimidazole derivatives against various microbial protein targets. Data from studies on antimicrobial and antitubercular activities[4][5][6].
Experimental and Computational Protocols
The methodologies employed in molecular docking studies are crucial for the reproducibility and reliability of the results. Below is a generalized protocol based on the reviewed literature.
1. Protein Preparation:
-
The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed.
-
Polar hydrogen atoms are added to the protein structure.
-
Partial charges, such as Kollman or Gasteiger charges, are assigned to the protein atoms[1].
2. Ligand Preparation:
-
The 2D structures of the benzimidazole analogs are drawn using chemical drawing software like ChemSketch.
-
These 2D structures are then converted to 3D and optimized to their lowest energy conformation using force fields like the Universal Force Field (UFF)[1].
-
For known drugs or reference compounds, 3D structures can be obtained from databases like PubChem[1].
3. Molecular Docking Simulation:
-
Docking software such as AutoDock Vina or Schrodinger-Maestro is used to perform the simulations[1][2][5][6].
-
A grid box is defined around the active site of the protein to specify the search space for the ligand binding.
-
The docking algorithm then explores various conformations and orientations of the ligand within the active site, and a scoring function is used to estimate the binding affinity for each pose. The pose with the lowest binding energy is generally considered the most probable binding mode[1].
4. Analysis of Results:
-
The docking results are analyzed based on the binding energy (docking score) and the interactions between the ligand and the amino acid residues in the active site.
-
These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces[1].
-
Visualization tools like Discovery Studio Biovia are often employed to examine the binding poses and interactions in detail[1].
Visualizing Workflows and Pathways
To further elucidate the processes involved in these studies, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a relevant biological pathway.
Caption: A typical workflow for validating molecular docking with in vitro data.
Caption: The EGFR signaling pathway, a common target for benzimidazole analogs.
References
- 1. ukm.my [ukm.my]
- 2. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gjpb.de [gjpb.de]
Assessing the Metabolic Stability of Substituted Benzimidazoles: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the metabolic stability of substituted benzimidazoles is a critical step in the early stages of drug discovery. A compound's susceptibility to biotransformation significantly impacts its pharmacokinetic profile, influencing its efficacy and safety. This guide provides a comparative overview of the metabolic stability of various substituted benzimidazoles, supported by experimental data and detailed methodologies to aid in the design and interpretation of future studies.
Comparative Metabolic Stability Data
The metabolic stability of a compound is often evaluated by its half-life (t½) and intrinsic clearance (CLint) in in vitro systems like liver microsomes or hepatocytes.[1][2] A longer half-life and lower clearance generally indicate higher metabolic stability. The following tables summarize quantitative data from studies on substituted benzimidazoles.
| Compound ID | Substitution Pattern | In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |
| Series 1: N-benzyl benzimidazoles | |||||
| Compound 7 | 2-amino | Mouse Hepatic Microsomes | > 60 | - | [3] |
| Compound 16 | N-benzyl, 5,6-dimethyl | Mouse Hepatic Microsomes | 5 | - | [3] |
| Compound 20 | N-(4-chlorobenzyl), 5,6-dimethyl | Mouse Hepatic Microsomes | 6.5 | - | [3] |
| Compound 23 | N-(cyclopentylmethyl), 5,6-dimethyl | Mouse Hepatic Microsomes | 20 | - | [3] |
| Compound 29 | N-(4-chlorobenzyl), 5,6-(oxacyclopentane) | Mouse Hepatic Microsomes | 38 | - | [3] |
| Series 2: Anti-Trypanosoma cruzi agents | |||||
| Compound 42e | (details undisclosed) | (system not specified) | Enhanced stability | - | [4][5] |
| Compound 49b | (details undisclosed) | (system not specified) | Enhanced stability | - | [4][5] |
| Series 3: Amidino substituted benzimidazoles | |||||
| Benzimidazole Derivative | 2-phenyl substituted | (system not specified) | Higher metabolic instability | - | [6] |
Note: "-" indicates data not provided in the source material. The term "Enhanced stability" was used by the authors without providing specific quantitative data.[4][5]
Key Metabolic Pathways of Benzimidazoles
Benzimidazole derivatives are primarily metabolized by Phase I and Phase II enzymes.[7] Cytochrome P450 (CYP) enzymes, particularly CYP3A4, and flavin-containing monooxygenases (FMO) are key players in the oxidation of the benzimidazole core and its substituents.[4][8][9] This often leads to the formation of sulfoxides and sulfones for sulfur-containing benzimidazoles like albendazole and fenbendazole.[8][9] Subsequent Phase II reactions can involve glucuronidation.[8] Identifying these metabolic "hotspots" is crucial for optimizing chemical structures to improve stability.[3][4]
Caption: Generalized metabolic pathway of benzimidazoles.
Experimental Protocols
Accurate assessment of metabolic stability relies on standardized and well-documented experimental protocols. Below are methodologies adapted from published studies.
Liver Microsomal Stability Assay
This assay is widely used to evaluate Phase I metabolic activity, particularly by CYP enzymes.[1][7]
Objective: To determine the in vitro intrinsic clearance of a compound using liver microsomes.[3][7]
Materials:
-
Test compound stock solution
-
Phosphate buffer (e.g., 100 mM Tris-HCl, pH 7.4)[3]
-
NADPH-generating system (contains NADP+, isocitric acid, isocitric dehydrogenase, and magnesium chloride)[3]
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile (for reaction termination)[3]
-
LC-MS/MS system for analysis[1]
Procedure:
-
Preparation: Prepare incubation mixtures in a 96-well plate format. Each well should contain the buffer, liver microsomes (e.g., 0.5 mg/mL protein), and the test compound (e.g., 1 µM final concentration).[3]
-
Pre-incubation: Pre-incubate the plate at 37°C for approximately 5 minutes to equilibrate the temperature.[1][3]
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH-generating system to each well.[3]
-
Time Points: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 10, 20, 30, 60 minutes), terminate the reaction in specific wells by adding a quenching solution, such as two volumes of cold acetonitrile.[3]
-
Sample Processing: Centrifuge the plate to precipitate proteins. Collect the supernatant for analysis.[3]
-
Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.[1][2]
-
Data Calculation: Determine the rate of disappearance of the parent compound. From this, calculate the half-life (t½) and intrinsic clearance (CLint).[1]
Caption: Workflow for a typical liver microsomal stability assay.
Hepatocyte Stability Assay
Hepatocytes provide a more complete metabolic picture, incorporating both Phase I and Phase II enzymes, as well as transporter functions.[1][10]
Objective: To measure the metabolic turnover of a compound in a system that more closely resembles the in vivo liver environment.
Procedure: The protocol is similar to the microsomal assay but uses a suspension of cryopreserved or fresh hepatocytes instead of microsomes.[10] The key difference is that cofactors like NADPH are not required as they are already present within the intact cells.[11] The concentration of hepatocytes is typically around 1 million cells/mL.[10] Data analysis follows the same principles of quantifying parent compound loss over time.
Structure-Metabolism Relationships
The collected data reveals several structure-metabolism relationships that can guide the design of more stable benzimidazole derivatives:
-
Blocking Metabolic Hotspots: The N-benzyl benzimidazole study demonstrated that modifications to the benzyl ring or the benzimidazole core could significantly improve stability. For instance, replacing a dimethyl group with an oxacyclopentane ring (Compound 29 vs. 20) or a benzyl with a cyclopentylmethyl group (Compound 23 vs. 16) led to a longer metabolic half-life, likely by blocking sites of oxidation.[3]
-
Influence of Substituents: The nature and position of substituents on the benzimidazole ring can affect metabolic stability.[12][13] Electron-donating groups, for example, might increase the molecule's susceptibility to metabolism.[12]
-
Lipophilicity: While not a direct predictor, lipophilicity can influence metabolic stability. One study noted that a decrease in lipophilicity (lower clogP) potentially contributed to improved metabolic stability in one case, but this relationship was not consistent across all tested compounds.[3]
References
- 1. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 2. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 3. Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Metabolism Relationships of Benzimidazole Derivatives with anti-Trypanosoma cruzi Activity for Chagas Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical in vitro screening of newly synthesised amidino substituted benzimidazoles and benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Albendazole - Wikipedia [en.wikipedia.org]
- 9. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 10. Metabolic stability assay in human, rat, dog or mouse hepatocytes [protocols.io]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Benzimidazole drugs and modulation of biotransformation enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Benzimidazole Synthesis Methods: A Guide for Researchers
Benzimidazole and its derivatives are fundamental scaffolds in medicinal chemistry and drug development, forming the structural core of numerous pharmaceuticals.[1][2] The efficient synthesis of this privileged heterocyclic system is therefore a critical consideration for researchers. This guide provides an objective, data-driven comparison of various methods for benzimidazole synthesis, from classical thermal condensations to modern catalytic and green chemistry approaches.
At a Glance: Key Differences in Synthesis Efficiency
The landscape of benzimidazole synthesis has evolved significantly from traditional methods that often require harsh conditions and long reaction times. Modern methodologies, including microwave-assisted synthesis, the use of diverse catalysts, and green chemistry protocols, offer substantial improvements in reaction speed, yield, and environmental impact.[1][3]
| Synthesis Method | Category | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Phillips-Ladenburg Condensation | Classical | 2 - 24 hours | 60 - 85% | Utilizes readily available starting materials (o-phenylenediamines and carboxylic acids).[3][4][5] | Requires high temperatures, harsh acidic conditions, and long reaction times.[3][6] |
| Weidenhagen Reaction | Classical | Several hours | Variable, often moderate | Employs aldehydes as substrates, expanding substrate scope.[3][7] | Requires an oxidizing agent, which can lead to side products.[3][8] |
| Microwave-Assisted Synthesis | Modern | 3 - 30 minutes | 85 - 99% | Drastically reduced reaction times, often leading to higher yields and cleaner reactions.[1][3][9] | Requires specialized microwave reactor equipment.[3] |
| Catalytic Synthesis (Metal/Nanoparticles) | Modern | 0.5 - 6 hours | 85 - 99% | High efficiency, selectivity, and the potential for catalyst recycling.[3][10] | Catalyst cost and potential for metal contamination can be concerns.[3] |
| Ultrasound-Assisted Synthesis | Modern | 30 minutes | High | Shorter reaction times and high yields.[11] | Requires specialized sonication equipment. |
| Green Synthesis Approaches | Modern | Variable | High | Environmentally benign solvents (e.g., water, deep eutectic solvents) or solvent-free conditions, minimizing environmental impact.[2][12][13] | Optimization of conditions for new substrates may be required. |
| One-Pot, Multi-Component Reactions | Modern | 2 - 12 hours | 70 - 95% | High atom economy, procedural simplicity, and reduced waste generation.[3][14] | Optimization of multiple reaction parameters can be complex.[3] |
Visualizing the Synthetic Pathways
To better understand the relationships between different synthetic strategies, the following diagrams illustrate a generalized workflow, a comparison of key features, and a decision-making guide for method selection.
Caption: Generalized workflow for benzimidazole synthesis.
Caption: Key features of different synthesis methods.
Caption: Decision tree for synthesis method selection.
Comparative Data on Benzimidazole Synthesis
The following tables summarize quantitative data from various studies, providing a direct comparison of different synthetic strategies for the condensation of o-phenylenediamine with aldehydes or carboxylic acids.
Table 1: Synthesis of 2-Substituted Benzimidazoles via Condensation of o-Phenylenediamine and Aldehydes
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) |
| Conventional Heating | Ammonium Chloride | Ethanol | 80-90 | 2 h | Moderate-Good |
| Conventional Heating | None | Nitrobenzene | High | - | - |
| Microwave Irradiation | Montmorillonite K10 | - | 60 | - | 81.2-98.5[1][15] |
| Microwave Irradiation | Er(OTf)₃ | Solvent-free | - | 5 min | 91-99[1] |
| Microwave Irradiation | Zn-BNT | Acetonitrile | 140 | 15 min | Quantitative[1] |
| Ultrasound Irradiation | ZnFe₂O₄ nanoparticles | Ethanol | - | 30 min | High[11] |
| Green Synthesis | Deep Eutectic Solvent | - | Room Temp | - | High[1] |
| Green Synthesis | Acetylsalicylic acid / Salicylic acid | Water | Room Temp | - | High[12] |
| Photocatalytic | Rose Bengal | Acetonitrile | - | - | Good-Excellent[16] |
| Metal-Catalyzed | Au/TiO₂ | CHCl₃:MeOH | 25 | 2 h | High[17] |
Table 2: Synthesis of 2-Substituted Benzimidazoles via Condensation of o-Phenylenediamine and Carboxylic Acids
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) |
| Conventional Heating (Phillips) | Polyphosphoric Acid (PPA) | - | 145 | 20 min - 8 h | 40-95[1] |
| Conventional Heating (Phillips) | 4N HCl | - | Reflux | 2-6 h | Good[4][5] |
| Microwave Irradiation | Polyphosphoric Acid (PPA) | - | - | 3-10 min | 10-50% increase vs. conventional[1] |
| Microwave Irradiation | Hydrochloric acid (4M) | - | - | 1.5-4 min | 80-95[9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of synthetic methods. Below are representative protocols for conventional, microwave-assisted, and a green synthesis approach.
Protocol 1: Conventional Synthesis using Ammonium Chloride
This protocol describes a cost-effective and relatively simple conventional heating method.[18]
-
To a mixture of o-phenylenediamine (0.92 mmol) and a substituted aldehyde (0.92 mmol) in 4 mL of ethanol, add ammonium chloride (0.15 g, 30 mol%).
-
Stir the resulting mixture for 2 hours at 80°C.
-
Monitor the completion of the reaction using Thin Layer Chromatography (TLC) with an eluent of ethyl acetate:hexane (1:2 v/v).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry. The product can be further purified by recrystallization from ethanol.
Protocol 2: Microwave-Assisted Synthesis with Carboxylic Acids
This method highlights the significant reduction in reaction time achieved with microwave irradiation.[9]
-
In a beaker, mix o-phenylenediamine (1 molar equivalent) and a carboxylic acid (1 molar equivalent).
-
Add two drops of 4M hydrochloric acid.
-
Place the beaker in a microwave oven and irradiate at 50% power for 1.5 to 4 minutes, depending on the specific carboxylic acid used.
-
After the reaction is complete, allow the mixture to cool.
-
Recrystallize the crude product from a mixture of ethanol and water (50:50) to yield the pure benzimidazole derivative.
Protocol 3: Green Synthesis in Water
This protocol exemplifies an environmentally friendly approach using water as the solvent at room temperature.[12]
-
In a reaction vessel, dissolve o-phenylenediamine (1 molar equivalent) and a substituted aromatic aldehyde (1 molar equivalent) in water.
-
Add a catalytic amount of acetylsalicylic acid or salicylic acid.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product often precipitates from the aqueous solution and can be isolated by simple filtration.
Conclusion
The choice of a synthetic method for benzimidazole production is a multifactorial decision that depends on the specific requirements of the researcher, including desired yield, reaction time, available equipment, and environmental considerations.[1] While classical methods like the Phillips-Ladenburg and Weidenhagen reactions are still viable, modern approaches offer significant advantages. Microwave-assisted and ultrasound-assisted syntheses provide dramatic reductions in reaction times and often lead to increased yields.[1][11][19] Catalytic methods, employing a range of metal and nanoparticle catalysts, offer high efficiency and selectivity.[3][10][20] Furthermore, the increasing emphasis on sustainable chemistry makes green synthesis protocols, which utilize environmentally benign solvents or solvent-free conditions, highly attractive options for modern drug discovery and development.[2][13][21] For high-throughput synthesis and process optimization, microwave-assisted and green methods represent the future of efficient benzimidazole production in the pharmaceutical industry.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. chemmethod.com [chemmethod.com]
- 3. benchchem.com [benchchem.com]
- 4. adichemistry.com [adichemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. ijariie.com [ijariie.com]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. cjm.ichem.md [cjm.ichem.md]
- 12. researchgate.net [researchgate.net]
- 13. ijarsct.co.in [ijarsct.co.in]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Review on Modern Approaches to Benzimidazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. eurekaselect.com [eurekaselect.com]
Validating Mechanism of Action: A Comparative Guide to Genetic Knockout Studies
In the landscape of drug discovery and development, unequivocally validating a drug's mechanism of action (MoA) is paramount. Among the array of techniques available, genetic knockout studies serve as a powerful tool to confirm the role of a specific protein in a biological pathway or disease model. This guide provides a comparative analysis of genetic knockout strategies, primarily focusing on CRISPR-Cas9, and contrasts them with other gene silencing techniques like RNA interference (RNAi).
Comparison of Gene Silencing Technologies
| Feature | CRISPR/Cas9 Knockout | RNAi (siRNA/shRNA) |
| Principle | Permanent gene disruption at the DNA level by introducing double-strand breaks, leading to insertions/deletions (indels) via cellular repair mechanisms.[3][4] | Temporary gene silencing at the mRNA level by targeting messenger RNA for degradation or translational repression.[1][5] |
| Outcome | Permanent loss of gene function (knockout).[6] | Reversible reduction in gene expression (knockdown).[6] |
| Specificity | High, guided by a specific single-guide RNA (sgRNA) and the requirement of a Protospacer Adjacent Motif (PAM) sequence.[6] | Can be prone to off-target effects due to partial sequence complementarity with unintended mRNA transcripts.[1][5] |
| Efficiency | High, often resulting in complete loss of protein expression.[6] | Variable, often resulting in incomplete knockdown of the target protein.[1] |
| Permanence | Permanent and heritable modification to the genome. | Transient and non-heritable.[5] |
| Use Case | Ideal for unequivocally establishing the necessity of a gene for a specific biological process or drug response. | Useful for studying essential genes where a complete knockout would be lethal, or when a dose-dependent effect is being investigated.[1][3] |
Experimental Protocols and Workflows
The process of generating and validating a genetic knockout is a multi-step procedure that requires careful planning and execution. The general workflow for a CRISPR-Cas9 knockout experiment is outlined below.
Diagram: CRISPR-Cas9 Knockout Experimental Workflow
Caption: Workflow for generating and validating a gene knockout for MoA studies.
Detailed Methodologies:
-
sgRNA Design and Synthesis: The design of the single-guide RNA is critical for the success of the experiment.[4] It involves identifying a 20-nucleotide target sequence in the gene of interest that is adjacent to a Protospacer Adjacent Motif (PAM).[4] Several online tools are available to aid in the design and minimize off-target effects.
-
Vector Construction and Delivery: The Cas9 nuclease and the sgRNA are typically delivered to the cells via plasmid transfection, electroporation, or lentiviral transduction.[7] The choice of delivery method depends on the cell type and experimental goals.
-
Enrichment and Clonal Selection: Following delivery, cells that have been successfully edited can be enriched.[7] This is often achieved by co-transfecting a fluorescent reporter and using fluorescence-activated cell sorting (FACS).[7] Single cells are then isolated to grow clonal populations.
-
Genotypic Validation: The genomic DNA from the clonal populations is analyzed to confirm the presence of insertions or deletions (indels) at the target site. This is commonly done using PCR followed by Sanger sequencing or next-generation sequencing.[4]
-
Phenotypic Validation: To confirm the functional knockout of the gene, protein expression is assessed. Western blotting is the most common method to verify the absence of the target protein.[7] Reverse Transcription Quantitative PCR (RT-qPCR) can also be used to measure the level of the target mRNA.[4]
-
Mechanism of Action Study: Once the knockout cell line is validated, it can be used to study the mechanism of action of a drug. The knockout cells and the parental (wild-type) cells are treated with the drug, and the differential response is measured.
Application in Signaling Pathway Analysis
Genetic knockout studies are instrumental in dissecting complex signaling pathways. By eliminating a single component of the pathway, researchers can observe the downstream consequences and confirm the role of the protein in signal transduction.
Diagram: Investigating a Kinase Inhibitor's MoA in the MAPK/ERK Pathway
Caption: Targeting the MAPK/ERK pathway with a drug and genetic knockout.
In this example, if a drug is hypothesized to inhibit RAF kinase, a RAF knockout cell line would be expected to be resistant to the drug's effects on cell proliferation. If the drug still has an effect in the knockout cells, it would suggest that the drug has other targets.
Quantitative Data Presentation
Presenting quantitative data in a clear and structured format is essential for comparing the effects of a drug in wild-type versus knockout cells.
Table: Hypothetical Data from a RAF Kinase Inhibitor Study
| Cell Line | Treatment | p-ERK Level (Relative Units) | Cell Viability (%) |
| Wild-Type | Vehicle | 100 ± 8 | 100 ± 5 |
| Wild-Type | Drug X (1 µM) | 25 ± 5 | 40 ± 6 |
| RAF Knockout | Vehicle | 15 ± 4 | 95 ± 7 |
| RAF Knockout | Drug X (1 µM) | 12 ± 3 | 92 ± 8 |
Logical Framework for Method Selection
Choosing the appropriate gene silencing technique depends on the specific research question.
Diagram: Decision Tree for Selecting a Gene Silencing Method
Caption: A decision guide for choosing between RNAi and CRISPR/Cas9.
References
- 1. Gene Knockdown vs. Knockout: RNAi vs. CRISPR Approaches [synapse.patsnap.com]
- 2. biocompare.com [biocompare.com]
- 3. synthego.com [synthego.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Gene Silencing – RNAi or CRISPR? - Nordic Biosite [nordicbiosite.com]
- 6. CRISPR vs RNAi: Why CRISPR Is the Superior Tool for Modern Genetic Research | Ubigene [ubigene.us]
- 7. horizondiscovery.com [horizondiscovery.com]
Safety Operating Guide
Proper Disposal of 4-chloro-6-(trifluoromethyl)-1H-benzimidazole: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 4-chloro-6-(trifluoromethyl)-1H-benzimidazole was publicly available at the time of this writing. The following disposal procedures are based on the general guidelines for the safe handling and disposal of halogenated organic compounds and information for structurally similar chemicals. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with local, state, and federal regulations.
The proper disposal of this compound is crucial to ensure laboratory safety and environmental protection. As a halogenated heterocyclic compound, it is considered hazardous waste and requires specialized disposal procedures. This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before handling this compound, it is essential to be familiar with its potential hazards. Based on data for similar compounds, this chemical may cause skin, eye, and respiratory irritation. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Personal Protective Equipment (PPE) Summary
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes and dust. |
| Skin and Body Protection | Laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To minimize inhalation of dust or vapors. |
Step-by-Step Disposal Procedure
The disposal of this compound and its contaminated materials must be handled as hazardous waste.
1. Waste Segregation:
-
Isolate waste containing this compound from other waste streams.
-
It should be classified as a halogenated organic waste . [1]* Do not mix with non-halogenated organic waste, as this can complicate the disposal process and increase costs. [2][3] 2. Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible waste container. High-density polyethylene (HDPE) containers are generally suitable for solid and liquid halogenated organic waste. [4]* The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and the approximate quantity of the waste.
3. Waste Accumulation:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Keep the container tightly sealed when not in use to prevent the release of vapors.
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials.
4. Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, must be disposed of as hazardous waste in the same designated container.
-
Empty containers of the chemical should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated organic waste.
5. Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Halogenated organic wastes are typically sent for incineration at a licensed hazardous waste disposal facility. [1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always prioritize safety and consult with your institution's safety professionals for guidance.
References
Personal protective equipment for handling 4-chloro-6-(trifluoromethyl)-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of 4-chloro-6-(trifluoromethyl)-1H-benzimidazole. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1]
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable material. Regularly inspect for degradation and replace every 30-60 minutes or immediately upon contamination.[2] |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must provide front, brow, and temple protection against chemical splashes.[3] A face shield may be required for splash hazards.[4] |
| Skin and Body Protection | Laboratory coat or chemical-resistant coveralls | A one- or two-piece suit made of materials like butyl rubber, neoprene, or PVC may be appropriate for larger quantities or increased exposure risk.[3] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | If ventilation is inadequate or dust/aerosols are generated, a NIOSH/MSHA approved respirator should be used.[5] |
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[6] Read the Safety Data Sheet (SDS) thoroughly.
-
Donning PPE : Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing and Transfer : Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.[6] Avoid the formation of dust.[7]
-
Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water.[1][8]
-
Doffing and Disposal of PPE : Remove PPE in a manner that avoids cross-contamination. Dispose of single-use gloves and other contaminated PPE in a designated hazardous waste container.
Storage and Disposal
| Aspect | Procedure |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][9] Keep away from incompatible materials such as strong oxidizing agents.[7] |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][9][10] Do not allow the product to enter drains or waterways.[1] |
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Handling this compound.
References
- 1. aksci.com [aksci.com]
- 2. pppmag.com [pppmag.com]
- 3. osha.oregon.gov [osha.oregon.gov]
- 4. epa.gov [epa.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. lgcstandards.com [lgcstandards.com]
- 10. merckmillipore.com [merckmillipore.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
